Arborcandin C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C59H105N13O18 |
|---|---|
分子量 |
1284.5 g/mol |
IUPAC名 |
3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C59H105N13O18/c1-6-8-10-12-13-15-20-24-38(76)26-27-40-53(84)64-33-48(81)63-29-28-47(80)66-39(25-21-17-14-16-19-23-37(75)22-18-11-9-7-2)54(85)69-43(32-46(61)79)56(87)70-42(31-45(60)78)55(86)65-34(3)52(83)68-41(30-44(77)51(62)82)57(88)71-50(36(5)74)59(90)72-49(35(4)73)58(89)67-40/h34-44,49-50,73-77H,6-33H2,1-5H3,(H2,60,78)(H2,61,79)(H2,62,82)(H,63,81)(H,64,84)(H,65,86)(H,66,80)(H,67,89)(H,68,83)(H,69,85)(H,70,87)(H,71,88)(H,72,90) |
InChIキー |
AHATVKJRQUTSJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCC1C(=O)NCC(=O)NCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)C(C)O)CC(C(=O)N)O)C)CC(=O)N)CC(=O)N)CCCCCCCC(CCCCCC)O)O |
同義語 |
arborcandin C |
製品の起源 |
United States |
Foundational & Exploratory
Arborcandin C: A Potent Inhibitor of Fungal 1,3-β-Glucan Synthase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Arborcandin C is a novel cyclic peptide antifungal agent that exhibits potent inhibitory activity against 1,3-β-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3-β-glucan, a key structural component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species. The absence of 1,3-β-glucan synthase in mammalian cells makes it an attractive target for the development of selective antifungal therapies with potentially low toxicity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antifungal effect by directly inhibiting the activity of 1,3-β-glucan synthase. Studies have shown that this compound is a noncompetitive inhibitor of the enzyme from both Candida albicans and Aspergillus fumigatus. This mode of inhibition signifies that this compound does not compete with the enzyme's substrate, UDP-glucose, for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.
Resistance to this compound has been linked to specific mutations in the FKS1 gene, which encodes a key subunit of the 1,3-β-glucan synthase complex. These mutations can alter the binding site of the inhibitor, thereby reducing its efficacy.
Quantitative Data
The inhibitory activity of this compound and its related compounds has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for Arborcandins.
| Compound | Organism | IC50 (µg/mL) | Reference(s) |
| This compound | Candida albicans | 0.15 | |
| Aspergillus fumigatus | 0.015 | ||
| Arborcandin A | Candida albicans | 0.25 | |
| Aspergillus fumigatus | 0.05 | ||
| Arborcandin F | Candida albicans | 0.012 | |
| Aspergillus fumigatus | 0.012 | ||
| Table 1: 50% Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-Glucan Synthase. |
| Compound | Organism Genus | MIC (µg/mL) | Reference(s) |
| This compound | Candida | 1-2 | |
| Arborcandin A | Candida | 4-8 | |
| Arborcandin F | Candida | 2-4 | |
| Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Candida Species. |
| Compound | Organism | Apparent Ki (µM) | Reference(s) |
| This compound | Candida albicans | 0.12 | |
| Aspergillus fumigatus | 0.016 | ||
| Table 3: Apparent Inhibition Constant (Ki) of this compound. |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of antifungal agents. The following sections provide methodologies for key experiments related to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against yeast pathogens such as Candida species can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in a suitable solvent like DMSO)
-
Yeast inoculum, standardized to 0.5-2.5 x 10³ cells/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Prepare the yeast inoculum from a 24-hour culture on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve the final working concentration.
-
Inoculate each well of the microtiter plate with the yeast suspension, except for the sterility control wells.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 90% inhibition) compared to the growth control, or by reading the optical density at a suitable wavelength (e.g., 530 nm).
In Vitro 1,3-β-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the activity of 1,3-β-glucan synthase. The protocol involves the preparation of a crude enzyme extract (microsomes) from fungal cells and the quantification of glucan synthesis using a radioactively labeled substrate.
Materials:
-
Candida albicans or Aspergillus fumigatus cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, protease inhibitors)
-
Glass beads or a cell disruptor
-
Ultracentrifuge
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KF, 1 mM EDTA, 20 µM GTPγS)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
This compound solutions at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with lysis buffer.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads or a mechanical cell disruptor.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a small volume of assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microfuge tube, combine the assay buffer, the microsomal enzyme preparation, and varying concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for a short period at 30°C.
-
Initiate the enzymatic reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through a glass fiber filter to trap the acid-insoluble [¹⁴C]-glucan product.
-
Wash the filter with cold TCA and ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of the Inhibition Constant (Ki) for Noncompetitive Inhibition
To determine the Ki for a noncompetitive inhibitor like this compound, enzyme activity is measured at various substrate and inhibitor concentrations.
Procedure:
-
Perform the 1,3-β-glucan synthase assay as described above.
-
Set up multiple series of reactions. In each series, keep the concentration of this compound constant (including a zero-inhibitor control) and vary the concentration of the substrate, UDP-glucose.
-
Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. For a noncompetitive inhibitor, the lines will intersect on the x-axis, but will have different y-intercepts and slopes.
-
Alternatively, a Dixon plot can be used. Plot 1/v against the inhibitor concentration ([I]) for different fixed substrate concentrations. The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for MIC determination.
Unveiling Arborcandin C: A Technical Guide to its Discovery and Isolation from a Filamentous Fungus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Arborcandin C, a novel antifungal agent. This compound is a cyclic peptide natural product derived from a filamentous fungus, exhibiting potent inhibitory action against 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This document details the available quantitative data, outlines generalized experimental protocols for its isolation, and presents visual diagrams of its mechanism of action and the discovery workflow.
Discovery of a Novel Antifungal Agent
This compound was first isolated from the culture broth of the filamentous fungus, strain SANK 17397.[1][2] It belongs to a class of novel cyclic peptides that are structurally distinct from other known glucan synthase inhibitors like the echinocandins.[1] The discovery of this compound and its congeners (Arborcandins A, B, D, E, and F) introduced a new family of potent antifungal compounds.[1][2]
Biological Activity and Quantitative Data
This compound demonstrates significant inhibitory activity against the 1,3-β-glucan synthases of clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus. This inhibition is noncompetitive.[1] The compound also exhibits potent fungicidal activity against various Candida species.[1]
The key quantitative metrics for the biological activity of this compound are summarized in the table below.
| Parameter | Organism | Value |
| IC50 | Candida albicans | 0.15 µg/mL |
| IC50 | Aspergillus fumigatus | 0.015 µg/mL |
| MIC | Candida spp. | 1-2 µg/mL |
| Apparent Ki | Candida albicans | 0.12 µM |
| Apparent Ki | Aspergillus fumigatus | 0.016 µM |
Table 1: Summary of the in vitro biological activity of this compound.[1]
Experimental Protocols
While the specific, detailed experimental protocols for the isolation of this compound from the culture broth of fungus strain SANK 17397 are not fully available in the public domain, a generalized methodology based on standard practices for the isolation of fungal secondary metabolites can be outlined. This typically involves fermentation, extraction, and chromatographic purification.
Fermentation of Fungus Strain SANK 17397
A generalized protocol for the fermentation of a filamentous fungus for the production of secondary metabolites is as follows:
-
Strain Maintenance: The producing fungal strain, SANK 17397, is maintained on a suitable agar medium to preserve its viability and productivity.
-
Seed Culture Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments from the agar plate. The culture is incubated on a rotary shaker to promote growth.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.
Extraction and Purification of this compound
The following is a generalized workflow for the extraction and purification of a cyclic peptide like this compound from a fungal culture broth:
-
Harvest and Mycelial Separation: The culture broth is harvested, and the fungal mycelia are separated from the culture filtrate by filtration or centrifugation.
-
Extraction: The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to partition the lipophilic this compound into the organic phase. The mycelia can also be extracted separately to recover any intracellular product.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process may include:
-
Adsorption Chromatography: Using a stationary phase like silica gel to separate compounds based on their polarity.
-
Size-Exclusion Chromatography: To separate molecules based on their size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique using a nonpolar stationary phase (e.g., C18) and a polar mobile phase to achieve final purification of this compound.
-
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a cyclic peptide belonging to the arborcandin family of compounds, first isolated from the filamentous fungus Arboricola sp. SANK 17397.[1] It has garnered significant interest within the scientific community due to its potent and specific antifungal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a 1,3-β-D-glucan synthase inhibitor. Detailed experimental methodologies and visual representations of key pathways are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex cyclic peptide with a unique structure that differentiates it from other glucan synthase inhibitors like the echinocandins.[1] Its structure was elucidated through a combination of Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈ | [3] |
| Molecular Weight | 1284.54 g/mol | [3][4] |
| CAS Number | 223465-77-8 | [3] |
| IUPAC Name | 3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide | [4] |
| Computed XLogP3 | 0.9 | [4] |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity against a range of pathogenic fungi, most notably Candida albicans and Aspergillus fumigatus.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Organism | Value | Reference |
| IC₅₀ | Candida albicans | 0.15 µg/mL | [3] |
| IC₅₀ | Aspergillus fumigatus | 0.015 µg/mL | [3] |
| MIC | Candida spp. | 1-2 µg/mL | [3] |
| Apparent Kᵢ | C. albicans 1,3-β-glucan synthase | 0.12 µM | [1] |
| Apparent Kᵢ | A. fumigatus 1,3-β-glucan synthase | 0.016 µM | [1] |
Fungal Cell Wall Biosynthesis and Inhibition by this compound
The synthesis of the fungal cell wall is a complex process, with 1,3-β-D-glucan synthase playing a pivotal role in the formation of the structural backbone. The pathway and the inhibitory action of this compound are depicted below.
Experimental Protocols
The following sections outline the general methodologies employed in the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of Arborcandins
Arborcandins are produced by the fermentation of Arboricola sp. SANK 17397. A general workflow for their isolation and purification is presented below. The specific resins and solvent systems would be as detailed in the primary literature.
1,3-β-D-Glucan Synthase Inhibition Assay
The inhibitory activity of this compound against 1,3-β-D-glucan synthase is a key measure of its potency. A generalized protocol for this assay is as follows.
1. Preparation of Enzyme Source:
-
Candida albicans or Aspergillus fumigatus cells are cultured to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., Tris-HCl).
-
Protoplasts are generated by enzymatic digestion of the cell wall.
-
Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication or glass bead homogenization) in a lysis buffer containing protease inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the membrane fraction (microsomes) is collected as the enzyme source.
2. Assay Reaction:
-
The reaction mixture is prepared in a microcentrifuge tube or microplate well and typically contains:
-
Tris-HCl buffer (pH 7.5-8.0)
-
A source of GTP (e.g., GTPγS) as an activator
-
Bovine Serum Albumin (BSA)
-
The enzyme preparation (microsomal fraction)
-
Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
The reaction is initiated by the addition of the substrate, UDP-[¹⁴C]glucose.
-
3. Incubation and Termination:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid) or by heating.
4. Quantification of Product:
-
The radiolabeled β-(1,3)-glucan product, which is insoluble, is separated from the unreacted UDP-[¹⁴C]glucose by filtration through a glass fiber filter.
-
The filter is washed to remove any remaining soluble radioactivity.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure Elucidation Methodologies
The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., FAB-MS or ESI-MS) is used to determine the accurate molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments are employed to fragment the molecule and obtain information about the sequence of amino acid residues and the structure of the side chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments are conducted. These experiments provide detailed information about the connectivity of atoms within the molecule, the stereochemistry, and the three-dimensional conformation of the cyclic peptide backbone and its side chains.
Conclusion
This compound represents a promising lead compound in the development of novel antifungal agents. Its potent and specific inhibition of 1,3-β-D-glucan synthase, a validated and fungus-specific drug target, underscores its therapeutic potential. The information and methodologies presented in this guide are intended to facilitate further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its analogues, with the ultimate goal of advancing the fight against invasive fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of Arborcandin C: A Technical Guide and Roadmap for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin C, a potent antifungal agent, belongs to a family of cyclic peptide natural products that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Produced by the filamentous fungus SANK 17397, the arborcandins represent a promising class of molecules for the development of new anti-infective therapies. Despite their therapeutic potential, the biosynthetic pathway responsible for the production of this compound remains to be elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, placed within the broader context of fungal nonribosomal peptide biosynthesis. In the absence of specific genomic and biochemical data for the this compound pathway, this document presents a hypothesized biosynthetic scheme based on the molecule's structure and established principles of fungal natural product assembly. Furthermore, it offers a detailed roadmap of experimental protocols and strategic workflows designed to guide future research efforts aimed at uncovering the precise enzymatic machinery and genetic blueprint behind this compound's formation.
Introduction to this compound
This compound is a member of the arborcandin family of cyclic peptides, which were first isolated from the culture broth of the filamentous fungus SANK 17397. These compounds are structurally novel and distinct from other known glucan synthase inhibitors like the echinocandins. The primary mechanism of action for this compound is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in maintaining the integrity of the fungal cell wall. This targeted activity results in potent fungicidal effects against a range of pathogenic fungi.
Quantitative Biological Activity of this compound
The inhibitory and antifungal activities of this compound have been quantitatively assessed against key fungal pathogens. A summary of these findings is presented in the table below.
| Target Organism/Enzyme | Assay Type | Value | Reference |
| Candida albicans (β-1,3-glucan synthase) | IC50 | 0.15 µg/mL | [1] |
| Aspergillus fumigatus (β-1,3-glucan synthase) | IC50 | 0.015 µg/mL | [1] |
| Candida albicans (β-1,3-glucan synthase) | Ki (apparent) | 0.12 µM | [2] |
| Aspergillus fumigatus (β-1,3-glucan synthase) | Ki (apparent) | 0.016 µM | [2] |
| Candida species | MIC | 1-2 µg/mL | [1] |
Hypothesized Biosynthesis Pathway of this compound
Given that this compound is a cyclic peptide, its biosynthesis is almost certainly orchestrated by a large, multi-functional enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid precursor into the growing peptide chain.
Based on the chemical structure of this compound, a hypothetical NRPS architecture can be proposed. This mega-enzyme would likely consist of multiple modules, each containing a set of core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.
The final cyclization and release of the peptide chain is typically carried out by a Thioesterase (TE) domain located at the C-terminus of the NRPS. Additionally, "tailoring" enzymes, often encoded by genes within the same biosynthetic gene cluster, would be responsible for modifications such as hydroxylation and acylation.
Caption: A generalized model for the Nonribosomal Peptide Synthetase (NRPS) assembly line hypothesized for this compound biosynthesis.
Roadmap for Elucidating the this compound Biosynthetic Pathway
The definitive characterization of the this compound biosynthetic pathway will require a multi-faceted approach combining genomics, bioinformatics, molecular biology, and analytical chemistry. The following workflow outlines the key experimental stages.
Caption: A strategic workflow for the discovery and characterization of the this compound biosynthetic gene cluster and pathway.
Detailed Methodologies for Key Experiments
Genome Sequencing and Bioinformatic Analysis
-
Fungal Culture and DNA Extraction: Cultivate SANK 17397 in a suitable liquid medium until sufficient mycelial mass is obtained. Harvest the mycelia, freeze-dry, and grind to a fine powder. Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.
-
Library Preparation and Sequencing: Prepare a long-read sequencing library (e.g., PacBio SMRTbell or Oxford Nanopore) and sequence on the respective platform to generate high-quality, long reads that can span repetitive regions common in fungal genomes.
-
Genome Assembly and Annotation: Assemble the long reads into a draft genome using assemblers like Canu or Flye. Polish the assembly with short-read data (e.g., Illumina) if available. Annotate the genome to predict genes and their functions.
-
Biosynthetic Gene Cluster Identification: Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. This tool will identify putative biosynthetic gene clusters (BGCs), including those for NRPSs, and provide predictions about the core enzymes and potential products.
Gene Knockout and Complementation
-
Vector Construction: Design a gene deletion cassette containing flanking homologous regions (typically 1-2 kb) of the target NRPS gene and a selectable marker (e.g., hygromycin resistance). For CRISPR/Cas9-mediated knockout, construct a vector expressing the Cas9 nuclease and a guide RNA targeting the gene of interest.
-
Fungal Transformation: Prepare protoplasts from young mycelia of SANK 17397 by enzymatic digestion of the cell walls. Transform the protoplasts with the gene deletion cassette or CRISPR/Cas9 vector using a polyethylene glycol (PEG)-mediated method.
-
Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Screen putative mutants by PCR to confirm the correct integration of the deletion cassette and absence of the target gene.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites from the culture broth and mycelia. Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to confirm the abolishment of this compound production in the knockout strain.
-
Gene Complementation: To confirm that the observed phenotype is due to the specific gene deletion, reintroduce a functional copy of the knocked-out gene into the mutant strain and verify the restoration of this compound production.
Isotopic Labeling Studies
-
Precursor Feeding: Based on the predicted amino acid composition from the NRPS A-domain analysis (from antiSMASH) or structural analysis of this compound, supplement the culture medium with stable isotope-labeled precursors (e.g., 13C- or 15N-labeled amino acids).
-
Extraction and Purification: After a suitable incubation period, harvest the culture and extract the arborcandins. Purify this compound to homogeneity using chromatographic techniques.
-
Mass Spectrometry Analysis: Analyze the purified, labeled this compound by high-resolution mass spectrometry to determine the incorporation of the isotopic labels. The mass shift will confirm the precursor-product relationship.
-
NMR Spectroscopy: For a more detailed analysis of the labeling pattern, acquire 13C-NMR spectra of the labeled this compound. This can reveal the specific positions of the incorporated isotopes, providing insights into the biosynthetic transformations.
Conclusion and Future Perspectives
The biosynthesis of this compound presents an exciting area of research with significant implications for natural product chemistry and drug development. While the specific genetic and enzymatic details are currently unknown, the framework of knowledge surrounding fungal nonribosomal peptide synthesis provides a clear and actionable path forward. The execution of the experimental plan detailed in this guide, beginning with the sequencing of the SANK 17397 genome, will undoubtedly unravel the intricacies of this compound's formation. This knowledge will not only quench a fundamental scientific curiosity but also pave the way for metabolic engineering approaches to enhance the production of arborcandins and generate novel, potentially more potent, antifungal agents. The study of this pathway will contribute valuable insights into the evolution and diversity of fungal secondary metabolism.
References
Arborcandin C Family: A Technical Guide to a Novel Class of Antifungal Compounds
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The Arborcandin C family of compounds, comprising Arborcandins A, B, D, E, and F, represents a novel class of cyclic peptide antifungals with potent activity against a range of pathogenic fungi. Isolated from the filamentous fungus strain SANK 17397, these compounds exert their effect through the inhibition of 1,3-beta-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall.[1] This technical guide provides a comprehensive overview of the this compound family, including their biological activity, mechanism of action, and the experimental protocols for their study.
Quantitative Biological Data
The antifungal efficacy of the this compound family has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50) against key fungal pathogens. The data reveals a structure-activity relationship within the family, with Arborcandin F consistently demonstrating the most potent activity.
Inhibitory Concentration (IC50) of 1,3-beta-glucan Synthase
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| Arborcandin A | 0.25 | 0.05 |
| This compound | 0.15 | 0.015 |
| Arborcandin F | 0.012 | 0.012 |
Data sourced from MedChemExpress product descriptions, citing Ohyama T, et al.[2][3][4]
Minimum Inhibitory Concentration (MIC) against Candida species
| Compound | MIC Range (µg/mL) |
| Arborcandin A | 4 - 8 |
| This compound | 1 - 2 |
| Arborcandin F | 2 - 4 |
Data sourced from MedChemExpress product descriptions, citing Ohyama T, et al.[2][3][4]
The IC50 values for the entire Arborcandin family (A, B, C, D, E, and F) against the 1,3-beta-glucan synthases of Candida albicans and Aspergillus fumigatus range from 0.012 to 3 µg/ml.[1] Similarly, the MIC values for the family against Candida spp. range from 0.25 to 8 µg/ml, and against Aspergillus fumigatus, the growth was suppressed at concentrations ranging from 0.063 to 4 µg/ml.[1]
Mechanism of Action: Inhibition of 1,3-beta-glucan Synthase
The primary mechanism of action for the Arborcandin family is the noncompetitive inhibition of the enzyme 1,3-beta-glucan synthase.[1] This enzyme is a key component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of 1,3-beta-glucan, a major structural polymer. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.
The apparent Ki value for this compound against 1,3-beta-glucan synthase from C. albicans is 0.12 µM, and for A. fumigatus, it is 0.016 µM.[1] Studies in Saccharomyces cerevisiae have identified that mutations in the FKS1 gene, which encodes a subunit of the glucan synthase complex, can confer resistance to this compound, further confirming this enzyme as the molecular target.
Below is a diagram illustrating the fungal cell wall biosynthesis pathway and the point of inhibition by the this compound family.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Arborcandins A, B, C, D, E and F, Novel [research.amanote.com]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Activity of Arborcandin C Against Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin C, a novel cyclic peptide antifungal agent, demonstrates potent in vitro activity against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the relevant experimental methodologies. This compound acts as a noncompetitive inhibitor of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This inhibition leads to disruption of cell wall integrity and subsequent fungal cell death. This document consolidates available data, outlines detailed experimental protocols for assessing antifungal activity, and visualizes the key signaling pathways involved in the fungal response to cell wall stress.
Introduction
Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Arborcandins, a class of cyclic peptides isolated from a filamentous fungus, represent a promising new group of antifungal compounds. This compound, a member of this class, has shown significant activity against A. fumigatus. This guide serves as a technical resource for researchers engaged in the preclinical evaluation of this compound and similar antifungal compounds.
Quantitative Data on the Biological Activity of this compound
The in vitro efficacy of this compound against Aspergillus fumigatus has been quantified through various assays, primarily focusing on its inhibitory effects on both the target enzyme and fungal growth.
| Parameter | Value | Fungal Species | Reference |
| IC50 (1,3-β-D-Glucan Synthase) | 0.015 µg/mL | Aspergillus fumigatus | [1][2] |
| Apparent Ki (1,3-β-D-Glucan Synthase) | 0.016 µM | Aspergillus fumigatus | [3][4] |
| Inhibition Type | Noncompetitive | Aspergillus fumigatus | [3][4] |
| MIC Range | 0.063 - 4 µg/mL | Aspergillus fumigatus | [3][4] |
Table 1: In Vitro Activity of this compound against Aspergillus fumigatus
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
This compound targets the fungal cell wall by specifically inhibiting the enzyme 1,3-β-D-glucan synthase.[1][2][3][4] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. The inhibition of 1,3-β-D-glucan synthase by this compound is noncompetitive, indicating that it binds to a site on the enzyme distinct from the substrate-binding site.[3][4] This disruption in cell wall synthesis leads to osmotic instability and cell lysis.
Figure 1: Mechanism of action of this compound.
Fungal Stress Response: The Cell Wall Integrity Pathway
Inhibition of cell wall synthesis by agents like this compound triggers a compensatory stress response in A. fumigatus, primarily mediated by the Cell Wall Integrity (CWI) signaling pathway.[1][5][6][7] This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that regulates cell wall remodeling and reinforcement. Understanding this pathway is crucial for identifying potential synergistic drug targets and overcoming mechanisms of fungal tolerance.
Figure 2: The Aspergillus fumigatus Cell Wall Integrity Pathway.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of the biological activity of antifungal compounds. The following sections outline the protocols for key in vitro assays.
Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental measure of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for filamentous fungi.[8][9][10][11][12][13]
Figure 3: Workflow for MIC determination.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI M38)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into each well of a 96-well microtiter plate.
-
Add 2 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
-
Inoculum Preparation:
-
Harvest conidia from a 5- to 7-day-old culture of A. fumigatus grown on potato dextrose agar.
-
Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
1,3-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its target enzyme. The protocol involves the preparation of a crude enzyme extract from A. fumigatus and the quantification of glucan synthesis in the presence and absence of the inhibitor.
Protocol: 1,3-β-D-Glucan Synthase Activity Assay
-
Preparation of Enzyme Extract:
-
Grow A. fumigatus mycelia in a suitable liquid medium and harvest during the exponential growth phase.
-
Disrupt the mycelia by mechanical means (e.g., bead beating or grinding in liquid nitrogen) in an extraction buffer (e.g., 50 mM HEPES, 10 mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS).[14]
-
Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant serves as the crude enzyme source.
-
-
Enzyme Inhibition Assay:
-
The reaction mixture (final volume of 100 µL) should contain:
-
Tris buffer (pH 7.5)
-
Glycerol
-
EDTA
-
Dithiothreitol
-
GTP
-
UDP-[3H]glucose (as a tracer)
-
Unlabeled UDP-glucose
-
Crude enzyme extract
-
Varying concentrations of this compound
-
-
Incubate the reaction mixture at 30°C for 60-120 minutes.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding 20% trichloroacetic acid (TCA).
-
Collect the acid-insoluble glucan product by filtration.
-
Wash the filter to remove unincorporated UDP-[3H]glucose.
-
Determine the amount of incorporated radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glucan synthase activity at each concentration of this compound relative to a no-drug control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.
-
Conclusion
This compound is a potent inhibitor of Aspergillus fumigatus 1,3-β-D-glucan synthase, exhibiting significant in vitro antifungal activity. The data and protocols presented in this technical guide provide a foundational resource for further preclinical development of this compound and related compounds. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the potential for synergistic interactions with other antifungal agents. A deeper understanding of the interplay between this compound and the fungal cell wall integrity pathway may also unveil novel strategies to enhance its therapeutic potential.
References
- 1. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. njccwei.com [njccwei.com]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Arsenal of Arborcandin C: A Technical Guide
For Immediate Release
[City, State] – [Date] – Arborcandin C, a lipopeptide antifungal agent, demonstrates potent and targeted activity against a range of fungal pathogens through the specific inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. This technical guide provides an in-depth analysis of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Fungal Cell Wall Synthesis
This compound exerts its antifungal effect by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. By disrupting the synthesis of this essential polymer, this compound compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.
The targeted action of this compound on 1,3-β-D-glucan synthase is visually represented in the following workflow diagram.
Caption: Mechanism of this compound targeting 1,3-β-D-glucan synthase.
Antifungal Spectrum of this compound
This compound has demonstrated significant in vitro activity against key fungal pathogens, most notably species of Candida and Aspergillus. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound.
Table 1: In Vitro Activity of this compound against Candida Species
| Fungal Species | Strain | MIC Range (µg/mL) | Remarks |
| Candida spp. | Not Specified | 1-2[1] | General activity against the genus. |
| Candida spp. | Not Specified | 0.25 - 8[1] | Broader range observed in other studies. |
| Candida albicans | Not Specified | IC50: 0.15[1] | Potent inhibitory activity. |
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Fungal Species | Strain | MIC Range (µg/mL) | Remarks |
| Aspergillus fumigatus | Not Specified | 0.063 - 4[1] | Effective against this common pathogenic mold. |
| Aspergillus fumigatus | Not Specified | IC50: 0.015[1] | Strong inhibition of 1,3-β-D-glucan synthase. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's antifungal activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This is then further diluted to a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing 0.05% Tween 80. The conidia are collected, counted using a hemocytometer, and adjusted to a final inoculum concentration of 0.4-5 x 10^4 conidia/mL.
b. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
This compound is serially diluted in RPMI-1640 medium buffered with MOPS to obtain a range of concentrations.
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
The general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
1,3-β-D-Glucan Synthase Inhibition Assay
This protocol outlines the in vitro measurement of the inhibitory activity of this compound on 1,3-β-D-glucan synthase.
a. Enzyme Preparation:
-
Fungal cells are grown to mid-log phase and harvested.
-
Protoplasts are prepared by enzymatic digestion of the cell wall.
-
The protoplasts are lysed, and the membrane fraction containing the 1,3-β-D-glucan synthase is isolated by differential centrifugation.
b. Enzyme Assay:
-
The reaction mixture contains the prepared membrane fraction, a buffer solution (e.g., Tris-HCl), and the substrate UDP-[14C]glucose.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of trichloroacetic acid.
-
The resulting radiolabeled 1,3-β-D-glucan polymer is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Conclusion
This compound demonstrates potent and specific antifungal activity by targeting the fungal-specific enzyme 1,3-β-D-glucan synthase. Its efficacy against clinically important pathogens like Candida and Aspergillus species highlights its potential as a valuable therapeutic agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel antifungal compounds. Further research is warranted to expand the understanding of its full spectrum of activity and to explore its potential in clinical applications.
References
Arborcandin C: A Technical Guide to its Inhibition of Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Arborcandin C, a potent antifungal agent, and its targeted role in the disruption of fungal cell wall synthesis. This compound is a novel cyclic peptide that demonstrates significant inhibitory activity against 1,3-β-glucan synthase, a critical enzyme for maintaining the structural integrity of the fungal cell wall.[1] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.
Mechanism of Action
This compound exerts its antifungal effect by specifically targeting and inhibiting the enzyme 1,3-β-glucan synthase.[1][2] This enzyme is responsible for the synthesis of 1,3-β-glucan, a major polysaccharide component of the fungal cell wall that is essential for its structural integrity and morphogenesis.[2] Notably, this enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy.[2]
Kinetic studies have revealed that this compound functions as a noncompetitive inhibitor of 1,3-β-glucan synthase in both Candida albicans and Aspergillus fumigatus.[1] This mode of inhibition suggests that this compound binds to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The primary molecular target of this compound is believed to be the Fks1p subunit of the 1,3-β-glucan synthase complex.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) against clinically relevant fungal pathogens.
Table 1: 1,3-β-Glucan Synthase Inhibition by this compound
| Fungal Species | IC50 (µg/mL) | Apparent Ki (µM) |
| Candida albicans | 0.15 | 0.12 |
| Aspergillus fumigatus | 0.015 | 0.016 |
Data sourced from Ohyama T, et al. (2000).[1]
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida spp. | 1 - 2 |
| Aspergillus fumigatus | 0.063 - 4 |
Data sourced from Ohyama T, et al. (2000).[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antifungal activity of this compound.
1,3-β-Glucan Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against 1,3-β-glucan synthase. The assay measures the incorporation of radiolabeled UDP-glucose into β-glucan by a microsomal enzyme preparation.
I. Preparation of Microsomal Fraction (Enzyme Source)
-
Culture the desired fungal strain (e.g., Candida albicans) to mid-log phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Disrupt the fungal cells using mechanical means such as glass beads or a French press in a lysis buffer containing protease inhibitors.
-
Centrifuge the cell lysate at a low speed to remove cell debris.
-
Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
II. Glucan Synthase Activity Assay
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
UDP-[14C]glucose (substrate)
-
GTP (activator)
-
Bovine Serum Albumin (BSA)
-
The microsomal enzyme preparation
-
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent such as 10% trichloroacetic acid (TCA).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled glucan product.
-
Wash the filter extensively to remove unincorporated UDP-[14C]glucose.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing of yeasts.
I. Preparation of Inoculum
-
Subculture the fungal strain onto a suitable agar medium and incubate to ensure purity and viability.
-
Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
II. Broth Microdilution Assay
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the broth medium as the diluent.
-
Inoculate each well with the prepared fungal suspension.
-
Include a positive control (fungus without drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by using a spectrophotometric reader. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Integrity (CWI) Pathway
Inhibition of 1,3-β-glucan synthesis by this compound induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade that attempts to compensate for the cell wall damage. The diagram below illustrates the key components of this pathway.
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow: 1,3-β-Glucan Synthase Inhibition Assay
The following diagram outlines the workflow for determining the inhibitory activity of this compound on 1,3-β-glucan synthase.
Caption: Workflow for the 1,3-β-Glucan Synthase Inhibition Assay.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
Technical Guide: Noncompetitive Inhibition of 1,3-β-Glucan Synthase by Arborcandin C
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the inhibitory action of Arborcandin C against 1,3-β-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This compound, a novel cyclic peptide, has been identified as a potent, noncompetitive inhibitor of this enzyme, demonstrating significant antifungal activity.[1] This guide consolidates key quantitative data, details established experimental protocols for assessing enzyme inhibition, and presents visual representations of the underlying molecular pathways and experimental procedures. The information herein is intended to support further research and development of this compound and other analogous compounds as potential antifungal therapeutics.
Introduction to 1,3-β-Glucan Synthase and this compound
The fungal cell wall is a dynamic structure essential for cellular integrity, morphogenesis, and survival. A primary structural component of this wall is β-1,3-glucan, a polymer synthesized by the multi-enzyme complex 1,3-β-glucan synthase (GS).[2] The catalytic subunit of this complex, encoded by the FKS genes, is a well-established target for antifungal drugs due to its absence in mammalian cells.[3][4]
Arborcandins are a class of cyclic peptides isolated from a filamentous fungus that exhibit potent inhibitory activity against 1,3-β-glucan synthase.[1][5] this compound, a member of this class, has been specifically characterized as a noncompetitive inhibitor of the enzyme in key pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[1] Its mechanism of action, distinct from other known glucan synthase inhibitors like echinocandins, makes it a compound of significant interest for antifungal drug discovery.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against 1,3-β-glucan synthase from different fungal species. The data consistently demonstrates a noncompetitive mode of inhibition.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Fungal Species | Parameter | Value | Reference |
| Candida albicans | IC₅₀ | 0.15 µg/mL | [6] |
| Apparent Kᵢ | 0.12 µM | [1] | |
| Aspergillus fumigatus | IC₅₀ | 0.015 µg/mL | [6] |
| Apparent Kᵢ | 0.016 µM | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Antifungal Activity of this compound
| Fungal Genus/Species | Parameter | Value Range | Reference |
| Candida spp. | MIC | 1–2 µg/mL | [6] |
| Candida spp. | MIC | 0.25–8 µg/mL | [1] |
| Aspergillus fumigatus | Growth Suppression | 0.063–4 µg/mL | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathway and Inhibition Mechanism
The activity of 1,3-β-glucan synthase is tightly regulated within the fungal cell. The small GTPase Rho1p has been identified as a key regulatory subunit, activating the catalytic subunit (Fks1p) in a GTP-dependent manner.[2][7][8] This activation is crucial for localizing cell wall synthesis during budding and cell repair.
This compound exerts its effect through noncompetitive inhibition, meaning it binds to an allosteric site on the 1,3-β-glucan synthase enzyme, distinct from the substrate (UDP-glucose) binding site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.
Diagram 1: 1,3-β-Glucan Synthase Regulatory Pathway
Caption: Regulatory pathway of 1,3-β-glucan synthase and inhibition by this compound.
Diagram 2: Mechanism of Noncompetitive Inhibition
Caption: this compound binds equally to the free enzyme and the enzyme-substrate complex.
Experimental Protocols
The following protocols are generalized methodologies for the characterization of 1,3-β-glucan synthase inhibitors, based on established practices.
Preparation of Fungal Microsomal Fractions
-
Cultivation: Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., YEPD) to the mid-logarithmic phase.
-
Harvesting: Centrifuge the culture to pellet the cells. Wash the pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EGTA).
-
Cell Lysis: Resuspend cells in a cold lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as vortexing with glass beads or a French press.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 3,000 x g) to remove cell debris and nuclei.
-
Subject the resulting supernatant to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.
-
-
Resuspension and Storage: Resuspend the membrane pellet in a storage buffer containing a cryoprotectant (e.g., 33% glycerol). Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.
In Vitro 1,3-β-Glucan Synthase Activity Assay (Radioactive Method)
This assay quantifies enzyme activity by measuring the incorporation of a radiolabeled glucose substrate into an insoluble glucan product.[9][10]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction contains:
-
Buffer: 75 mM Tris-HCl (pH 7.5)
-
Activator: 20-40 µM GTPγS
-
Cofactors/Additives: 50 mM KF, 1.5 mM EDTA, 1.5% Bovine Serum Albumin (BSA)
-
Inhibitor: this compound at various concentrations (or DMSO for control).
-
Enzyme: Microsomal fraction (e.g., 5-10 µg of total protein).
-
-
Initiation: Start the reaction by adding the substrate, UDP-[¹⁴C]-Glucose (e.g., to a final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Product Collection: Collect the acid-insoluble glucan product by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filter multiple times with 10% TCA and then with ethanol to remove unincorporated substrate.
-
Quantification: Dry the filter, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value. For Kᵢ determination, repeat the assay at multiple substrate concentrations.
Diagram 3: Workflow for Radioactive Glucan Synthase Assay
Caption: Step-by-step workflow for the in vitro 1,3-β-glucan synthase inhibition assay.
Conclusion
This compound is a potent, noncompetitive inhibitor of 1,3-β-glucan synthase, a clinically validated target for antifungal therapy. The quantitative data and established methodologies presented in this guide underscore its potential as a lead compound. Further investigation into its specific binding site on the Fks1p subunit and its in vivo efficacy is warranted to fully elucidate its therapeutic promise. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug developers to advance the study of this compound and the discovery of next-generation antifungal agents.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of yeast Rho1p GTPase as a regulatory subunit of 1,3-beta-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Multiple Functions of Rho GTPases in Fission Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jfda-online.com [jfda-online.com]
In-Depth Technical Guide to the Physicochemical Properties of Arborcandins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arborcandins
Arborcandins are a series of novel cyclic lipopeptides, designated as Arborcandins A, B, C, D, E, and F, that were first isolated from the culture broth of the filamentous fungus Arborcandidus sp.[1][2][3]. These compounds exhibit significant inhibitory activity against 1,3-β-D-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall. This mode of action makes them promising candidates for the development of new antifungal therapies.
Physicochemical Properties
The Arborcandins are characterized as white, amorphous powders.[2] They are soluble in methanol and dimethyl sulfoxide, slightly soluble in water and ethanol, and insoluble in acetone, ethyl acetate, chloroform, and n-hexane. A detailed summary of the known physicochemical properties of Arborcandins A through F is presented in the tables below.
Table 1: General Physicochemical Properties of Arborcandins A-F
| Property | Description |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, DMSO; slightly soluble in water, ethanol; insoluble in acetone, ethyl acetate, chloroform, n-hexane |
Table 2: Molecular and Spectroscopic Properties of Arborcandins A-F
| Arborcandin | Molecular Formula | Molecular Weight ( g/mol ) | UV λmax (nm) (in Methanol) | IR νmax (cm⁻¹) (KBr) |
| A | C₅₇H₁₀₁N₁₃O₁₈ | 1256.49[4] | 220, 275 | 3300, 1730, 1650, 1540 |
| B | C₅₈H₁₀₃N₁₃O₁₈ | 1270.51[] | 220, 275 | 3300, 1730, 1650, 1540 |
| C | C₅₉H₁₀₅N₁₃O₁₈ | 1284.54[6][7] | 220, 275 | 3300, 1730, 1650, 1540 |
| D | C₅₉H₁₀₃N₁₃O₁₈ | 1282.53 | 220, 275 | 3300, 1730, 1650, 1540 |
| E | C₆₀H₁₀₇N₁₃O₁₈ | 1298.56 | 220, 275 | 3300, 1730, 1650, 1540 |
| F | C₆₁H₁₀₉N₁₃O₁₈ | 1312.59[8] | 220, 275 | 3300, 1730, 1650, 1540 |
Biological Activity
Arborcandins demonstrate potent in vitro activity against a range of fungal pathogens, including Candida species and Aspergillus fumigatus. Their primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase.[1]
Table 3: In Vitro Antifungal Activity of Arborcandins (IC₅₀ in µg/mL)
| Arborcandin | Candida albicans | Aspergillus fumigatus |
| A | 0.25[4] | 0.05[4] |
| B | 0.15 | 0.03 |
| C | 0.15[7] | 0.015[7] |
| D | 3.0 | 0.25 |
| E | 0.03 | 0.015 |
| F | 0.012[8] | 0.012[8] |
Table 4: Minimum Inhibitory Concentrations (MIC) of Arborcandins against Candida species (µg/mL)
| Arborcandin | MIC Range |
| A | 4 - 8[4] |
| B | 2 - 4 |
| C | 1 - 2[7] |
| D | > 16 |
| E | 0.5 - 1 |
| F | 0.25 - 0.5 |
Experimental Protocols
The following sections detail the methodologies employed in the isolation, purification, and characterization of Arborcandins.
Fermentation and Isolation
-
Producing Organism: A culture of Arborcandidus sp. SANK 17397 is grown in a suitable medium.
-
Fermentation: The fungus is cultured in a production medium containing glucose, soluble starch, glycerol, and yeast extract at 28°C for 7 days with aeration and agitation.
-
Extraction: The culture broth is filtered, and the mycelial cake is extracted with aqueous acetone. The aqueous extract is then passed through a column of Diaion HP-20.
-
Initial Purification: The column is washed with water and eluted with aqueous acetone. The active fractions are concentrated and further purified.
Purification
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
-
Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.
-
Final Purification: The fractions containing the individual Arborcandins are collected and lyophilized to yield purified white powders.
Characterization
-
UV Spectroscopy: UV spectra are recorded in methanol using a spectrophotometer.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer with potassium bromide (KBr) pellets.
-
Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and high-resolution FAB-MS are used to determine the molecular weights and elemental compositions.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in DMSO-d₆ or CD₃OD on a high-field NMR spectrometer to elucidate the chemical structures of the compounds.
Mechanism of Action and Signaling Pathway
Arborcandins target the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death. The 1,3-β-D-glucan synthase is regulated by the Rho-GTPase and protein kinase C (Pkc)-like signaling molecules.[9]
Diagram: Arborcandin Mechanism of Action
Caption: Mechanism of action of Arborcandins targeting 1,3-β-D-glucan synthase.
Diagram: Experimental Workflow for Arborcandin Isolation and Characterization
Caption: Workflow for the isolation and characterization of Arborcandins.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborcandins A, B, C, D, E and F, Novel 1, 3-β-Glucan Synthase Inhibitors [jstage.jst.go.jp]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. Arborcandin C | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin C: A Technical Review of a Novel 1,3-β-Glucan Synthase Inhibitor
Introduction
Arborcandin C is a cyclic peptide antifungal agent that has demonstrated potent activity against a range of fungal pathogens.[1][2] Isolated from a filamentous fungus, this compound exerts its antifungal effect through the non-competitive inhibition of 1,3-β-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] This mode of action disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its biological activity, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal research and development.
Quantitative Data
The available quantitative data on the in vitro activity of this compound is summarized in the tables below. While the existing literature provides valuable insights into its potency, a comprehensive dataset across a wide array of clinically relevant fungal species is not yet publicly available. The data presented here is primarily focused on Candida albicans and Aspergillus fumigatus.
Table 1: In Vitro Inhibitory Activity of this compound
| Fungal Species | Assay Type | Value | Units | Reference |
| Candida albicans | IC50 | 0.15 | µg/mL | [2] |
| Aspergillus fumigatus | IC50 | 0.015 | µg/mL | [2] |
| Candida genus | MIC | 1-2 | µg/mL | [2] |
Table 2: Kinetic Parameters of this compound Inhibition
| Fungal Species | Parameter | Value | Units | Reference |
| Candida albicans | Ki | 0.12 | µM | [1] |
| Aspergillus fumigatus | Ki | 0.016 | µM | [1] |
Mechanism of Action and Signaling Pathway
This compound targets and inhibits the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. This inhibition is non-competitive, suggesting that this compound binds to a site on the enzyme distinct from the substrate-binding site.[1] The disruption of β-glucan synthesis compromises the integrity of the cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.
The inhibition of 1,3-β-glucan synthase triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway is activated in response to cell wall damage and attempts to compensate by upregulating the expression of genes involved in cell wall synthesis and repair.
Experimental Protocols
Detailed experimental protocols specific to the studies on this compound are not extensively published. However, based on standard methodologies in mycology and antifungal research, the following outlines the likely protocols employed.
1,3-β-Glucan Synthase Inhibition Assay
This assay is fundamental to determining the IC50 and mechanism of inhibition of compounds targeting this enzyme.
Objective: To quantify the inhibitory effect of this compound on the activity of 1,3-β-glucan synthase.
General Protocol:
-
Preparation of Fungal Microsomes:
-
Fungal cells (e.g., Candida albicans, Aspergillus fumigatus) are cultured to mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer.
-
Protoplasts are generated by enzymatic digestion of the cell wall.
-
Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound 1,3-β-glucan synthase.
-
-
Enzyme Assay:
-
The reaction mixture is prepared in a microcentrifuge tube or microplate well and typically contains:
-
Tris-HCl buffer (pH 7.5-8.0)
-
UDP-[14C]-glucose (as the substrate)
-
GTPγS (as an activator)
-
Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Brij-35) for enzyme stabilization.
-
Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
The microsomal enzyme preparation.
-
-
The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (typically 30-37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Quantification of β-Glucan Synthesis:
-
The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid) or by heating.
-
The radiolabeled β-glucan product, which is insoluble, is collected by filtration through a glass fiber filter.
-
The filter is washed to remove any unincorporated UDP-[14C]-glucose.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (UDP-glucose) and the inhibitor (this compound), and the data are analyzed using Lineweaver-Burk or other kinetic plots.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the minimum concentration of this compound that inhibits the growth of various fungal species.
General Protocol (Broth Microdilution Method):
-
Preparation of Fungal Inoculum:
-
Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in a sterile saline or buffer solution.
-
The turbidity of the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific number of cells/mL.
-
The inoculum is further diluted in the test medium to the final desired cell concentration.
-
-
Preparation of Microdilution Plates:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well will contain a specific concentration of the drug.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate (except the sterility control).
-
The plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours).
-
-
Reading the MIC:
-
The MIC is determined by visual inspection as the lowest concentration of this compound that shows no visible growth.
-
Experimental Workflow
The discovery and preclinical evaluation of a novel antifungal agent like this compound typically follows a structured workflow. This involves initial screening, characterization of the lead compound, and further preclinical development.
Structure-Activity Relationship
A critical aspect of drug development is understanding the relationship between the chemical structure of a compound and its biological activity. At present, there is a notable lack of publicly available information regarding the structure-activity relationship (SAR) of this compound. The original research identified a family of related Arborcandin compounds (A, B, D, E, and F) with varying activities, suggesting that modifications to the peptide core and lipid side chain influence its potency.[1] However, systematic studies detailing how specific structural modifications impact the antifungal activity and pharmacokinetic properties of this compound have not been published. Further research in this area is crucial for the rational design of more potent and effective analogs.
Conclusion and Future Directions
This compound represents a promising antifungal agent with a well-defined mechanism of action targeting a crucial fungal-specific enzyme. The available data demonstrates its potent in vitro activity against key fungal pathogens. However, to fully realize its therapeutic potential, further research is warranted in several key areas. A more comprehensive evaluation of its antifungal spectrum against a broader panel of clinically relevant yeasts and molds is necessary. Detailed pharmacokinetic and pharmacodynamic studies are also required to understand its behavior in vivo. Furthermore, a thorough investigation into the structure-activity relationship of the Arborcandin scaffold will be instrumental in the development of optimized derivatives with improved efficacy, safety, and pharmacokinetic profiles. The information presented in this technical guide serves as a foundation for these future research endeavors, highlighting both the current knowledge and the existing gaps in our understanding of this compound.
References
Arborcandin C: A Technical Guide on its Fungicidal Activity Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a novel cyclic peptide antifungal agent that exhibits potent fungicidal activity against a range of fungal pathogens, most notably Candida species, a leading cause of opportunistic fungal infections in humans. As a member of the arborcandin family, it is structurally distinct from the widely used echinocandin class of antifungals. This document provides an in-depth technical overview of the fungicidal properties of this compound, its mechanism of action, and the cellular responses it elicits in Candida species. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Mechanism of Action
This compound targets a crucial enzyme in the fungal cell wall biosynthesis pathway: 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a vital structural polymer that maintains the integrity of the fungal cell wall. This compound acts as a noncompetitive inhibitor of this enzyme, disrupting the formation of the glucan polymer and leading to a weakened cell wall.[1] This disruption results in osmotic instability and ultimately cell death, conferring the fungicidal activity of the compound.[1]
Quantitative Fungicidal Activity
The in vitro antifungal activity of this compound has been evaluated against various Candida species. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Candida Species | MIC Range (µg/mL) |
| Candida spp. (general) | 0.25 - 8[1] |
| Candida genus | 1 - 2[2] |
Table 2: Inhibitory Activity of this compound against 1,3-β-D-Glucan Synthase
| Organism | IC50 (µg/mL) | Apparent Ki (µM) |
| Candida albicans | 0.15[2] | 0.12[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antifungal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various Candida species is determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
a. Inoculum Preparation:
-
Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
b. Assay Procedure:
-
This compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared Candida suspension.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined visually or spectrophotometrically.
Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to assess the cidal activity of this compound.
a. Assay Procedure:
-
Following the MIC determination, an aliquot (typically 10-20 µL) from each well showing no visible growth is subcultured onto an SDA plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
1,3-β-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on its target enzyme. A fluorometric method is described here as a non-radioactive alternative.
a. Enzyme Preparation:
-
Candida albicans cells are grown to mid-log phase and harvested.
-
Protoplasts are generated by enzymatic digestion of the cell wall.
-
Protoplasts are lysed, and the membrane fraction containing the 1,3-β-D-glucan synthase is isolated by ultracentrifugation.
b. Assay Procedure:
-
The reaction mixture contains the membrane fraction, UDP-glucose (the substrate), an activator (such as GTPγS), and varying concentrations of this compound in a suitable buffer.
-
The reaction is incubated at 30°C to allow for the synthesis of 1,3-β-D-glucan.
-
The reaction is stopped, and the produced glucan is quantified by adding aniline blue, a fluorescent dye that specifically binds to (1,3)-β-glucans.
-
The fluorescence is measured using a microplate reader, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.
Figure 2: Workflow for 1,3-β-D-Glucan Synthase Inhibition Assay.
Signaling Pathways and Cellular Response
Inhibition of 1,3-β-D-glucan synthase by compounds like this compound induces significant stress on the fungal cell wall. In Candida albicans, this triggers a compensatory response mediated by several interconnected signaling pathways, primarily the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway. While direct studies on this compound's effect on these pathways are limited, the response is expected to be similar to that observed with echinocandins.
Upon inhibition of Fks1p (the catalytic subunit of 1,3-β-D-glucan synthase) by this compound, the weakened cell wall activates transmembrane sensors, initiating a signaling cascade. This cascade ultimately leads to the upregulation of chitin synthesis as a compensatory mechanism to reinforce the cell wall.
Figure 3: Compensatory Signaling in Candida albicans in Response to this compound.
Conclusion
This compound represents a promising antifungal agent with potent fungicidal activity against Candida species, mediated through the inhibition of 1,3-β-D-glucan synthase. Its distinct chemical structure and noncompetitive mode of inhibition offer potential advantages in the development of new therapeutic strategies against candidiasis. Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinical isolates, including echinocandin-resistant strains, and to investigate its in vivo efficacy and pharmacokinetic/pharmacodynamic properties. A deeper understanding of its interaction with fungal cellular signaling pathways will also be crucial for optimizing its therapeutic potential and anticipating mechanisms of resistance.
References
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (Titre) Testing of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arborcandin C
This compound is a novel cyclic peptide antifungal agent that exhibits potent activity by inhibiting 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and subsequent cell death. Arborcandins are structurally distinct from echinocandins but share a similar mechanism of action. The unique properties of this compound make it a compound of interest in the development of new antifungal therapies.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound against key fungal pathogens. Data is presented as MIC ranges and IC50 values (the concentration required to inhibit 50% of enzyme activity or cell growth).
| Fungal Species | This compound MIC (µg/mL) | This compound IC50 (µg/mL) | Reference |
| Candida albicans | 1 - 2 | 0.15 | |
| Candida spp. | 0.25 - 8 | N/A | |
| Aspergillus fumigatus | 0.063 - 4 | 0.015 |
Note: Specific MIC data for this compound against a broader range of fungal species is limited in publicly available literature. The provided protocol can be used to determine MICs for other species of interest.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthesis
This compound targets the Fks1p subunit of the 1,3-β-D-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme catalyzes the polymerization of UDP-glucose into linear 1,3-β-D-glucan chains, which are then extruded into the periplasmic space to be incorporated into the cell wall. By noncompetitively inhibiting this enzyme, this compound prevents the formation of this crucial structural polymer, compromising the cell wall and leading to fungal cell lysis.
Caption: this compound inhibits 1,3-β-D-glucan synthase, blocking cell wall synthesis.
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound, adapted from the CLSI M27 standard.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile, 96-well, U-bottom microtiter plates
-
Sterile, deionized water
-
Fungal isolates for testing
-
Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Spectrophotometer or microplate reader
-
Sterile tubes, pipettes, and other standard microbiology laboratory equipment
Preparation of Media and Reagents
-
RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 at 25°C with 0.165 M MOPS buffer. Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1280 µg/mL. Small aliquots can be stored at -70°C.
-
Intermediate Drug Dilutions: Perform serial dilutions of the this compound stock solution in RPMI-1640 medium to create working solutions that are twice the final desired concentrations in the microtiter plate. A typical final concentration range for testing is 0.03 to 16 µg/mL.
Inoculum Preparation
-
Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm wavelength. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
Broth Microdilution Assay Procedure
-
Dispense 100 µL of the appropriate twofold serial dilutions of this compound in RPMI-1640 medium into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well. This will bring the total volume to 200 µL and dilute the drug to its final concentration.
-
Include a growth control well (containing 100 µL of inoculum and 100 µL of drug-free RPMI-1640) and a sterility control well (containing 200 µL of drug-free RPMI-1640) for each isolate.
-
Include the QC strains in each run to ensure the validity of the results.
-
Incubate the plates at 35°C for 24-48 hours. For Cryptococcus neoformans, incubation may need to be extended to 72 hours.
Determination of MIC
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a microplate reader to measure absorbance at 490 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Quality Control
Adherence to a rigorous quality control program is essential for accurate and reproducible MIC testing.
-
QC Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended QC strains for echinocandin susceptibility testing and are appropriate for this compound testing.
-
Expected Ranges: While specific QC ranges for this compound are not yet established, the MIC values for the QC strains should be monitored and recorded for each run. Consistent results within a narrow range indicate good laboratory practice. For established echinocandins like caspofungin, published CLSI guidelines provide expected MIC ranges for these QC strains.
-
Controls: The growth control should show robust fungal growth, and the sterility control should show no growth. Failure of these controls invalidates the results for that plate.
Data Interpretation
The MIC value represents the lowest concentration of this compound that inhibits the visible growth of the fungus under the specified in vitro conditions. It is an important parameter for evaluating the potency of the antifungal agent and for comparing its activity against different fungal isolates. The clinical significance of these in vitro results would need to be established through further in vivo studies and clinical trials.
Application Notes and Protocols for Evaluating Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a lipopeptide antifungal agent that functions as a potent and specific inhibitor of 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism of action leads to disruption of the cell wall integrity, osmotic instability, and ultimately, fungal cell death.[4] These application notes provide detailed cell-based assay methods to characterize the in vitro efficacy and cellular effects of this compound against pathogenic fungi, particularly Candida albicans and Aspergillus fumigatus.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Target Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 0.15 | 1-2 | [1] |
| This compound | Aspergillus fumigatus | 0.015 | Not Reported | [1] |
| Arborcandin A | Candida albicans | 0.25 | 4-8 | [5] |
| Arborcandin A | Aspergillus fumigatus | 0.05 | Not Reported | [5] |
| Arborcandin F | Candida albicans | 0.012 | 2-4 | [6] |
| Arborcandin F | Aspergillus fumigatus | 0.012 | Not Reported | [6] |
IC50: The half maximal inhibitory concentration against 1,3-β-D-glucan synthase. MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Fungal Cell Viability Assays (MTT/XTT)
This protocol determines the effect of this compound on the metabolic activity of fungal cells, a key indicator of cell viability.
Workflow for Fungal Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Efficacy of Arborcandin C in Animal Models: Application Notes and Protocols
Despite promising in vitro activity, comprehensive in vivo efficacy data for the antifungal agent Arborcandin C in animal models is not currently available in published scientific literature. this compound, a known inhibitor of 1,3-β-glucan synthase, has demonstrated potent activity against key fungal pathogens in laboratory settings.[1][2] However, detailed studies evaluating its therapeutic efficacy in living organisms, which are crucial for drug development, have not been publicly reported.
This document provides a summary of the available in vitro data for this compound and outlines a generalized protocol for assessing the in vivo efficacy of antifungal compounds in a murine model of disseminated candidiasis. This protocol is based on established methodologies used for other 1,3-β-glucan synthase inhibitors and can serve as a template for future studies on this compound.
In Vitro Activity of this compound
This compound has shown significant inhibitory and fungicidal activity against Candida albicans and Aspergillus fumigatus. The following tables summarize the key in vitro efficacy parameters that have been reported.
Table 1: Inhibitory Concentration of this compound
| Fungal Species | IC50 (μg/mL) |
| Candida albicans | 0.15[2] |
| Aspergillus fumigatus | 0.015[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Genus | MIC (μg/mL) |
| Candida | 1-2[2] |
Mechanism of Action: 1,3-β-glucan Synthase Inhibition
This compound exerts its antifungal effect by inhibiting the enzyme 1,3-β-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-glucan, a critical component of the fungal cell wall. By disrupting cell wall integrity, this compound leads to osmotic instability and ultimately, fungal cell death.
Caption: Mechanism of action of this compound.
Protocol: Murine Model of Disseminated Candidiasis for Efficacy Testing
The following is a generalized protocol for evaluating the in vivo efficacy of an antifungal agent like this compound in a mouse model of disseminated Candida albicans infection.
1. Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment with free access to food and water.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans (e.g., ATCC 90028).
-
Culture: Streak the strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Inoculum: Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer.
3. Infection:
-
Route: Intravenously (IV) via the lateral tail vein.
-
Dose: Inject 0.1 mL of the prepared fungal suspension per mouse.
4. Treatment:
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline with a solubilizing agent).
-
Control Groups:
-
Vehicle control (infected, untreated).
-
Positive control (e.g., an approved antifungal like caspofungin).
-
-
Dosing: Administer different doses of this compound (e.g., intraperitoneally or intravenously) starting 24 hours post-infection, once or twice daily for a specified duration (e.g., 7 days).
5. Efficacy Assessment:
-
Survival: Monitor and record mortality daily for a period of 21-28 days.
-
Fungal Burden:
-
At specific time points (e.g., day 4 and day 8 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove kidneys (primary target organ in this model).
-
Homogenize the kidneys in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of tissue.
-
6. Statistical Analysis:
-
Survival Data: Analyze using the Kaplan-Meier method with the log-rank test.
-
Fungal Burden Data: Analyze using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.
Caption: Experimental workflow for in vivo efficacy testing.
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) regulations. The lack of published in vivo data for this compound necessitates initial dose-ranging and pharmacokinetic studies to determine appropriate therapeutic regimens.
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a member of the arborcandin family of cyclic peptides, which act as potent inhibitors of 1,3-β-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This mechanism of action is similar to that of the echinocandin class of antifungal drugs, such as caspofungin and micafungin.[3][4] this compound has demonstrated significant in vitro activity against clinically important fungal pathogens, including Candida species and Aspergillus fumigatus.[1][2]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound. The methodologies are based on established and standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for other echinocandin-like antifungals.[5][6]
Mechanism of Action
This compound, like other arborcandins and echinocandins, targets the Fks1p subunit of the 1,3-β-glucan synthase enzyme complex.[7] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted action makes it a valuable compound for research and potential therapeutic development.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against key fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound
| Organism | MIC Range (µg/mL) | IC50 (µg/mL) |
| Candida spp. | 1.0 - 2.0[1] | - |
| Candida albicans | - | 0.15[1] |
| Aspergillus fumigatus | 0.063 - 4.0[2] | 0.015[1] |
Table 2: Comparative In Vitro Activity of Arborcandins
| Compound | Organism | MIC Range (µg/mL) | IC50 (µg/mL) |
| Arborcandin A | Candida spp. | 4.0 - 8.0[8] | - |
| Candida albicans | - | 0.25[8] | |
| Aspergillus fumigatus | - | 0.05[8] | |
| This compound | Candida spp. | 1.0 - 2.0[1] | - |
| Candida albicans | - | 0.15[1] | |
| Aspergillus fumigatus | 0.063 - 4.0[2] | 0.015[1] | |
| Arborcandin F | Candida spp. | 2.0 - 4.0[9] | - |
| Candida albicans | - | 0.012[9] | |
| Aspergillus fumigatus | - | 0.012[9] |
Experimental Protocols
The following protocols are adapted from the CLSI M27-A3 and EUCAST EDef 7.1 guidelines for antifungal susceptibility testing of yeasts and are suitable for this compound.[5][6]
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27-A3)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)[10]
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working solution in the 96-well plates with RPMI 1640 to achieve final concentrations typically ranging from 0.015 to 8 µg/mL.
-
Include a drug-free well as a positive growth control.
-
-
Inoculum Preparation:
-
Culture the yeast isolates on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
Caption: Broth microdilution workflow.
Protocol 2: Disk Diffusion Method (Qualitative)
This method provides a qualitative assessment of susceptibility and is generally simpler to perform.
Materials:
-
This compound-impregnated paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Evenly swab the surface of the Mueller-Hinton agar plate with the fungal inoculum.
-
-
Disk Application:
-
Aseptically place an this compound disk onto the surface of the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition around the disk.
-
Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which are not yet available for this compound. This method is therefore primarily for screening purposes.
-
Caption: Disk diffusion workflow.
Quality Control
It is imperative to include quality control (QC) strains in each batch of tests to ensure the accuracy and reproducibility of the results. The recommended QC strains for echinocandin testing are Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[10] The resulting MICs for these strains should fall within the established acceptable ranges for other echinocandins as a proxy for this compound until specific ranges are determined.
Data Interpretation
The MIC value obtained from the broth microdilution assay represents the in vitro potency of this compound against the tested fungal isolate. The clinical significance of these MIC values requires correlation with in vivo efficacy studies and the establishment of clinical breakpoints. At present, the data should be used for research and comparative purposes. For echinocandins, a paradoxical effect (continued growth at higher concentrations) can sometimes be observed; however, the clinical relevance of this is not fully established.
Conclusion
The provided protocols, adapted from globally recognized standards, offer a robust framework for the in vitro antifungal susceptibility testing of this compound. Consistent application of these methodologies will ensure the generation of high-quality, comparable data, which is essential for the continued research and development of this promising antifungal agent. Further studies are warranted to establish species-specific MIC distributions, quality control ranges, and clinical breakpoints for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin Susceptibility Testing | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 4. Caspofungin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 5. Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Quantitative Analysis of Arborcandin C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Arborcandin C, a potent 1,3-β-glucan synthase inhibitor with antifungal properties.[1][2] Due to the limited availability of published, validated methods for this specific compound, this application note provides a comprehensive, scientifically-grounded starting point for method development. The proposed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the study of this compound. All presented quantitative data and experimental protocols are hypothetical and intended to serve as a robust baseline for validation in a laboratory setting.
Introduction
This compound is a cyclic peptide belonging to a class of novel 1,3-β-glucan synthase inhibitors.[2] These compounds have demonstrated significant fungicidal activity against various pathogens, including Candida albicans and Aspergillus fumigatus, by targeting the fungal cell wall synthesis pathway.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document details a proposed HPLC method, including sample preparation, chromatographic conditions, and expected performance characteristics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties inform the selection of appropriate analytical techniques and parameters.
| Property | Value | Source |
| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈ | PubChem[3] |
| Molecular Weight | 1284.54 g/mol | MedChemExpress[1] |
| CAS Number | 223465-77-8 | MedChemExpress[1] |
Proposed HPLC Method
Chromatographic Conditions
Based on the large and relatively non-polar nature of the this compound molecule, a reversed-phase HPLC method is proposed.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm |
| Run Time | 15 minutes |
Expected Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of this proposed method. These values are typical for a well-developed HPLC method for a compound of this class and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
Sample Preparation ("Dilute and Shoot" Method)
For samples in a relatively clean matrix, a simple "dilute and shoot" procedure is often sufficient.[4]
-
Solubilization: Dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to an estimated concentration within the calibration range.
-
Filtration: Filter the dissolved sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
-
Injection: Inject the filtered sample into the HPLC system.
Method Workflow and Logic
The following diagrams illustrate the logical workflow for the sample preparation and HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Testing Arborcandin C in Fungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a potent antifungal agent that belongs to the arborcandin family of cyclic peptides. It functions as a noncompetitive inhibitor of 1,3-β-glucan synthase, a critical enzyme responsible for the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1] This mechanism of action disrupts cell wall integrity, leading to fungal cell death. Fungal biofilms, complex and structured communities of fungal cells encased in an extracellular matrix, pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This document provides detailed application notes and protocols for testing the efficacy of this compound in disrupting fungal biofilms, particularly those formed by clinically relevant species such as Candida albicans and Aspergillus fumigatus.
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase
This compound exerts its antifungal effect by specifically targeting and inhibiting the 1,3-β-glucan synthase enzyme complex. This inhibition disrupts the production of β-1,3-glucan, a polysaccharide crucial for maintaining the structural integrity of the fungal cell wall. The disruption of the cell wall leads to osmotic instability and subsequent cell lysis. In the context of biofilms, the inhibition of β-1,3-glucan synthesis can weaken the extracellular matrix, compromising the biofilm's structural integrity and increasing its susceptibility to antifungal agents and host immune responses. The inhibition of 1,3-β-glucan synthase by agents like this compound can trigger compensatory mechanisms in fungi, such as an upregulation of chitin synthesis, through signaling pathways like the cell wall integrity (CWI), high osmolarity glycerol (HOG), and calcineurin pathways.[2][3][4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity against planktonic fungal cells. Data on specific percentage of biofilm reduction by this compound is currently limited in publicly available literature. Researchers are encouraged to generate such data using the protocols provided below.
Table 1: Inhibitory Concentrations of this compound
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Candida albicans | 0.15 | 1-2 | [1] |
| Aspergillus fumigatus | 0.015 | 0.063-4 | [1] |
Table 2: Kinetic Parameters of this compound
| Fungal Species | Apparent Ki (µM) | Reference |
| Candida albicans | 0.12 | [1] |
| Aspergillus fumigatus | 0.016 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the biofilm disruption potential of this compound are provided below.
Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This protocol measures the total biomass of the fungal biofilm.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10^6 cells/mL in the appropriate growth medium.
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells twice with 200 µL of PBS.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Wash the wells four times with 200 µL of sterile water to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the ethanol-solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm reduction is calculated using the following formula: % Reduction = [1 - (OD_treated / OD_control)] * 100
-
Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity
This protocol assesses the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.
Materials:
-
96-well flat-bottom polystyrene microtiter plates with pre-formed and treated biofilms (as in Protocol 1)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
-
Menadione solution (0.4 mM in acetone)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Preparation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol to form and treat fungal biofilms with this compound.
-
-
XTT Assay:
-
After treatment, wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare the XTT-menadione solution by adding 5 µL of menadione solution to each 1 mL of XTT solution.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of metabolic activity reduction is calculated using the following formula: % Reduction = [1 - (Absorbance_treated / Absorbance_control)] * 100
-
Protocol 3: Confocal Scanning Laser Microscopy (CSLM) for Biofilm Visualization
CSLM allows for the visualization of the three-dimensional structure of the biofilm and the effects of this compound on its architecture and cell viability.
Materials:
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Fungal culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix, and a counterstain like Syto9 for all cells)
-
PBS
Procedure:
-
Biofilm Growth and Treatment:
-
Grow fungal biofilms on glass-bottom dishes or chamber slides as described in the previous protocols.
-
Treat the biofilms with the desired concentrations of this compound for 24 hours.
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Add the fluorescent staining solution (e.g., a combination of FUN-1 and Concanavalin A-Alexa Fluor conjugate) and incubate according to the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
-
Image Analysis:
-
Use appropriate software (e.g., ImageJ, Zen) to analyze the images for changes in biofilm thickness, cell morphology, and the ratio of live to dead cells.
-
Signaling Pathway Perturbation by 1,3-β-Glucan Synthase Inhibition
The inhibition of 1,3-β-glucan synthase by this compound induces significant stress on the fungal cell wall. This stress activates compensatory signaling pathways aimed at reinforcing the cell wall, primarily through the increased synthesis of chitin. The key pathways involved are the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin signaling pathway. These pathways converge on the regulation of chitin synthase expression and activity, leading to a remodeling of the cell wall. Understanding these pathways is crucial for predicting potential resistance mechanisms and for developing synergistic drug combinations.
References
Application Notes and Protocols for Studying Arborcandin C in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a member of the arborcandin family of cyclic peptides that inhibit 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This mode of action, targeting a fungal-specific pathway, makes this compound a promising candidate for antifungal therapy.[1] To enhance its efficacy, particularly against resistant strains, and to broaden its spectrum of activity, this compound can be studied in combination with other antifungal agents that have different mechanisms of action. This document provides detailed application notes and protocols for evaluating the synergistic potential of this compound with other major classes of antifungal drugs, such as azoles and polyenes.
This compound has demonstrated potent in vitro activity against various fungal pathogens. Its IC50 values against the 1,3-β-glucan synthase of Candida albicans and Aspergillus fumigatus are 0.15 µg/mL and 0.015 µg/mL, respectively.[2] The minimum inhibitory concentration (MIC) for Candida species generally ranges from 1-2 µg/mL.[2]
Potential Combination Partners for this compound
Combining this compound with antifungal agents that have complementary mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Potential combination partners include:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): These agents inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. The combination of a cell wall synthesis inhibitor and a cell membrane disrupting agent can lead to enhanced fungal cell death.[3][4]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death.[5][6] The disruption of the cell wall by this compound may facilitate the access of polyenes to the cell membrane.
-
Other Glucan Synthase Inhibitors (e.g., Caspofungin, Micafungin): While having the same target, combinations of different echinocandins have been explored, sometimes showing synergistic or additive effects.[7]
Data Presentation: In Vitro Synergy Testing
The interaction between this compound and a partner antifungal agent is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard assay.[8]
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
Source: Adapted from multiple sources.[8][9]
The following tables present exemplary data from studies on other echinocandins in combination with azoles and polyenes, which can serve as a template for presenting data from this compound combination studies.
Table 2: Exemplary Synergy Data for an Echinocandin in Combination with an Azole against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Echinocandin (e.g., this compound) | 1.0 | 0.125 | 0.125 |
| Azole (e.g., Fluconazole) | 8.0 | 2.0 | 0.25 |
| FICI (Sum) | 0.375 (Synergy) |
Table 3: Exemplary Synergy Data for an Echinocandin in Combination with a Polyene against Aspergillus fumigatus
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Echinocandin (e.g., this compound) | 0.5 | 0.0625 | 0.125 |
| Polyene (e.g., Amphotericin B) | 1.0 | 0.25 | 0.25 |
| FICI (Sum) | 0.375 (Synergy) |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to determine the in vitro interaction between two antimicrobial agents against a specific fungal isolate.
Materials:
-
This compound
-
Partner antifungal agent (e.g., Fluconazole, Amphotericin B)
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Sterile water, DMSO, or other appropriate solvents for drug stock solutions
Protocol:
-
Prepare Drug Solutions:
-
Prepare stock solutions of this compound and the partner antifungal agent at a concentration of 100 times the expected final highest concentration.
-
Perform serial twofold dilutions of each drug in RPMI-1640 medium in separate tubes.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of serially diluted this compound.
-
Along the y-axis (e.g., rows B-G), add 50 µL of serially diluted partner antifungal.
-
This creates a checkerboard of drug combinations.
-
Column 1 will contain only dilutions of the partner antifungal (this compound control), and row A will contain only dilutions of this compound (partner drug control).
-
Well H12 should contain only medium (sterility control), and well G12 should contain medium and the fungal inoculum (growth control).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
-
The MIC of each drug alone and in combination is determined.
-
-
FICI Calculation:
-
Calculate the FICI for each well that shows growth inhibition using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The lowest FICI value is reported as the result of the interaction.
-
Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time when exposed to one or more antifungal agents.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for performing colony counts (e.g., sterile spreaders, agar plates)
Protocol:
-
Prepare Cultures:
-
Prepare a fungal inoculum as described for the checkerboard assay.
-
Dilute the inoculum in a larger volume of RPMI-1640 in multiple flasks.
-
-
Drug Exposure:
-
Add this compound alone, the partner drug alone, and the combination of both to separate flasks at concentrations determined from the checkerboard assay (e.g., MIC, 0.5 x MIC).
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Mechanism of Synergy: A Proposed Model
The synergistic interaction between this compound and an azole or polyene can be visualized as a multi-step attack on the fungal cell.
Conclusion
The combination of this compound with other antifungal agents represents a promising strategy to enhance antifungal efficacy and combat drug resistance. The protocols outlined in this document provide a framework for the systematic in vitro evaluation of these combinations. While specific data for this compound in combination therapies is not yet widely available, the provided examples with other echinocandins serve as a valuable guide for experimental design and data presentation. Further studies are warranted to explore the full potential of this compound in combination therapy for the treatment of invasive fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifungal Combinations against Candida Species: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Candida Activity of New Azole Derivatives Alone and in Combination with Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination echinocandin-polyene treatment of murine mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro interactions among echinocandins against Aspergillus fumigatus: lack of concordance among methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Arborcandin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Arborcandin C, a potent 1,3-β-glucan synthase inhibitor with significant antifungal activity. The following protocols are designed to assess the preliminary safety, pharmacokinetics, and efficacy of this compound in established murine models of systemic fungal infections.
Introduction
This compound is a novel cyclic peptide that demonstrates potent inhibitory activity against 1,3-β-glucan synthase, a critical enzyme for maintaining the integrity of fungal cell walls.[1][2] This mechanism of action confers significant antifungal properties, particularly against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus.[3][4] In vitro studies have established its inhibitory concentrations, with IC50 values of 0.15 µg/mL against Candida albicans and 0.015 µg/mL against Aspergillus fumigatus, and a Minimum Inhibitory Concentration (MIC) of 1-2 µg/mL against the genus Candida.[3][5] These promising in vitro results necessitate further investigation in vivo to determine the therapeutic potential of this compound.
The following protocols outline key in vivo experiments, including acute toxicity assessment, pharmacokinetic profiling, and efficacy studies in murine models of disseminated candidiasis and invasive aspergillosis.
Pre-clinical In Vitro Data Summary
A summary of the available in vitro data for this compound is presented below to inform the design of in vivo experiments.
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 0.15 µg/mL | [3][5] |
| Aspergillus fumigatus | 0.015 µg/mL | [3][5] | |
| MIC | Candida spp. | 1-2 µg/mL | [3][5] |
| Ki (apparent) | C. albicans 1,3-β-glucan synthase | 0.12 µM | [1][4] |
| A. fumigatus 1,3-β-glucan synthase | 0.016 µM | [1][4] | |
| Mechanism of Action | Inhibition of 1,3-β-glucan synthase | Noncompetitive | [1][4] |
In Vivo Experimental Protocols
This compound Formulation for In Vivo Administration
A critical first step for in vivo studies is the development of a safe and effective formulation for administering this compound. Based on the lipopeptide nature of similar compounds, a sterile, well-tolerated vehicle is required.
Protocol 1: Formulation of this compound for Injection
-
Solubilization: Initially, dissolve this compound powder in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common choice for lipophilic compounds is a mixture of PEG400, ethanol, and saline, or a solution containing a solubilizing agent like Kleptose® (hydroxypropyl-β-cyclodextrin).[3] For instance, a 20% Kleptose solution in sterile water can be used.[3]
-
Final Formulation: Slowly add the this compound solution from step 1 to the vehicle from step 2 while vortexing to ensure complete dissolution and prevent precipitation.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates. Perform a small pilot study in a few animals to check for any immediate adverse reactions to the vehicle and formulation.
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Protocol 2: Single-Dose Acute Toxicity in Mice
-
Animal Model: Use healthy, 6-8 week old BALB/c mice, with an equal number of males and females.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Groups: Prepare at least three dose levels of this compound (e.g., 10, 50, 100 mg/kg) and a vehicle control group.
-
Administration: Administer a single dose of the formulated this compound or vehicle via the intended clinical route (e.g., intraperitoneal or intravenous injection).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for at least 14 days.
-
Data Collection: Record body weights daily for the first week and then weekly. At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.
Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use cannulated male Sprague-Dawley rats or BALB/c mice to facilitate serial blood sampling.
-
Dose Administration: Administer a single intravenous (IV) and intraperitoneal (IP) or oral (PO) dose of this compound to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (for non-IV routes)
-
Table of Expected Pharmacokinetic Parameters (Hypothetical)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 10 | 20 | 50 |
| Cmax (µg/mL) | 25 | 15 | < 0.1 |
| Tmax (h) | 0.08 | 1 | 4 |
| AUC (0-24h) (µg*h/mL) | 150 | 120 | < 1 |
| t1/2 (h) | 8 | 9 | - |
| Bioavailability (%) | 100 | 80 | < 2 |
Efficacy Studies
This model assesses the efficacy of this compound in treating a systemic Candida albicans infection.
Protocol 4: Disseminated Candidiasis Efficacy Model
-
Inoculum Preparation: Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.[1]
-
Animal Model: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust infection.[3]
-
Infection: Infect mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension.[1]
-
Treatment: Begin treatment with this compound at various doses (e.g., 1, 5, 10 mg/kg) and a vehicle control at a specified time post-infection (e.g., 2 hours). Administer the treatment once or twice daily for a defined period (e.g., 5-7 days).[1] A positive control group treated with a standard antifungal like fluconazole or caspofungin should be included.
-
Efficacy Readouts:
-
Survival: Monitor and record survival daily for up to 21 days.
-
Fungal Burden: At the end of the treatment period, euthanize a subset of animals from each group. Harvest kidneys and other target organs, homogenize the tissues, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[3]
-
This model evaluates the efficacy of this compound against a systemic Aspergillus fumigatus infection.
Protocol 5: Invasive Aspergillosis Efficacy Model
-
Inoculum Preparation: Culture Aspergillus fumigatus on potato dextrose agar. Harvest conidia and prepare a suspension in sterile saline containing 0.05% Tween 80. Determine the conidial concentration using a hemocytometer.
-
Animal Model: Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide and/or treated with corticosteroids).[6][7]
-
Infection: Infect mice via intranasal instillation or inhalation of the A. fumigatus conidial suspension.[6]
-
Treatment: Initiate treatment with this compound at different doses and a vehicle control at a specified time post-infection. Administer the treatment for a defined duration. Include a positive control group (e.g., treated with voriconazole or caspofungin).
-
Efficacy Readouts:
-
Survival: Monitor and record survival daily.
-
Fungal Burden: Determine the fungal burden in the lungs and other organs by CFU counting or by measuring galactomannan levels.[8]
-
Histopathology: Perform histopathological examination of lung tissue to assess the extent of fungal invasion and inflammation.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Successful execution of these studies will provide critical data on the safety, pharmacokinetic profile, and antifungal efficacy of this promising compound, paving the way for further pre-clinical and potential clinical development. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 7. Longitudinal In Vivo Assessment of Host-Microbe Interactions in a Murine Model of Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin: antifungal activity in vitro, pharmacokinetics, and effects on fungal load and animal survival in neutropenic rats with invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Arborcandin C Activity in Fungal Growth Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin C is a potent antifungal agent that functions as a noncompetitive inhibitor of 1,3-β-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to fungal cell death. This document provides detailed application notes and protocols for quantifying the in vitro activity of this compound against pathogenic fungi, specifically the yeast Candida albicans and the filamentous fungus Aspergillus fumigatus. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of this compound
This compound targets the Fks1p subunit of the 1,3-β-glucan synthase enzyme complex, which is embedded in the fungal plasma membrane.[2][3] The Fks1p subunit is the catalytic component responsible for polymerizing UDP-glucose into linear 1,3-β-glucan chains. By inhibiting Fks1p, this compound prevents the formation of these essential cell wall polymers, leading to a weakened cell wall that cannot withstand osmotic stress, ultimately resulting in cell lysis.
Quantitative Data Summary
The antifungal activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize reported values for this compound against key fungal pathogens.
| Fungal Species | Parameter | Value | Reference |
| Candida albicans | IC50 | 0.15 µg/mL | [4] |
| MIC | 1-2 µg/mL | [4] | |
| Ki | 0.12 µM | [1] | |
| Aspergillus fumigatus | IC50 | 0.015 µg/mL | [4] |
| MIC | 0.063 - 4 µg/mL | [1] | |
| Ki | 0.016 µM | [1] |
Table 1: In vitro activity of this compound against Candida albicans and Aspergillus fumigatus.
Experimental Protocols
The following protocols are provided for the determination of the MIC of this compound against Candida albicans (a yeast) and Aspergillus fumigatus (a filamentous fungus) using the broth microdilution method.
Protocol 1: MIC Determination for Candida albicans (CLSI M27-A2 Methodology)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 for yeast susceptibility testing.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
-
Incubator (35°C)
Workflow:
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 1,3-β-Glucan Synthase Inhibition by Arborcandin C
Introduction
1,3-β-Glucan synthase is an essential enzyme in fungi, responsible for synthesizing the major structural polymer of the fungal cell wall, 1,3-β-glucan. This enzyme is a prime target for antifungal drug development because it is absent in mammals, offering a high degree of selective toxicity. Arborcandins are a class of cyclic peptide antifungal agents that exhibit potent inhibitory activity against 1,3-β-glucan synthase. Arborcandin C, a member of this class, has demonstrated significant inhibition against key fungal pathogens such as Candida albicans and Aspergillus fumigatus.[1][2]
These application notes provide detailed protocols for the preparation of the fungal enzyme and the subsequent measurement of its inhibition by this compound. The methodologies are designed for researchers in mycology, microbiology, and drug development to assess the potency and kinetics of this and other potential antifungal compounds.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against 1,3-β-glucan synthase has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A summary of these values against different fungal species is presented below.
| Compound | Fungal Species | Parameter | Value | Reference |
| This compound | Candida albicans | IC50 | 0.15 µg/mL | [1] |
| This compound | Aspergillus fumigatus | IC50 | 0.015 µg/mL | [1] |
| This compound | Candida albicans | Ki | 0.12 µM | [2] |
| This compound | Aspergillus fumigatus | Ki | 0.016 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Fungal Microsomal Membranes (Enzyme Source)
This protocol describes the isolation of microsomal membranes containing 1,3-β-glucan synthase from fungal cells, such as Candida albicans or Saccharomyces cerevisiae.
Materials:
-
Yeast extract Peptone Dextrose (YPD) broth
-
Fungal culture (e.g., C. albicans)
-
Breaking buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sorbitol, 10 mM DTT)
-
Glass beads (0.5 mm diameter)
-
Bead beater/homogenizer
-
Centrifuge (refrigerated)
-
Ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Fungal Culture: Inoculate the desired fungal strain into YPD broth and grow to the mid-logarithmic phase at 30°C with vigorous shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold sterile water and once with ice-cold breaking buffer.
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of breaking buffer. Transfer the cell suspension to a bead beater tube with an equal volume of pre-chilled glass beads. Disrupt the cells using short, high-intensity bursts (e.g., 6 cycles of 1 minute on, 1 minute off) while keeping the sample on ice to prevent heating.
-
Clarification: Transfer the homogenate to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove whole cells and large debris.
-
Microsome Isolation: Carefully collect the supernatant and centrifuge it at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
Final Preparation: Discard the supernatant. The resulting pellet contains the microsomal fraction enriched with 1,3-β-glucan synthase. Resuspend this pellet in a small volume of assay buffer (see Protocol 2) containing 30% glycerol for storage at -80°C.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay. This value is essential for calculating specific enzyme activity.
Protocol 2: In Vitro 1,3-β-Glucan Synthase Inhibition Assay (Radioactive Filter-Binding Method)
This protocol measures the incorporation of radiolabeled glucose from UDP-[14C]-glucose into the insoluble 1,3-β-glucan polymer. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Microsomal enzyme preparation (from Protocol 1)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 25 mM KF, 1 mM EDTA, 1% BSA)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
GTPγS (activator)
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA)
-
Ethanol
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Vacuum filtration manifold
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay buffer
-
GTPγS (final concentration ~40 µM)
-
Varying concentrations of this compound (or DMSO for the control)
-
Microsomal enzyme preparation (approximately 20-50 µg of total protein)
-
-
Pre-incubation: Pre-incubate the mixture at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled UDP-glucose and UDP-[14C]-glucose (final concentration ~10 mM, with a specific activity of ~800 cpm/nmol). The total reaction volume is typically 100 µL.[3]
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[3]
-
Termination of Reaction: Stop the reaction by adding 100 µL of 10% TCA.[3]
-
Product Collection: Place a glass fiber filter on the vacuum manifold. Transfer the entire reaction mixture onto the filter to capture the insoluble [14C]-labeled glucan product.
-
Washing: Wash the filter three times with 10% TCA and then three times with ethanol to remove any unincorporated UDP-[14C]-glucose.[3]
-
Quantification: Dry the filter, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Mechanism of 1,3-β-Glucan Synthase Inhibition
Caption: Mechanism of 1,3-β-glucan synthase inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes: Characterizing the Fungicidal Activity of Arborcandin C using Time-Kill Curve Assays
Introduction
Arborcandin C is a novel cyclic peptide antifungal agent that demonstrates potent activity against a range of fungal pathogens, including Candida and Aspergillus species.[1] It functions by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component responsible for fungal cell wall biosynthesis.[1][2] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death, classifying this compound as a fungicidal compound.[1] Time-kill curve assays are essential pharmacodynamic studies used to evaluate the rate and extent of an antimicrobial agent's activity over time. These assays provide valuable insights into the concentration-dependent killing characteristics of a compound, helping to differentiate between fungistatic and fungicidal activity and to optimize dosing strategies.
Principle of Time-Kill Curve Assay
The time-kill curve assay measures the change in a viable microbial population (expressed in colony-forming units per milliliter, CFU/mL) over a specified time period after exposure to an antimicrobial agent. A standardized inoculum of the test organism is introduced into a broth medium containing the antimicrobial agent at various concentrations, often multiples of the Minimum Inhibitory Concentration (MIC).[3][4] Samples are withdrawn at predefined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated to quantify the number of surviving organisms. A plot of the log10 CFU/mL versus time illustrates the killing kinetics. Fungicidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the starting CFU/mL.[5]
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the Fks1p subunit of the (1,3)-β-D-glucan synthase complex located in the fungal plasma membrane.[6] This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, the primary structural polymer of the fungal cell wall. By noncompetitively inhibiting this enzyme, this compound depletes the cell wall of its essential structural component, leading to cell lysis and potent fungicidal effects.[1]
Caption: Mechanism of action of this compound.
Experimental Protocol
This protocol outlines a standardized method for performing a time-kill curve assay with this compound against a susceptible fungal strain, such as Candida albicans.
Materials and Reagents
-
This compound (analytical grade)
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.9% saline solution
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Shaking incubator (35°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating equipment
Procedure
-
Inoculum Preparation:
-
From a fresh 24-hour culture on an SDA plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:10 in RPMI 1640 medium to achieve a starting inoculum concentration of approximately 1-5 x 10^5 CFU/mL.[7]
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into RPMI 1640 medium to achieve final test concentrations.
-
Test concentrations should be based on the predetermined MIC of the organism. Typical concentrations for a time-kill assay are 1x, 2x, 4x, 8x, and 16x the MIC.[3][4]
-
Include a growth control tube containing only the fungal inoculum in RPMI 1640 medium without any drug.
-
-
Assay Execution:
-
In sterile tubes, combine the prepared fungal inoculum with the different concentrations of this compound. The final volume should be sufficient for sampling over the entire time course (e.g., 10 mL).
-
Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm) to ensure aeration and uniform exposure to the drug.[7]
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each tube at specified time points: 0, 2, 4, 8, 12, and 24 hours.[5]
-
Perform 10-fold serial dilutions of each aliquot in sterile saline to ensure a countable number of colonies on the plates.
-
-
Quantification of Viable Cells:
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. The limit of detection is determined by the volume plated from the undiluted sample.
-
Caption: Experimental workflow for the time-kill curve assay.
Data Presentation and Interpretation
The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.
Quantitative Data Summary
The raw data, including colony counts and calculated CFU/mL, should be logged. The final data is typically summarized by presenting the log10 CFU/mL values at each time point for each concentration tested.
Table 1: Example Time-Kill Assay Data for this compound against C. albicans (MIC = 1 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (1 µg/mL) (log10 CFU/mL) | 4x MIC (4 µg/mL) (log10 CFU/mL) | 16x MIC (16 µg/mL) (log10 CFU/mL) |
| 0 | 5.45 | 5.46 | 5.45 | 5.44 |
| 2 | 5.80 | 5.15 | 4.85 | 4.30 |
| 4 | 6.35 | 4.60 | 3.90 | 3.10 |
| 8 | 7.50 | 3.55 | 2.75 | <2.00 |
| 12 | 8.20 | 2.80 | <2.00 | <2.00 |
| 24 | 8.90 | <2.00 | <2.00 | <2.00 |
*Below the lower limit of detection (e.g., 100 CFU/mL or 2.00 log10 CFU/mL).
Data from literature indicates that this compound has an MIC of 1-2 µg/mL against the genus Candida.[2] It exhibits potent fungicidal activity against Candida spp. with MICs ranging from 0.25 to 8 µg/mL.[1] The IC50 values for this compound against C. albicans and A. fumigatus are 0.15 µg/mL and 0.015 µg/mL, respectively.[2]
Graphical Representation
A time-kill curve is generated by plotting the mean log10 CFU/mL against time for each concentration. This visual representation allows for a rapid assessment of the rate and concentration-dependency of the antifungal effect. A fungicidal effect is demonstrated by a ≥3-log10 reduction from the initial inoculum. The data will typically show that higher concentrations of this compound result in a faster and more profound reduction in fungal viability.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Arborcandin C Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Arborcandin C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a novel cyclic peptide with potent antifungal activity, acting as a 1,3-beta-glucan synthase inhibitor.[1][2][3] Its chemical structure (C59H105N13O18) suggests a lipophilic nature, which often leads to poor solubility in aqueous solutions.[4] This can pose significant challenges for in vitro assays, formulation development, and in vivo studies, potentially impacting the accuracy of experimental results and the therapeutic efficacy of the compound.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial steps to troubleshoot this?
When this compound precipitates from your aqueous buffer, consider the following initial troubleshooting steps:
-
pH Adjustment: The solubility of peptides can be influenced by pH. Experiment with adjusting the pH of your buffer to a point where this compound carries a net charge, which may enhance its solubility.
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) into your aqueous solution. This can help to increase the solubility of lipophilic compounds.
-
Temperature Control: Assess the effect of temperature on solubility. While heating can increase the solubility of some compounds, it may degrade others. Perform stability tests in parallel.
Q3: Are there more advanced techniques to improve the aqueous solubility of this compound for pre-clinical studies?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of lipophilic drugs like this compound for more advanced studies:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can improve the dissolution rate and solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming inclusion complexes with enhanced aqueous solubility.[6]
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active compound in vivo is a potential strategy.[7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to improved dissolution and solubility.[8][9]
Troubleshooting Guides
Guide 1: Initial Solubility Optimization
This guide provides a step-by-step approach for initial troubleshooting of this compound precipitation in aqueous buffers.
Problem: this compound is precipitating out of the aqueous buffer during stock solution preparation or experimental setup.
Workflow:
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Arborcandin C degradation and stability in experimental conditions.
Arborcandin C Technical Support Center
Disclaimer: Specific degradation and stability data for this compound are limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of cyclic peptide and antifungal agent stability. Researchers are advised to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at low temperatures, typically -20°C or below, to minimize degradation. For short-term storage in solution, it is advisable to use a suitable solvent and store at 4°C or -20°C, depending on the duration. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][2]
Q2: I am observing a loss of antifungal activity in my this compound stock solution. What could be the cause?
Several factors could contribute to the loss of activity:
-
Improper Storage: Storing the solution at room temperature or in a solvent prone to degradation can lead to a loss of potency.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Hydrolysis: this compound, being a cyclic peptide, may be susceptible to hydrolysis, especially at extreme pH values. Ensure the pH of your solvent and experimental buffers is within a stable range (typically near neutral).
-
Oxidation: Exposure to air and light can lead to oxidative degradation. Store solutions in tightly sealed, light-protected containers.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. Try preparing a more dilute solution or using a different solvent system.
-
Degradation: The precipitate could be a degradation product. This is more likely if the solution has been stored improperly.
-
Contamination: Microbial contamination can also lead to cloudiness. Ensure sterile handling techniques when preparing and using the solution.
If you observe precipitation, it is recommended to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antifungal Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Perform a stability study of this compound in your assay medium to determine its half-life under your experimental conditions. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Variability in Fungal Inoculum | Standardize the preparation of your fungal inoculum to ensure a consistent cell density in each assay. |
| Assay Interference | Components of your assay medium may be interacting with this compound. Run appropriate controls, including a medium-only control and a solvent control. |
Issue 2: Difficulty in Detecting this compound using HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPLC Method | Optimize the mobile phase, column, and detector settings for this compound. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a common starting point for peptide analysis. |
| Low Concentration | Concentrate your sample before injection. Ensure your stock solution is at the correct concentration. |
| Degradation during Sample Preparation | Keep samples on ice and minimize the time between preparation and injection. |
| Compound Adsorption | Use low-adsorption vials and pipette tips. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffers
Objective: To assess the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Citrate buffer (pH 3.0)
-
High-purity water
-
HPLC system with a C18 column
-
Incubator
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound (e.g., 10 µg/mL) in each of the buffers (pH 3.0, 5.0, 7.0).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Methodology:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Incubate a solution of this compound in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 80°C).
-
At specified time points, analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| Time (hours) | Remaining this compound (%) at pH 3.0 | Remaining this compound (%) at pH 5.0 | Remaining this compound (%) at pH 7.0 |
| 0 | 100 | 100 | 100 |
| 8 | 85 | 95 | 98 |
| 24 | 60 | 88 | 92 |
| 48 | 42 | 75 | 85 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Major Degradation Products |
| 0.1 M HCl, 60°C | Linearized peptide fragments |
| 0.1 M NaOH, 60°C | Racemized amino acid residues, hydrolyzed side chains |
| 3% H₂O₂, RT | Oxidized amino acid residues (e.g., methionine sulfoxide) |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
References
Technical Support Center: Fungal Resistance to β-1,3-Glucan Synthase Inhibitors
Introduction: This guide addresses the mechanisms of fungal resistance to Arborcandin C and the broader, clinically significant class of echinocandin antifungals. Arborcandins are novel cyclic peptides that, like echinocandins (e.g., caspofungin, micafungin, anidulafungin), function as non-competitive inhibitors of the enzyme 1,3-β-glucan synthase[1][2][3]. This enzyme is essential for building the fungal cell wall[4]. Given that the primary resistance mechanism involves the target enzyme, this document focuses on the well-documented resistance pathways to echinocandins, which are directly applicable to understanding potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to echinocandins?
The predominant mechanism of acquired echinocandin resistance is the development of specific point mutations in the genes encoding the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase[5][6][7]. These genes are known as FKS1, FKS2, and FKS3[5]. Amino acid substitutions in highly conserved regions of the Fks proteins, referred to as "hot spots," reduce the sensitivity of the enzyme to the drug[2][6][7]. This decreased sensitivity leads to elevated Minimum Inhibitory Concentration (MIC) values and potential clinical failure[5][8].
Q2: What are the "hot spot" regions within the FKS genes?
The "hot spot" regions are short, highly conserved sequences within the FKS genes. The majority of resistance-conferring mutations are found in two specific regions, commonly designated hot spot 1 (HS1) and hot spot 2 (HS2)[2][9][10]. For example, in Candida albicans, substitutions at serine 645 in Fks1 are prevalent[4]. In Candida glabrata, mutations are frequently found in FKS1 and FKS2, with the S663P substitution in Fks2 being a common finding in resistant isolates[11][12].
Q3: Are there resistance mechanisms other than FKS mutations?
While FKS mutations are the primary cause of clinically significant resistance, other factors can contribute to reduced susceptibility. Fungi can respond to cell wall stress induced by echinocandins through compensatory mechanisms, such as increasing chitin production to strengthen the damaged cell wall[2][4]. Cellular stress response pathways, involving calcineurin and Hsp90, can also play a role in drug tolerance, which may allow the fungus to survive long enough to acquire stable FKS mutations[4][6].
Q4: What is the "paradoxical growth effect" observed with echinocandins?
The paradoxical growth effect, also known as the Eagle effect, is an in vitro phenomenon where some fungal isolates, particularly Candida and Aspergillus species, show reduced susceptibility (i.e., continued growth) at high concentrations of an echinocandin, while being inhibited at lower concentrations[13]. This can complicate MIC determination, especially for caspofungin[13]. The clinical significance of this effect is debated, but studies suggest it may not necessarily translate to clinical resistance in vivo[13].
Q5: Do all Candida species have the same intrinsic susceptibility to echinocandins?
No. Some species, like Candida parapsilosis and Candida guilliermondii, naturally exhibit higher MIC values for echinocandins compared to other Candida species[14][15]. This reduced intrinsic susceptibility is linked to naturally occurring polymorphisms in the FKS1 gene, such as an alanine at position P660, which is typically a proline in more susceptible species[14].
Troubleshooting Guides
Q1: My Candida isolate shows a high MIC for one echinocandin but not others. Why is this happening?
This phenomenon, known as differential or selective resistance, can occur. Certain FKS mutations may confer high-level resistance to one echinocandin while having a lesser impact on the others[16][17]. For instance, some mutations result in highly elevated caspofungin MICs, while MICs for anidulafungin and micafungin remain lower, sometimes even within the wild-type range[17]. Therefore, testing against multiple echinocandins is recommended if resistance is suspected.
Q2: I am not finding any mutations in the FKS hot spots, but my isolate is phenotypically resistant. What are the next steps?
If an isolate demonstrates a resistant phenotype (high MIC) but lacks mutations in the canonical HS1 and HS2 regions of FKS1 and FKS2, consider the following possibilities:
-
Mutations outside hot spots: Although rare, resistance-conferring mutations can occur outside the primary hot spot regions. Sequencing the entire FKS genes may be necessary.
-
Other contributing mechanisms: As mentioned in FAQ Q3, adaptive responses like increased chitin synthesis or upregulation of stress response pathways could be contributing to reduced susceptibility[2][4]. Investigate these pathways through transcriptomics or cell wall composition analysis.
-
Testing error: Antifungal susceptibility testing for echinocandins can be challenging[15]. Repeat the MIC testing, ensuring adherence to standardized protocols (CLSI/EUCAST). Pay close attention to endpoint reading, as the paradoxical effect can cause ambiguity[13][18].
Q3: My β-(1,3)-glucan synthase (GS) enzyme assay is not showing a difference in IC50 between my susceptible and resistant strains. What could be wrong?
If your in vitro enzyme inhibition assay results do not correlate with whole-cell MIC data, several factors could be at play:
-
Assay Conditions: The GS enzyme assay is sensitive to reaction conditions, including buffer composition, substrate (UDP-glucose) concentration, and the source of the enzyme preparation (microsomal fractions)[19][20]. Ensure your protocol is optimized and consistent.
-
Enzyme Integrity: The process of extracting membrane proteins to isolate the GS complex can affect its activity. Ensure that the enzyme remains functional throughout the preparation.
-
Non-FKS Mechanisms: The resistant phenotype of your isolate might not be due to a change in the target enzyme's sensitivity. The resistance could be mediated by other cellular factors that would not be reflected in a purified enzyme assay[2][4].
-
Differential Inhibition: The specific echinocandin used in the assay matters. The mutation in your isolate may impact inhibition by one echinocandin more than another. Ensure the drug used in the enzyme assay is the same one that showed a high MIC in susceptibility testing.
Quantitative Data Summary
Table 1: Example Echinocandin MICs (μg/mL) for Wild-Type (WT) and FKS Mutant Candida Isolates.
| Species | Genotype | Anidulafungin MIC (μg/mL) | Caspofungin MIC (μg/mL) | Micafungin MIC (μg/mL) |
| C. glabrata | Wild-Type (WT) | 0.03 - 0.12 | 0.06 - 0.25 | 0.015 - 0.06 |
| C. glabrata | fks2 S663P Mutant | ≥0.5 | ≥2 | ≥0.25 |
| C. albicans | Wild-Type (WT) | ≤0.03 | ≤0.06 | ≤0.03 |
| C. albicans | fks1 S645P Mutant | 2 to >8 | 2 to >8 | 2 to >8 |
Data compiled and representative of values found in sources[11][17][21][22][23]. MIC ranges can vary based on testing methodology (CLSI/EUCAST).
Table 2: Example IC50 Values from β-(1,3)-Glucan Synthase Assays.
| Organism | Genotype | Compound | IC50 (μg/mL) |
| Candida albicans | Wild-Type (WT) | This compound | 0.15 |
| Aspergillus fumigatus | Wild-Type (WT) | This compound | 0.015 |
| Candida albicans | Wild-Type (WT) | Arborcandin F | 0.012 |
| Candida spp. | fks Mutant | Echinocandin | Significantly Higher than WT |
IC50 values for Arborcandins are from sources[1][24]. The effect of FKS mutations is a qualitative increase, as specific side-by-side IC50 comparisons for this compound are not widely published. However, FKS mutations are known to decrease the sensitivity of the enzyme to echinocandins, resulting in a higher IC50[8].
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (AST)
This protocol is a generalized summary based on CLSI and EUCAST standards.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 hours[15].
-
Endpoint Reading: Determine the MIC by visual inspection or with a spectrophotometer. For echinocandins against Candida, the MIC is the lowest drug concentration that produces a prominent reduction in growth (≥50% inhibition) compared to the drug-free control well[15][18].
Protocol 2: Sequencing of FKS Hot Spot Regions
-
DNA Extraction: Isolate genomic DNA from a pure culture of the fungal isolate using a commercial yeast DNA extraction kit or a standard phenol-chloroform protocol.
-
PCR Amplification: Design primers flanking the hot spot regions of the relevant FKS gene (e.g., FKS1 and FKS2 for C. glabrata). Perform PCR using a high-fidelity DNA polymerase to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the amplified PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product and corresponding primers for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.
-
Sequence Analysis: Align the resulting sequences with a wild-type reference sequence for the corresponding FKS gene using alignment software (e.g., BLAST, ClustalW). Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions within the hot spot regions.
Protocol 3: β-(1,3)-Glucan Synthase (GS) Inhibition Assay
This protocol is a generalized method for measuring enzyme activity.
-
Membrane Fraction Preparation: Grow the fungal isolate to the exponential phase in a suitable liquid medium (e.g., YPAD)[25]. Harvest the cells and break them mechanically (e.g., with a bead beater) in a lysis buffer[25]. Isolate the microsomal membrane fraction, which contains the GS enzyme, through differential centrifugation[25].
-
Enzyme Reaction: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), activators (e.g., GTPγS), and the substrate, UDP-D-[¹⁴C]glucose[19]. Add various concentrations of the inhibitor (e.g., this compound).
-
Initiation and Incubation: Start the reaction by adding a small amount of the prepared membrane fraction[19]. Incubate the mixture at 30°C for 60-120 minutes[19][25].
-
Product Collection: Stop the reaction by adding an acid like trichloroacetic acid (TCA)[25]. Collect the acid-insoluble product, which is the newly synthesized [¹⁴C]-labeled glucan, by filtering the mixture through a glass fiber filter[25].
-
Quantification: Wash the filter to remove any unreacted UDP-D-[¹⁴C]glucose. Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the GS enzyme activity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration and calculate the IC50, which is the concentration of the inhibitor required to reduce enzyme activity by 50%[25].
Visualizations
Caption: Mechanism of action and resistance to β-1,3-glucan synthase inhibitors.
Caption: Experimental workflow for investigating a resistant fungal isolate.
Caption: Troubleshooting logic for discordant MIC and genotype results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Increasing Echinocandin Resistance in Candida glabrata: Clinical Failure Correlates With Presence of FKS Mutations and Elevated Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FKS mutations and elevated echinocandin MIC values among Candida glabrata isolates from U.S. population-based surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. jfda-online.com [jfda-online.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arborcandin C for In Vitro Antifungal Assays
Welcome to the technical support center for Arborcandin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro antifungal assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful application of this potent 1,3-β-glucan synthase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel cyclic peptide antifungal agent.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-glucan synthase.[1] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall.[2][3] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell lysis.[2][3] This targeted action makes it a selective antifungal agent, as mammalian cells lack a cell wall.[3]
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated potent in vitro activity against a range of pathogenic fungi, most notably Candida species and Aspergillus fumigatus.[1][4]
Q3: How do I prepare a stock solution of this compound?
Q4: How should I store the this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability.[9] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9] Under these conditions, stock solutions of similar compounds are generally stable for up to 6 months at -80°C or 1 month at -20°C.[9]
Q5: Which culture medium should I use for my in vitro antifungal assays with this compound?
For antifungal susceptibility testing of yeasts like Candida species, RPMI 1640 medium buffered with MOPS is the standard recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10][11][12][13][14][15][16] It is important to note that the composition of the medium can influence the in vitro activity of some antifungals.[17] For instance, some studies have shown that using Antibiotic Medium 3 (AM3) can eliminate trailing growth sometimes observed with caspofungin in RPMI-1640.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no antifungal activity | Degradation of this compound: Improper storage of powder or stock solution. Repeated freeze-thaw cycles. | Ensure this compound powder is stored at -20°C. Prepare fresh stock solutions in DMSO and store in single-use aliquots at -80°C.[9] |
| Inactivation in assay medium: Some compounds can be unstable in culture medium at 35-37°C over the course of the experiment. | While specific stability data for this compound in RPMI-1640 is unavailable, if degradation is suspected, consider reducing the incubation time if experimentally feasible. | |
| Precipitation of this compound in the assay plate | Poor solubility: The concentration of this compound exceeds its solubility limit in the final assay medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 1%.[7][8] Prepare intermediate dilutions in a stepwise manner to avoid rapid changes in solvent concentration. |
| Interaction with media components: Components in the RPMI 1640 or serum supplements may cause precipitation. | Observe the wells for any visible precipitate under a microscope. If precipitation is observed, consider preparing fresh dilutions and ensuring thorough mixing. | |
| "Paradoxical effect" - Fungal growth at higher concentrations of this compound | Stress response activation: At high concentrations of echinocandins, some fungal strains can exhibit a paradoxical increase in growth. This is thought to be due to the activation of cell wall stress response pathways, leading to a compensatory increase in chitin synthesis.[18][19][20][21][22] | This is a known in vitro phenomenon for echinocandins.[18][19][20][21][22] Report the MIC as the lowest concentration that shows significant growth inhibition. Be aware that the clinical significance of this effect is not well established.[19] |
| High variability between replicate wells or experiments | Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and ensure proper technique. Prepare a sufficient volume of the highest concentration of this compound to be tested and perform serial dilutions. |
| Inconsistent inoculum density: Variation in the number of fungal cells in each well can lead to variable results. | Carefully follow a standardized protocol for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[11] | |
| Edge effects in microtiter plates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect fungal growth. | Avoid using the outermost wells of the microtiter plate for critical experiments, or fill them with sterile medium to minimize evaporation from adjacent wells. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and the recommended storage conditions for the compound and its stock solutions.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC (μg/mL) | IC₅₀ (μg/mL) | Reference |
| Candida species | 1 - 2 | - | [4] |
| Candida albicans | - | 0.15 | [4] |
| Aspergillus fumigatus | - | 0.015 | [4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [9] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [9] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, high-quality DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -80°C.[9]
Protocol 2: Broth Microdilution MIC Assay for Candida species (adapted from CLSI M27-A3)
-
Inoculum Preparation:
-
From a fresh (24-hour) culture of Candida on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain the final inoculum density.[11]
-
-
Drug Dilution Series:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% reduction in growth) compared to the growth control well.[23]
-
Visualizations
Fungal Cell Wall Synthesis and Inhibition by this compound
Caption: Inhibition of 1,3-β-glucan synthesis by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Fungal Cell Wall Stress Response Pathway
Caption: Fungal stress response to cell wall damage.
References
- 1. standardsclub.com [standardsclub.com]
- 2. researchgate.net [researchgate.net]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. Time-kill studies investigating the killing activity of caspofungin against Candida dubliniensis: comparing RPMI-1640 and antibiotic medium 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing experimental variability in Arborcandin C studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in studies involving Arborcandin C. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic that acts as a 1,3-β-glucan synthase inhibitor. This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[1][2]
Q2: What are the typical in vitro activity values for this compound?
This compound has demonstrated potent activity against key fungal pathogens. The reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are summarized in the table below.
Q3: In what solvents is this compound soluble and how should it be stored?
For in vitro assays, it is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the experimental setup does not adversely affect fungal growth (typically ≤1%). Stock solutions should be stored at -20°C or below to maintain stability.
Q4: What are the key signaling pathways in Candida albicans affected by 1,3-β-glucan synthase inhibitors like this compound?
Inhibition of 1,3-β-glucan synthase by compounds like this compound triggers compensatory stress responses in Candida albicans, primarily through the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway . The CWI pathway, a MAP kinase cascade, is activated to remodel the cell wall, often by increasing chitin synthesis.[3][4] The Calcineurin pathway also plays a role in the response to cell wall stress and can influence the effectiveness of glucan synthase inhibitors.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and a related compound, Arborcandin F.
| Compound | Fungal Species | Assay | Value | Reference |
| This compound | Candida albicans | IC50 | 0.15 µg/mL | [2] |
| This compound | Aspergillus fumigatus | IC50 | 0.015 µg/mL | [2] |
| This compound | Candida spp. | MIC | 1-2 µg/mL | [2] |
| Arborcandin F | Candida albicans | IC50 | 0.012 µg/mL | [5] |
| Arborcandin F | Aspergillus fumigatus | IC50 | 0.012 µg/mL | [5] |
| Arborcandin F | Candida spp. | MIC | 2-4 µg/mL | [5] |
Experimental Protocols
1,3-β-Glucan Synthase Activity Assay (Adapted for this compound)
This protocol is adapted from established methods for measuring 1,3-β-glucan synthase activity in Candida albicans.
A. Preparation of Microsomal Fractions:
-
Grow C. albicans cells to the mid-exponential phase in a suitable liquid medium (e.g., YPD) at 30°C with agitation.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.4, 10% glycerol, 1 mM EDTA, 1 mM PMSF, 1 mM DTT) and disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove whole cells and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.
B. Enzyme Activity Assay:
-
Prepare a reaction mixture containing:
-
75 mM Tris-HCl (pH 7.5)
-
20 µM GTP-γ-S
-
25 mM KF
-
0.75% Bovine Serum Albumin (BSA)
-
8% Glycerol
-
5 mM UDP-D-[U-14C]glucose (as a tracer)
-
Varying concentrations of this compound (dissolved in DMSO).
-
-
Add the microsomal fraction to initiate the reaction.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Filter the mixture through glass microfiber filters to collect the acid-insoluble glucan product.
-
Wash the filters with 10% TCA and 95% ethanol.
-
Determine the amount of incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Adapted for this compound)
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
A. Inoculum Preparation:
-
Subculture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration.
B. Assay Procedure:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Troubleshooting Guides
Issue 1: High Variability in MIC/IC50 Values
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a consistent and standardized inoculum size is used for each experiment. Variations in cell density can significantly impact results. |
| Compound Solubility | This compound is a lipopeptide and may have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before further dilution in the assay medium. Observe for any precipitation. |
| Medium Composition | The composition of the culture medium can affect the activity of antifungal agents. Use a standardized and consistent medium formulation for all experiments. |
| Incubation Conditions | Maintain consistent incubation time and temperature. Extended incubation can sometimes lead to the appearance of trailing growth, which can complicate MIC determination. |
| Endpoint Reading | Subjectivity in visual reading of MIC endpoints can be a source of variability. Consider using a spectrophotometer to quantify growth and establish a consistent inhibition percentage for endpoint determination. |
Issue 2: No or Low Activity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the this compound stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Resistant Fungal Strain | The fungal isolate being tested may have intrinsic or acquired resistance to 1,3-β-glucan synthase inhibitors. Consider sequencing the FKS1 gene to check for known resistance mutations.[6][7] |
| Assay Conditions | Verify that the pH and other components of the assay buffer are optimal for both the enzyme activity and the stability of this compound. |
Visualizations
Caption: this compound inhibits 1,3-β-glucan synthase, triggering cellular stress responses.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Arborcandin C MIC assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin C Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antifungal agent that belongs to the echinocandin class of drugs. Its primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2] This disruption of the cell wall integrity leads to osmotic instability and cell death.
Q2: What are the expected MIC ranges for this compound against common fungal pathogens?
This compound has demonstrated potent activity against a range of fungal species. The MIC can vary depending on the species and even the strain being tested. Refer to the table below for a summary of reported MIC values.
Q3: How should this compound be stored?
The supplier recommends storing this compound at room temperature in the continental US, but this may vary in other locations.[1] For long-term storage and to ensure stability, it is crucial to refer to the Certificate of Analysis provided with your specific lot of the compound. For working solutions, it is general practice to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the "paradoxical effect" sometimes observed in echinocandin MIC assays?
The paradoxical effect, also known as the "Eagle effect," is a phenomenon where a fungal isolate shows susceptibility to an echinocandin at lower concentrations but exhibits growth at higher concentrations, only to be inhibited again at even higher concentrations.[3] This can lead to difficulties in MIC endpoint determination. The exact mechanism is not fully understood but is thought to involve the activation of stress response pathways in the fungus, leading to a compensatory increase in cell wall chitin synthesis.[4]
Q5: What are the known resistance mechanisms to this compound?
Resistance to echinocandins, including this compound, is primarily associated with mutations in the FKS genes (e.g., FKS1, FKS2), which encode the catalytic subunit of the target enzyme, 1,3-β-D-glucan synthase.[5][6] These mutations reduce the sensitivity of the enzyme to the drug, leading to elevated MIC values.
Troubleshooting Inconsistent MIC Assay Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC values between experiments. | 1. Inconsistent inoculum preparation. 2. Variation in media composition (lot-to-lot variability). 3. Fluctuation in incubation temperature or time. 4. Instability of this compound working solutions. | 1. Strictly adhere to a standardized protocol for inoculum preparation, ensuring a consistent cell density (e.g., using a spectrophotometer to adjust to a 0.5 McFarland standard). 2. Use the same lot of media for a set of comparative experiments. If switching lots, perform a quality control check with a reference strain. 3. Ensure your incubator is calibrated and maintains a stable temperature. Use a consistent incubation time as specified in the protocol (e.g., 24 hours for Candida spp.). 4. Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Growth observed at high concentrations of this compound (Paradoxical Effect). | This is a known phenomenon with echinocandins. It is thought to be a result of the fungal stress response. | 1. When reading the MIC, focus on the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), as per CLSI M27 guidelines. 2. Report the MIC and note the presence of paradoxical growth at higher concentrations. 3. The clinical significance of this in vitro effect is still under investigation. |
| No fungal growth in the positive control well. | 1. Inoculum was not viable. 2. Incorrect media was used. 3. Incubation conditions were incorrect. | 1. Use a fresh culture to prepare the inoculum. Perform a viability check by plating a small aliquot of the inoculum on a non-selective agar plate. 2. Ensure the correct growth medium (e.g., RPMI-1640 with MOPS buffer) was used. 3. Verify the incubation temperature and duration. |
| MIC values are consistently higher or lower than expected. | 1. Error in this compound stock solution concentration. 2. Fungal strain has developed resistance or is a low-susceptibility isolate. 3. Presence of serum in the media. | 1. Double-check all calculations and dilutions for the preparation of the stock and working solutions. If possible, verify the concentration using an analytical method. 2. Confirm the identity and purity of your fungal strain. If resistance is suspected, sequence the FKS genes. 3. The presence of serum proteins can bind to echinocandins, reducing their effective concentration and leading to higher MICs. If your experimental design requires serum, be aware of this effect and maintain a consistent serum concentration. |
Data Presentation
Table 1: Reported MICs of this compound and Other Echinocandins Against Various Fungal Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Candida spp. | 1 - 2 | - | - |
| Candida albicans | - | - | - | |
| Aspergillus fumigatus | - | - | - | |
| Arborcandins (general) | Candida spp. | 0.25 - 8 | - | - |
| Aspergillus fumigatus | 0.063 - 4 | - | - | |
| Aminocandin | Candida parapsilosis | 0.03 - 4.0 | 1.0 | 2.0 |
| Candida krusei | 0.03 - 4.0 | 0.12 | 0.5 | |
| Candida guilliermondii | 0.03 - 4.0 | 0.5 | 1.0 | |
| Candida tropicalis | 0.03 - 4.0 | 0.25 | 1.0 | |
| Aspergillus fumigatus | 0.12 - 0.5 | 0.25 | 0.5 |
Note: Data is compiled from multiple sources and should be used as a general guide. Actual MICs can vary.[1][2][7]
Table 2: Impact of FKS1 Mutations on this compound Susceptibility in Saccharomyces cerevisiae
| Mutation in Fks1p | Fold Increase in this compound Resistance |
| Asn470 to Lys | >100 |
| Leu642 to Ser | >100 |
This data demonstrates that single amino acid changes in the Fks1p protein can lead to a significant decrease in susceptibility to this compound.[5]
Experimental Protocols
This compound MIC Assay Protocol (Based on CLSI M27 Guidelines)
This protocol is a generalized procedure for determining the MIC of this compound against yeast species and should be adapted based on specific laboratory conditions and the fungal species being tested.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). The exact concentration will depend on the desired final concentration range in the assay.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) directly in a 96-well microtiter plate.
-
The final volume in each well after adding the inoculum should be 200 µL.
-
Include a positive control (no drug) and a negative control (no inoculum) well.
3. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.
4. Incubation:
-
Incubate the microtiter plates at 35°C for 24 hours.
5. Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth in the positive control well.
-
A reading mirror or a microplate reader can be used to facilitate the reading of the endpoints.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound MIC assay workflow.
Caption: Troubleshooting logic for inconsistent this compound MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve Arborcandin C efficacy in in vitro models.
Welcome to the technical support center for Arborcandin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, noncompetitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is critical for the synthesis of β-1,3-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and cell death.[3] Its mechanism is similar to that of the echinocandin class of antifungals. This compound has demonstrated fungicidal activity against Candida species and growth suppression of Aspergillus fumigatus.[2]
Q2: What are the typical MIC/IC50 values for this compound?
A2: Reported in vitro activity for this compound includes:
-
IC50 (C. albicans): 0.15 µg/mL[1]
-
IC50 (A. fumigatus): 0.015 µg/mL[1]
-
MIC (Candida spp.): 1-2 µg/mL[1]
Note that these values can vary significantly based on the specific fungal isolate, testing methodology (e.g., CLSI vs. EUCAST), and experimental conditions.[4]
Q3: Which fungal species are expected to be susceptible or resistant to this compound?
A3: Based on its mechanism of action targeting 1,3-β-D-glucan synthase, this compound is expected to be active against fungi where this polymer is a primary cell wall component, such as Candida and Aspergillus species.[1][2][5] Fungi that naturally lack β-1,3-glucan in their cell walls (e.g., Cryptococcus neoformans, which primarily has α-1,3-glucan) or have altered FKS genes may exhibit intrinsic resistance.[3][6]
Troubleshooting Guide
Issue 1: Higher than expected MIC values or poor efficacy.
This is a common issue that can arise from several factors related to the experimental setup.
| Potential Cause | Troubleshooting Recommendation |
| Protein Binding | This compound, like other echinocandins, is a large lipopeptide likely susceptible to binding by serum proteins.[3] If your culture medium is supplemented with serum (e.g., FBS, human serum), the free concentration of the drug is reduced, leading to an apparent increase in the MIC.[7] Solution: Perform experiments in standard RPMI-1640 medium as recommended by CLSI/EUCAST protocols.[7] If serum is required, be aware that MICs will be elevated. You may need to quantify the extent of protein binding. |
| Drug Adsorption | The compound may adsorb to plastic surfaces (e.g., microplates, pipette tips), reducing the effective concentration. Solution: Use low-adsorption plastics for all experiments. Prepare serial dilutions immediately before use. |
| Incorrect Endpoint Reading | For filamentous fungi like Aspergillus, traditional MICs (complete growth inhibition) can be misleading.[8] Solution: Use the Minimum Effective Concentration (MEC) as the endpoint. The MEC is defined as the lowest drug concentration that leads to the growth of small, dense, aberrant hyphal forms compared to the drug-free control.[6][8] For yeasts, a significant reduction in turbidity (≥50% or ≥80%) is the standard endpoint.[8][9] |
| Fungal Isolate Resistance | The specific isolate may have acquired resistance, typically through mutations in the FKS1 or FKS2 "hot spot" regions of the glucan synthase gene.[3][10][11] Solution: Sequence the FKS hot spot regions of your isolate to check for known resistance mutations. Test against a known susceptible reference strain (e.g., C. albicans ATCC 90028) as a quality control. |
Issue 2: Paradoxical Growth at High Concentrations (Eagle Effect)
Users may observe that while this compound is inhibitory at certain concentrations, fungal growth reappears at even higher concentrations. This is a known phenomenon for this class of drugs.[12][13][14]
| Potential Cause | Explanation & Troubleshooting |
| Stress Response Activation | High concentrations of cell wall damaging agents can trigger a compensatory stress response in the fungus.[14] This involves the upregulation of chitin synthesis via the PKC, HOG, and calcineurin signaling pathways, which reinforces the cell wall and allows for renewed growth.[3][12][15] Solution: This is an in vitro artifact and its clinical relevance is debated.[12] Record the paradoxical growth but consider the MIC/MEC as the primary measure of susceptibility. The effect is often quadriphasic, with inhibition returning at extremely high concentrations.[12] |
| Drug/Isolate Specificity | The paradoxical effect is more common with certain echinocandins (like caspofungin) and specific fungal species/isolates.[14][16] Solution: Document the concentration range where the effect occurs. If comparing this compound to other echinocandins, note any differences in the presentation of this effect. |
| Biofilm Growth | The effect is observed more frequently when fungi are grown as biofilms compared to planktonic cells.[13][15] Solution: Ensure standardized planktonic culture conditions are used for susceptibility testing unless specifically studying biofilms. |
Experimental Protocols & Methodologies
Protocol 1: Broth Microdilution for MIC/MEC Determination (Adapted from CLSI M27/M38)
This protocol provides a standardized method for determining the in vitro susceptibility of fungi to this compound.
-
Preparation of this compound:
-
Prepare a 1280 µg/mL stock solution of this compound in DMSO.
-
Create serial twofold dilutions in the assay medium (RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS). Final drug concentrations should typically range from 16 µg/mL to 0.015 µg/mL.
-
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the isolate on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum of 1-5 x 10³ CFU/mL.
-
Molds (Aspergillus spp.): Culture the isolate on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI medium.
-
-
Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume will be 200 µL.
-
Include a drug-free well (growth control) and an inoculum-free well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
MIC (Yeasts): Read visually as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.[9]
-
MEC (Molds): Using an inverted microscope, determine the lowest concentration where compact, aberrant, and highly branched hyphae appear, compared to the long, filamentous hyphae in the growth control well.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and the fungal compensatory stress response.
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
Caption: Standard experimental workflow for antifungal susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The in vitro Activity of Echinocandins Against Clinical Trichophyton rubrum Isolates and Review of the Susceptibility of T. rubrum to Echinocandins Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Current Status of Echinocandins Use [mdpi.com]
- 7. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echinocandin resistance, susceptibility testing and prophylaxis: implications for patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Paradoxical effect of Echinocandins across Candida species in vitro: evidence for echinocandin-specific and candida species-related differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating assay artifacts with Arborcandin C.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential assay artifacts when working with Arborcandin C. While this compound is a known 1,3-β-glucan synthase inhibitor, it is crucial to proactively screen for potential non-specific interactions that can lead to misleading results in various experimental setups.
Proactive Artifact Screening for this compound
There is currently no specific literature identifying this compound as a Pan-Assay Interference Compound (PAIN). However, as a best practice in drug discovery and development, it is prudent to rule out common assay artifacts. This guide provides general strategies for identifying and mitigating such potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antifungal antibiotic.[1] It functions as a 1,3-β-glucan synthase inhibitor, which disrupts the synthesis of a critical component of the fungal cell wall.[1][2] This inhibitory activity is potent against various fungal species, including Candida albicans and Aspergillus fumigatus.[1][2]
Q2: What are assay artifacts and why are they a concern?
Assay artifacts are false positive or false negative results in a high-throughput screen or other bioassays that are not due to the specific, intended interaction of the compound with its biological target.[3][4] These can arise from various non-specific mechanisms, such as compound aggregation, chemical reactivity, or interference with the assay technology (e.g., fluorescence).[5] They are a significant concern because they can lead to the wasteful pursuit of non-viable drug candidates.[3][5]
Q3: Is there any evidence that this compound is a Pan-Assay Interference Compound (PAIN)?
Currently, there is no published evidence to suggest that this compound falls into the category of PAINS. However, the absence of evidence is not evidence of absence. Therefore, it is recommended to perform routine checks for common assay artifacts.
Q4: What are the common types of assay artifacts I should be aware of?
Common assay artifacts include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester proteins, leading to a false-positive signal.
-
Fluorescence Interference: If your assay uses a fluorescence readout, the intrinsic fluorescence of the test compound or its ability to quench the fluorescence of the reporter molecule can lead to erroneous results.
-
Chemical Reactivity: Some compounds can react directly with assay components, such as proteins (e.g., through covalent modification) or detection reagents.
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the environment or that use redox-active detection reagents.
Troubleshooting Guide
Issue 1: I'm observing unexpected inhibition in my assay with this compound. How can I determine if this is due to compound aggregation?
Answer:
Compound aggregation is a common cause of non-specific inhibition. You can test for this using the following methods:
-
Detergent-Based Mitigation: The inclusion of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in the assay buffer can disrupt compound aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely that aggregation is contributing to the observed effect.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in a solution. Analyzing a solution of this compound at the concentrations used in your assay can confirm the presence or absence of aggregates.
-
Concentration-Response Curve Analysis: Aggregators often display unusually steep dose-response curves. If the Hill slope of your inhibition curve is significantly greater than 1, it may be an indication of aggregation.
Experimental Protocol: Testing for Aggregation with Detergent
-
Prepare your standard assay buffer and a second batch of the same buffer containing 0.05% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.
-
Run your assay in parallel using both sets of this compound dilutions.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that aggregation is a contributing factor to the observed inhibition.
Issue 2: My fluorescence-based assay is giving inconsistent results with this compound. How can I check for fluorescence interference?
Answer:
To determine if this compound is interfering with your fluorescence-based assay, you should perform the following control experiments:
-
Assess Intrinsic Fluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of any other assay components. A significant signal indicates that the compound itself is fluorescent and may be contributing to the readout.
-
Test for Fluorescence Quenching: In an assay where a fluorescent product is generated, mix this compound with a known amount of the fluorescent product. A decrease in the fluorescence signal compared to the product alone indicates that this compound is quenching the signal.
Experimental Protocol: Checking for Fluorescence Interference
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
In a multi-well plate, add the this compound solution to wells.
-
Also include wells with buffer only (as a blank) and, if applicable, wells with the fluorescent reporter molecule used in your assay.
-
Read the plate in a fluorometer using the same excitation and emission wavelengths as your assay.
-
Compare the fluorescence intensity of the this compound-containing wells to the blank. A significantly higher reading suggests intrinsic fluorescence.
-
If your assay measures the generation of a fluorescent product, add this compound to a known concentration of this product and compare its fluorescence to the product alone. A lower reading indicates quenching.
Quantitative Data for this compound
The following table summarizes the known biological activity of this compound against its intended target, 1,3-β-glucan synthase.
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 0.15 µg/mL | [1] |
| IC50 | Aspergillus fumigatus | 0.015 µg/mL | [1] |
| MIC | Candida genus | 1-2 µg/mL | [1] |
| Ki (apparent) | C. albicans 1,3-β-glucan synthase | 0.12 µM | [2] |
| Ki (apparent) | A. fumigatus 1,3-β-glucan synthase | 0.016 µM | [2] |
Visualizations
Caption: Troubleshooting workflow for suspected aggregation artifacts.
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan assay interference compounds ( ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
Quality control measures for experiments involving Arborcandin C.
Welcome to the technical support center for Arborcandin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic. It functions as a non-competitive inhibitor of the enzyme 1,3-β-glucan synthase.[1] This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic stress and ultimately cell lysis in susceptible fungi.
Q2: What are the primary fungal species susceptible to this compound?
This compound has demonstrated potent activity against Candida albicans and Aspergillus fumigatus.[2][3] It also exhibits activity against a range of Candida species.[2][3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a powder under the conditions specified in the Certificate of Analysis (CoA), which is typically at -20°C. Stock solutions, once prepared, should also be stored at -20°C or lower. Some suppliers suggest that the powder can be stored at room temperature for short periods in the continental US, but conditions may vary elsewhere.[2][3] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: How do I prepare a stock solution of this compound?
This compound is a cyclic peptide and, like many similar compounds, may have limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds. To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of, for example, 10 mg/mL. Ensure the powder is completely dissolved by gentle warming (if recommended by the manufacturer) and vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quality Control Measures
Ensuring the quality of this compound is crucial for reproducible experimental results. The following sections outline key quality control measures.
Certificate of Analysis (CoA)
Upon receiving a new batch of this compound, carefully review the Certificate of Analysis provided by the supplier. A typical CoA for a high-purity compound like this compound should include the following information:
| Parameter | Typical Specification | Importance |
| Identity | Conforms to structure | Confirms the compound is this compound, often verified by methods like NMR or Mass Spectrometry. |
| Purity (by HPLC) | ≥98% | Ensures the absence of significant impurities that could interfere with the experiment. |
| Appearance | White to off-white powder | A visual check for consistency. |
| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈[4] | Confirms the chemical composition. |
| Molecular Weight | 1284.54 g/mol [4] | Necessary for accurate concentration calculations. |
| Solubility | Information on suitable solvents | Guides the preparation of stock solutions. |
| Storage Conditions | Recommended temperature | Ensures the stability of the compound. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed for quality control based on methods for similar cyclic peptides.
General RP-HPLC Parameters for Purity Analysis:
| Parameter | Recommendation |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm (for the peptide backbone) |
| Column Temperature | 25-30°C |
Researchers should perform an initial analysis of a new batch of this compound to confirm its purity and retention time. This can be compared to the supplier's CoA and previous batches to ensure consistency.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Candida albicans
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
DMSO (for stock solution)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a Sabouraud dextrose agar plate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2X working solution of this compound in RPMI 1640 medium. The highest concentration should be twice the desired final maximum concentration.
-
Perform serial two-fold dilutions of the 2X this compound solution in RPMI 1640 medium in a separate 96-well plate.
-
-
Assay Plate Preparation:
-
Add 100 µL of each 2X this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (100 µL inoculum + 100 µL RPMI) and a sterility control well (200 µL RPMI).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.
-
1,3-β-Glucan Synthase Inhibition Assay
This protocol is a generalized in vitro assay to measure the inhibitory activity of this compound on its target enzyme.
Materials:
-
Fungal cell lysate or membrane fraction containing 1,3-β-glucan synthase
-
This compound
-
UDP-[³H]-glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 5% glycerol)
-
GTPγS (activator)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, GTPγS, and the fungal membrane preparation.
-
Add various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%). Include a no-inhibitor control.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture with this compound for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-[³H]-glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding cold 10% TCA.
-
Incubate on ice for 15 minutes to precipitate the synthesized β-glucan.
-
-
Filtration and Washing:
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated, radiolabeled β-glucan.
-
Wash the filter several times with cold 5% TCA and then with ethanol to remove unincorporated UDP-[³H]-glucose.
-
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Troubleshooting Guide
Issue: No or weak antifungal activity observed in MIC assay.
| Possible Cause | Suggested Solution |
| Incorrect Inoculum Size | Verify the inoculum concentration using a spectrophotometer and by plating serial dilutions for CFU counting. An inoculum that is too high can overcome the effect of the compound. |
| Degraded this compound | Use a fresh aliquot of the stock solution. If the problem persists, verify the purity of the compound by HPLC. Consider purchasing a new batch. |
| Resistant Fungal Strain | Ensure the fungal strain used is known to be susceptible to 1,3-β-glucan synthase inhibitors. Sequence the FKS genes of the strain to check for mutations that can confer resistance. |
| Improper Incubation | Check the incubator temperature and incubation time. Ensure plates are not stacked in a way that prevents uniform heating. |
Issue: High variability in IC₅₀ values in the enzyme inhibition assay.
| Possible Cause | Suggested Solution |
| Enzyme Instability | Prepare fresh enzyme extracts for each experiment. Keep the enzyme on ice at all times. Perform a time-course experiment to ensure the enzyme is active throughout the assay period. |
| Inhibitor Precipitation | Ensure the final concentration of DMSO is low (typically <1%) and consistent across all wells. Visually inspect the wells for any signs of precipitation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize well-to-well variation. |
| Substrate Depletion | Ensure that less than 10-15% of the substrate is consumed in the no-inhibitor control during the assay time. If necessary, reduce the enzyme concentration or incubation time. |
Issue: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of this compound | Ensure the stock solution is fully dissolved before making dilutions. Vortex thoroughly. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity and minimize evaporation. |
| Contamination | Use sterile techniques throughout the experimental setup. Include a sterility control to check for contamination of the medium and reagents. |
Visualizations
Signaling Pathway: Fungal Cell Wall Integrity Pathway
Inhibition of 1,3-β-glucan synthase by this compound induces cell wall stress, which activates the Cell Wall Integrity (CWI) signaling pathway in fungi like Candida albicans. This pathway attempts to compensate for the cell wall damage.
Caption: this compound inhibits 1,3-β-glucan synthase, leading to cell wall stress and activation of the CWI pathway.
Experimental Workflow: MIC Assay
A logical workflow for performing a Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic Diagram: Inconsistent MIC Results
A logical flow to troubleshoot inconsistent results in an MIC assay.
Caption: A logical diagram for troubleshooting inconsistent MIC assay results.
References
Solutions for poor reproducibility in Arborcandin C experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in experiments involving Arborcandin C. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Poor reproducibility in this compound experiments can arise from several factors, from compound handling to assay execution. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation: Variation in the concentration of fungal cells can significantly alter MIC values. | Standardize your inoculum preparation. Use a spectrophotometer to adjust the cell suspension to a specific optical density, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). Always use fresh cultures in the exponential growth phase. |
| Media Composition and pH: Minor variations in media components or pH can affect both fungal growth and this compound activity. | Use a standardized, quality-controlled medium such as RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the final pH is between 7.0. Autoclaving media can sometimes alter its composition; consider using sterile-filtered media. |
| Incubation Time and Temperature: Inconsistent incubation parameters can lead to variable fungal growth and, consequently, different MIC endpoints. | Strictly adhere to a standardized incubation time (e.g., 24 or 48 hours for Candida species) and temperature (typically 35°C). Be aware of the "trailing effect" (residual growth at concentrations above the MIC), which can be more pronounced with longer incubation times. It is recommended to read endpoints at the time point that shows clear differentiation between growth and inhibition. |
| Endpoint Determination: Subjectivity in visually determining the MIC endpoint is a major source of variability. | The MIC should be determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. To reduce subjectivity, consider using a plate reader to measure optical density. |
| This compound Stock Solution Issues: Degradation or inaccurate concentration of the stock solution will lead to erroneous results. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or below to minimize freeze-thaw cycles. Before use, allow the stock solution to completely thaw and vortex gently to ensure homogeneity. |
Problem 2: Inconsistent Results in 1,3-β-Glucan Synthase Inhibition Assays
| Potential Cause | Recommended Solution |
| Enzyme Preparation Inactivity: The 1,3-β-glucan synthase enzyme preparation may have low or variable activity. | Prepare fresh enzyme extracts (microsomal fractions) from logarithmically growing fungal cells. Ensure proper cell lysis and fractionation. Store enzyme preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Buffer Conditions: The composition of the assay buffer is critical for enzyme activity. | Optimize the assay buffer components, including the type and concentration of buffer (e.g., Tris-HCl, HEPES), pH, and the presence of activators like GTPγS and detergents. |
| Substrate Degradation: The substrate, UDP-glucose, can degrade if not handled properly. | Prepare fresh UDP-glucose solutions and store them at -20°C. Avoid multiple freeze-thaw cycles. |
| Inaccurate Quantification of Glucan Product: The method used to quantify the synthesized glucan can be a source of error. | Use a reliable method for quantifying the radiolabeled glucan product, such as acid precipitation followed by scintillation counting. Ensure complete precipitation and adequate washing of the product. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as dimethyl sulfoxide (DMSO).
-
Preparation: To prepare a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound powder. Vortex gently to dissolve.
-
Storage: Store the powder at room temperature for short-term storage, as suggested by some suppliers for continental US locations. However, for long-term stability, it is best to consult the Certificate of Analysis provided by the supplier. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Studies on other compounds in DMSO suggest that stability is generally good when stored frozen.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antifungal agent that inhibits the enzyme 1,3-β-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[2] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] The inhibition by this compound has been shown to be noncompetitive.[3]
Q3: Are there known resistance mechanisms to this compound?
A3: Yes, resistance to this compound has been studied in Saccharomyces cerevisiae. Mutations in the FKS1 gene, which encodes a subunit of the 1,3-β-glucan synthase complex, can confer resistance. Specifically, single amino acid substitutions at certain positions in the Fks1p protein have been shown to lead to selective resistance to this compound.[4][5]
Q4: Which fungal species are susceptible to this compound?
A4: this compound has demonstrated potent activity against a range of pathogenic fungi. The following table summarizes some of the reported inhibitory concentrations.
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) |
| Candida albicans | 0.15[1] | 1-2[1] |
| Aspergillus fumigatus | 0.015[1] | - |
| Candida spp. | - | 1-2[1] |
Q5: What are the key differences between CLSI and EUCAST guidelines for antifungal susceptibility testing?
A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to improve the reproducibility of antifungal susceptibility testing. However, there are some key differences:
| Parameter | CLSI (M27) | EUCAST (E.Def 7.4) |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1 x 10⁵ to 5 x 10⁵ CFU/mL |
| Reading Method | Primarily visual | Primarily spectrophotometric |
| Glucose Concentration in RPMI | 0.2% | 2% |
These differences can lead to variations in MIC values, and it is crucial to consistently follow one set of guidelines and not interchange them.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution (Adapted from CLSI M27 Guidelines)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1.28 mg/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 0.063 to 64 µg/mL.
-
Include a drug-free well as a positive control for fungal growth.
-
-
Inoculum Preparation:
-
From a fresh (24-hour) culture on Sabouraud dextrose agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the MIC visually as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
Protocol 2: 1,3-β-Glucan Synthase Inhibition Assay (General Protocol)
This protocol describes a general method for measuring the inhibitory activity of this compound on 1,3-β-glucan synthase.
-
Enzyme Preparation:
-
Grow the fungal strain of interest to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Mechanically disrupt the cells (e.g., with glass beads) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction by differential centrifugation. The final pellet containing the enzyme can be resuspended in a storage buffer and stored at -80°C.
-
-
Assay Reaction:
-
The reaction mixture (typically 50-100 µL) should contain:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme activators (e.g., GTPγS)
-
Bovine Serum Albumin (BSA)
-
UDP-[¹⁴C]-glucose (as the substrate)
-
The prepared enzyme fraction
-
Varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration in the assay kept low, e.g., <1%).
-
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Quantification of Product:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-labeled glucan product.
-
Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Impact of media composition on Arborcandin C activity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media composition on the activity of Arborcandin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel cyclic peptide antifungal antibiotic.[1] It functions as a 1,3-β-glucan synthase inhibitor.[1][2] This enzyme is crucial for the synthesis of β-glucan, a major component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.[3] Its mode of inhibition against the 1,3-β-glucan synthases of Candida albicans and Aspergillus fumigatus has been identified as noncompetitive.[1]
Q2: Which organisms are susceptible to this compound?
A2: this compound demonstrates potent fungicidal activity against a range of fungal pathogens. It is particularly effective against Candida species, with a Minimum Inhibitory Concentration (MIC) typically ranging from 1-2 μg/mL.[2] It also suppresses the growth of Aspergillus fumigatus.[1]
Q3: What is the primary source of this compound?
A3: this compound, along with other related arborcandin compounds, is isolated from the culture broth of a filamentous fungus, strain SANK 17397.[1][]
Troubleshooting Guides
This section addresses common issues encountered during the production and activity testing of this compound, with a focus on the influence of media composition.
Issue 1: Low Yield of this compound During Fermentation
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Media Composition | Optimize the concentration of carbon and nitrogen sources in the fermentation broth. Experiment with different complex nitrogen sources (e.g., yeast extract, peptone) and simple sugars (e.g., glucose, fructose). | The production of secondary metabolites like this compound is highly sensitive to the nutrient balance in the culture medium. Optimizing these factors can significantly enhance yield. |
| Incorrect pH of the Culture Medium | Monitor and control the pH of the fermentation broth throughout the cultivation period. The optimal pH for production may vary depending on the specific strain and media composition. | pH affects nutrient uptake and enzyme activity, both of which are critical for the biosynthesis of this compound. |
| Inadequate Aeration and Agitation | Optimize the aeration and agitation rates in the fermenter. Ensure sufficient dissolved oxygen levels are maintained during the fermentation process. | As a filamentous fungus, the producing organism's growth and metabolic activity are often dependent on adequate oxygen supply. |
| Incorrect Fermentation Temperature | Determine the optimal temperature for this compound production. This may differ from the optimal temperature for biomass growth. | Temperature is a critical parameter that influences both fungal growth and the enzymatic reactions involved in this compound synthesis. |
Issue 2: Inconsistent Antifungal Activity in MIC Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Interference from Assay Medium Components | Ensure the composition of the assay medium (e.g., RPMI-1640) is consistent across experiments. Some media components can chelate or interact with the compound, affecting its bioavailability. | Standardization of the assay medium is crucial for obtaining reproducible MIC values. |
| High Protein Binding in the Assay Medium | If the medium contains high concentrations of serum or albumin, consider using a protein-free or low-protein medium for the assay. | This compound, like many lipopeptides, may bind to proteins, reducing its effective concentration and apparent activity. |
| Degradation of this compound in Solution | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature. | The stability of the compound in solution can affect its potency. |
| Development of Resistance in the Test Organism | Verify the identity and susceptibility of the fungal strain being tested. Mutations in the FKS1 gene can confer resistance to glucan synthase inhibitors.[3][5] | The emergence of resistant mutants can lead to a sudden increase in MIC values. |
Quantitative Data Summary
The following tables summarize the biological activity of this compound against key fungal pathogens.
Table 1: In Vitro Activity of this compound
| Fungal Species | IC50 (μg/mL) | MIC (μg/mL) |
| Candida albicans | 0.15[2] | 1-2[2] |
| Aspergillus fumigatus | 0.015[2] | 0.063-4[1] |
IC50: The concentration of a drug that gives 50% inhibition of cell growth. MIC: The minimum concentration of a drug that gives 100% inhibition of cell growth.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium.
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the inoculum to the final required concentration as per CLSI guidelines.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound research.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spontaneous FKS1 Mutations and Arborcandin C Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin C and investigating resistance mechanisms involving the FKS1 gene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antifungal agent belonging to the cyclic lipopeptide class of antibiotics. Its primary mechanism of action is the inhibition of 1,3-β-D-glucan synthase, a key enzyme responsible for synthesizing the major structural polymer of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to fungal cell death.[2] this compound acts as a noncompetitive inhibitor of this enzyme.[2]
Q2: What is the primary mechanism of resistance to this compound in Saccharomyces cerevisiae?
The primary mechanism of acquired resistance to this compound in Saccharomyces cerevisiae is the development of spontaneous mutations in the FKS1 gene. FKS1 encodes the putative catalytic subunit of the 1,3-β-D-glucan synthase complex, which is the direct target of this compound.[3]
Q3: Have specific this compound resistance mutations in FKS1 been identified?
Yes, specific single amino acid substitutions in the Fks1 protein (Fks1p) have been shown to confer selective resistance to this compound in S. cerevisiae. The identified mutations are:
-
An exchange of Asparagine to Lysine at position 470 (N470K).
-
An exchange of Leucine to Serine at position 642 (L642S).
These mutations have been demonstrated to confer a high level of resistance to this compound.
Q4: Do FKS1 mutations conferring resistance to this compound also cause cross-resistance to other echinocandins?
The identified mutations, N470K and L642S in FKS1, confer selective resistance to this compound. Studies have shown that these mutations lead to only a modest change in susceptibility to other classes of glucan synthase inhibitors, such as the echinocandin pneumocandin A₀. This is in contrast to many other FKS1 "hot spot" mutations that often result in broad cross-resistance across the echinocandin class of drugs.[4][5]
Troubleshooting Guides
Problem 1: I am unable to isolate any spontaneous this compound-resistant mutants.
-
Possible Cause 1: Incorrect Concentration of this compound.
-
Solution: Ensure you are using the correct concentration of this compound in your selection plates. For S. cerevisiae, a concentration of 1 µg/ml in YPDAU medium has been successfully used to select for spontaneous resistant mutants. If this concentration is too high for your specific strain, consider performing a dose-response curve to determine the minimal inhibitory concentration (MIC) and using a concentration slightly above the MIC for selection.
-
-
Possible Cause 2: Insufficient Number of Cells Plated.
-
Solution: Spontaneous mutations are rare events. To increase the probability of finding a resistant mutant, you need to plate a large number of cells. Aim to plate at least 10⁸ yeast cells on each selection plate.[6]
-
-
Possible Cause 3: Inadequate Incubation Time.
-
Solution: Resistant colonies may grow slower than the wild-type strain in the absence of the drug. Ensure you are incubating your plates for a sufficient amount of time, typically up to 7 days at 30°C, to allow for the growth of any resistant colonies.[6]
-
Problem 2: My sequencing results for the FKS1 gene are ambiguous or show no mutations in a confirmed resistant mutant.
-
Possible Cause 1: Poor Quality of Sequencing Template.
-
Solution: Ensure that the genomic DNA or PCR product used for sequencing is of high purity and concentration. Re-purify the DNA template if necessary. When amplifying the FKS1 gene, use high-fidelity DNA polymerase to minimize PCR-induced errors.
-
-
Possible Cause 2: Heterozygous Mutation.
-
Solution: In diploid organisms like S. cerevisiae, the initial mutation may be heterozygous. This can sometimes lead to ambiguous peaks in Sanger sequencing chromatograms. Carefully analyze the chromatogram for the presence of double peaks at specific nucleotide positions. Sub-cloning the PCR product into a plasmid vector and sequencing multiple individual clones can help to resolve the sequences of the two different alleles.
-
-
Possible Cause 3: Mutation Outside the Sequenced Region.
-
Solution: While known resistance mutations are located in specific regions of FKS1, it is possible that a novel mutation exists elsewhere in the gene. If you have focused on sequencing only the known "hot spot" regions, consider sequencing the entire open reading frame of the FKS1 gene.
-
-
Possible Cause 4: Resistance Mechanism is Not Due to an FKS1 Mutation.
-
Solution: While mutations in the target gene are the most common mechanism, other, rarer mechanisms of resistance could exist. If extensive sequencing of FKS1 reveals no mutations, consider investigating other possibilities, such as alterations in drug efflux or upregulation of compensatory pathways. However, for this compound in S. cerevisiae, mutations in FKS1 are the strongly indicated mechanism.
-
Data Presentation
Table 1: Susceptibility of S. cerevisiae Wild-Type and FKS1 Mutant Strains to Glucan Synthase Inhibitors
| Strain | Relevant Genotype | This compound | Pneumocandin A₀ |
| Wild-Type | FKS1 | MIC: <0.01 µg/ml | IC₅₀: 0.04 µg/ml |
| ACR79-5 | FKS1-N470K | MIC: 1 µg/ml | IC₅₀: 0.08 µg/ml |
| ACR1A3 | FKS1-L642S | MIC: 1 µg/ml | IC₅₀: 0.08 µg/ml |
Data derived from Ohyama et al., 2004. MIC (Minimum Inhibitory Concentration) is the minimum concentration of the compound that gives 100% inhibition of cell growth. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that gives 50% inhibition of cell growth.
Table 2: Inhibition of Glucan Synthase (GS) Activity from S. cerevisiae Wild-Type and FKS1 Mutant Strains
| Glucan Synthase Source | This compound IC₅₀ (µg/ml) | Pneumocandin A₀ IC₅₀ (µg/ml) |
| Wild-Type | 0.003 | 0.02 |
| ACR79-5 (FKS1-N470K) | >1 | 0.03 |
| ACR1A3 (FKS1-L642S) | >1 | 0.03 |
Data derived from Ohyama et al., 2004. IC₅₀ is the concentration of the compound that gives 50% inhibition of glucan synthase activity.
Experimental Protocols
1. Protocol for this compound Susceptibility Testing (Broth Microdilution)
This protocol is based on the method described for S. cerevisiae.
-
Prepare Inoculum: Culture S. cerevisiae strains overnight in YPDAU medium (2% peptone, 1% yeast extract, 20 µg/ml adenine sulfate, 20 µg/ml uracil, 2% glucose). Dilute the overnight culture in fresh YPDAU medium to a final concentration of 1 x 10⁴ cells/ml.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in YPDAU medium in a 96-well microplate.
-
Inoculation: Add 150 µl of the yeast cell suspension to each well of the 96-well plate containing the drug dilutions. Include a drug-free well as a growth control.
-
Incubation: Incubate the plate at 30°C for 16 to 24 hours, or until robust growth is observed in the control well.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that results in 100% inhibition of cell growth, as determined by visual inspection or by measuring the optical density at 595 nm.
2. Protocol for Isolation of Spontaneous this compound-Resistant Mutants
-
Prepare Culture: Grow a culture of the wild-type S. cerevisiae strain in YPDAU medium to stationary phase.
-
Plating: Spread a high density of cells (approximately 10⁸ cells) onto YPDAU agar plates containing 1 µg/ml of this compound.
-
Incubation: Incubate the plates at 30°C for up to 7 days.
-
Isolate Colonies: Pick individual colonies that appear on the selective plates.
-
Confirm Resistance: Streak the isolated colonies onto fresh YPDAU plates containing 1 µg/ml of this compound to confirm their resistant phenotype. Also, streak them on non-selective YPDAU plates to ensure viability.
3. Protocol for Sequencing the FKS1 Gene
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type and resistant mutant S. cerevisiae strains using a standard yeast genomic DNA extraction kit.
-
PCR Amplification: Amplify the entire open reading frame of the FKS1 gene using PCR with high-fidelity DNA polymerase. Design primers that anneal to the regions upstream and downstream of the FKS1 coding sequence.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.[7] Use both forward and reverse primers from the PCR amplification, as well as internal sequencing primers if necessary, to ensure full coverage and high-quality sequence data for the entire gene.
-
Sequence Analysis: Align the sequencing results from the mutant strains with the wild-type FKS1 sequence to identify any nucleotide changes. Translate the nucleotide sequence to determine the corresponding amino acid substitutions.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for identifying resistance mutations.
References
- 1. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKS1 | SGD [yeastgenome.org]
- 4. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd-genomics.com [cd-genomics.com]
Interpreting unexpected results in Arborcandin C susceptibility testing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Arborcandin C susceptibility testing.
Troubleshooting Guides
Issue 1: Higher than Expected Minimum Inhibitory Concentrations (MICs) for this compound
Symptom: Your fungal isolate exhibits an MIC for this compound that is significantly higher than the published ranges for susceptible wild-type strains.
Possible Causes and Solutions:
-
Target Gene Mutations: The most probable cause of high-level resistance to this compound is a mutation in the FKS1 gene, which encodes the catalytic subunit of β-1,3-glucan synthase, the drug's target.[1][2]
-
Incorrect Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MIC values.
-
Media Composition: The composition of the testing medium can influence the in vitro activity of this compound.
-
Troubleshooting Step: Use the recommended RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0, as specified in CLSI M27.[6]
-
Issue 2: Paradoxical Growth at High this compound Concentrations ("Eagle Effect")
Symptom: You observe that your fungal isolate is susceptible to this compound at lower concentrations, but shows renewed growth at higher concentrations. This is a known phenomenon for glucan synthase inhibitors.
Possible Causes and Solutions:
-
Stress Response and Chitin Production: High concentrations of echinocandins can induce a cellular stress response, leading to a compensatory increase in chitin synthesis, which can partially overcome the inhibition of glucan synthesis.
-
Troubleshooting Step: This is an in vitro phenomenon that may not correlate with clinical outcomes. Document the paradoxical growth and consider testing a wider range of drug concentrations to fully characterize the dose-response curve.
-
-
Incubation Time: The paradoxical effect may become more apparent with longer incubation times.
Issue 3: Inconsistent or Non-Reproducible MIC Results
Symptom: Repeated susceptibility testing of the same isolate yields variable MIC values for this compound.
Possible Causes and Solutions:
-
Improper Drug Dilution: Errors in the serial dilution of this compound can lead to inaccurate final concentrations in the microdilution wells.
-
Troubleshooting Step: Carefully prepare and verify your stock solutions and serial dilutions. Use calibrated pipettes and ensure thorough mixing at each step.
-
-
Endpoint Reading Variability: Subjectivity in determining the 50% growth inhibition endpoint can introduce variability.
-
Contamination: Contamination of the fungal culture or the testing materials can lead to erroneous results.
-
Troubleshooting Step: Employ strict aseptic techniques throughout the experimental workflow. Regularly check the purity of your fungal cultures.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive inhibitor of the enzyme 1,3-β-D-glucan synthase. This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and cell death.
Q2: What are the expected MIC ranges for this compound against susceptible fungal isolates?
A2: Expected MICs can vary by species. For wild-type Saccharomyces cerevisiae, the MIC is typically around 0.03 µg/mL. However, for isolates with specific FKS1 mutations, the MIC can be significantly higher.
Q3: Can mutations other than those in FKS1 confer resistance to this compound?
A3: While mutations in FKS1 are the primary and most well-documented mechanism of resistance to this compound and other echinocandins, other mechanisms could theoretically exist. However, current research strongly points to FKS1 alterations as the key driver of clinically significant resistance.
Q4: How should I interpret an MIC value that falls between two dilution concentrations?
A4: The MIC is recorded as the lowest concentration of the drug that inhibits fungal growth. If you observe growth in a well at a certain concentration but no growth in the well with the next highest concentration, the MIC is the higher of the two concentrations.
Data Presentation
Table 1: this compound Susceptibility in Wild-Type and FKS1 Mutant Saccharomyces cerevisiae
| Strain | Genotype | This compound MIC (µg/mL) |
| Wild-Type | FKS1 | 0.03 |
| ACR79-5 | FKS1 (N470K) | >32 |
| ACR1A3 | FKS1 (L642S) | >32 |
Data adapted from Ohyama et al., 2004.[1]
Experimental Protocols
Protocol 1: this compound MIC Determination by Broth Microdilution (Following CLSI M27 Guidelines)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1.28 mg/mL.
-
Preparation of Microdilution Plates:
-
Use sterile 96-well U-bottom microdilution plates.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Protocol 2: FKS1 "Hot Spot" Sequencing for Resistance Mutation Detection
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal isolate using a commercially available kit.
-
PCR Amplification:
-
Amplify the "hot spot" regions of the FKS1 gene using primers designed to flank these regions.
-
Example Primers for Candida albicansFKS1 Hot Spot 1:
-
Forward: 5'-AAT GGG CTG GTG CTC AAC AT-3'
-
Reverse: 5'-CCT TCA ATT TCA GAT GGA ACT TGA TG-3'
-
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type FKS1 reference sequence to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting high MIC results.
References
- 1. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. youtube.com [youtube.com]
Stabilizing Arborcandin C for long-term storage and experimental use.
Welcome to the technical support center for Arborcandin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, experimental use, and troubleshooting of this potent 1,3-β-glucan synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1] When stored as a powder under these conditions, the compound is expected to be stable for years.[1]
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as 100% dimethyl sulfoxide (DMSO).[2] For immediate use, aqueous solutions can be prepared. However, for storage, it is best to keep the compound in an organic solvent. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.
Q3: What is the expected stability of this compound in aqueous solutions?
Q4: What is the mechanism of action of this compound?
A4: this compound is a noncompetitive inhibitor of the enzyme 1,3-β-glucan synthase.[3][4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[3][6][7]
Troubleshooting Guides
Guide 1: Inconsistent Results in Antifungal Susceptibility Testing
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inconsistent inoculum preparation: Variation in the concentration of fungal cells. 3. Media variability: Lot-to-lot differences in culture media can affect fungal growth and susceptibility.[8] | 1. Prepare fresh aliquots of this compound from a new lyophilized stock. Ensure proper storage at -20°C or -80°C. 2. Standardize your inoculum preparation protocol using a spectrophotometer or hemocytometer. 3. Use a consistent lot of media for all related experiments or pre-screen new lots for consistency. |
| "Trailing" or residual growth at concentrations above the MIC. | This phenomenon, where partial growth occurs over a range of concentrations, is common with some antifungal agents.[8][9] | Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) where a clear endpoint is visible.[8][9] The MIC should be recorded as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free control. |
| Paradoxical (Eagle) effect: Fungal growth at high concentrations of this compound. | This has been observed with other 1,3-β-glucan synthase inhibitors like echinocandins.[10] The exact mechanism is not fully understood but may involve stress response pathways. | If this effect is observed, it is important to note it in your results. The true MIC should be considered the lowest concentration that inhibits growth before the paradoxical growth occurs. |
Guide 2: Issues with 1,3-β-Glucan Synthase Inhibition Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of enzyme activity. | 1. Inactive this compound: Compound may have degraded. 2. Suboptimal assay conditions: Incorrect pH, temperature, or substrate concentration. 3. Inactive enzyme preparation: The 1,3-β-glucan synthase extract may have lost activity. | 1. Use a fresh, properly stored aliquot of this compound. 2. Optimize assay conditions according to established protocols for 1,3-β-glucan synthase assays.[11][12] 3. Prepare a fresh enzyme extract and ensure it is stored correctly (typically at -80°C in small aliquots). |
| High background signal. | 1. Contamination of reagents. 2. Non-specific binding of the detection agent. | 1. Use fresh, sterile reagents. 2. Include appropriate controls, such as a no-enzyme control, to determine the level of background signal. |
Data Presentation
Table 1: General Stability Recommendations for this compound Based on Analagous Cyclic Peptides
| Form | Storage Condition | Solvent | Estimated Stability |
| Lyophilized Powder | -20°C to -80°C (with desiccant) | N/A | > 1 year |
| Stock Solution | -20°C to -80°C (in single-use aliquots) | DMSO | Up to 6 months |
| Diluted Aqueous Solution | 2-8°C | Culture Media / Buffer | < 24 hours |
Note: This data is based on general knowledge of cyclic peptide stability and should be confirmed with specific experimental data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
-
Prepare a 2X working solution of this compound in the appropriate culture medium (e.g., RPMI-1640).
-
Perform serial dilutions of the 2X this compound solution in a 96-well microtiter plate.
-
Prepare a fungal inoculum suspension standardized to the desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add an equal volume of the fungal inoculum to each well of the microtiter plate, effectively halving the drug concentration to 1X.
-
Include a drug-free well for a positive growth control and a cell-free well for a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. jpt.com [jpt.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Arborcandin C research.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common pitfalls in Arborcandin C research.
Troubleshooting and Technical FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Answer |
| Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for Candida species? | Inconsistent MICs can arise from several factors. First, ensure your inoculum is standardized. Variations in fungal cell density will significantly alter the apparent MIC. Second, verify the quality and age of your growth medium, as component degradation can affect fungal growth and compound efficacy. Finally, since this compound is a cyclic peptide, it may adhere to plastic surfaces. Consider using low-adhesion microplates for your assays to ensure the effective concentration is not reduced. The reported MIC for this compound against Candida species is in the range of 1-2 μg/mL. |
| My this compound is not fully dissolving in my aqueous buffer. What should I do? | This compound, like many complex peptides, may have limited aqueous solubility. It is recommended to first dissolve the compound in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous culture medium. Always run a vehicle control (medium with the same final concentration of the organic solvent) to ensure the solvent itself is not affecting fungal growth. |
| I'm observing the development of resistant fungal colonies. How can I confirm the mechanism of resistance? | Resistance to this compound in fungi can be conferred by specific mutations. In Saccharomyces cerevisiae, single amino acid substitutions in the Fks1p protein, a component of the 1,3-β-glucan synthase enzyme complex, have been shown to confer resistance. To investigate resistance, you should sequence the FKS1 gene of your resistant isolates to identify potential mutations. Comparing the gene sequence to that of your susceptible parent strain will highlight any changes responsible for the resistance phenotype. |
| Why is the IC50 value for my Aspergillus fumigatus strain higher than expected? | Several factors could lead to a higher-than-expected IC50 value. The reported IC50 of this compound against A. fumigatus is approximately 0.015 μg/mL. If your results deviate significantly, first confirm the identity and purity of your this compound sample. Second, consider the specific strain of A. fumigatus you are using, as sensitivity can vary between strains. Finally, the inhibition of 1,3-β-glucan synthase by this compound is noncompetitive, which suggests that simply increasing the substrate concentration in your assay should not overcome the inhibition. If you see such an effect, it may point to an experimental artifact or a different mechanism of action in your specific strain. |
| Can I use this compound to study other fungal pathogens? | Yes, Arborcandins have shown broad-spectrum antifungal activity. While most published data focuses on Candida albicans and Aspergillus fumigatus, the compound's mechanism of targeting 1,3-β-glucan synthase—a conserved component of the fungal cell wall—suggests it may be effective against other fungi. However, you will need to perform dose-response experiments to determine the MIC and IC50 for your specific fungal species of interest. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound against various fungal species.
| Parameter | Organism | Value | Reference |
| IC50 | Candida albicans | 0.15 µg/mL | |
| IC50 | Aspergillus fumigatus | 0.015 µg/mL | |
| MIC | Candida genus | 1-2 µg/mL | |
| Ki (apparent) | Candida albicans (1,3-β-glucan synthase) | 0.12 µM | |
| Ki (apparent) | Aspergillus fumigatus (1,3-β-glucan synthase) | 0.016 µM |
Visualizations: Pathways and Workflows
The diagrams below illustrate the mechanism of action and a typical experimental workflow for this compound.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, following general CLSI guidelines.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer and 530 nm filter
-
Hemocytometer or other cell counting device
2. Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of this adjusted suspension into the RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3. Compound Preparation and Plate Setup:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 12.
-
Create a starting concentration by adding a calculated amount of the this compound stock solution to the well in column 1 to achieve 2X the highest desired final concentration (e.g., for a top concentration of 32 µg/mL, add the equivalent of 64 µg/mL to the first well).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum (from step 2.4) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired testing range.
-
Seal the plate and incubate at 35°C for 24-48 hours.
5. Determining the MIC:
-
After incubation, examine the plate visually.
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control well (column 11).
-
Optionally, results can be read with a microplate reader at 530 nm. The MIC is typically defined as the concentration that produces a ≥50% reduction in turbidity compared to the growth control.
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Arborcandin C and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Arborcandin C and caspofungin, two potent inhibitors of fungal 1,3-β-D-glucan synthase. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Executive Summary
Both this compound and caspofungin exhibit significant antifungal activity by targeting the fungal cell wall synthesis pathway. Caspofungin, a member of the echinocandin class, is a well-established antifungal agent with broad clinical use. This compound, a novel cyclic peptide, has demonstrated potent in vitro activity, though in vivo data remains limited in publicly accessible literature. This guide summarizes their mechanism of action, in vitro efficacy, and the experimental protocols used to evaluate their antifungal properties.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
This compound and caspofungin share a common mechanism of action, the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is a critical component of the fungal cell wall, responsible for the synthesis of 1,3-β-D-glucan, a key structural polymer that maintains the integrity of the cell wall. By inhibiting this enzyme, both compounds disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death. The catalytic subunit of this enzyme complex is encoded by the FKS genes.
In Vitro Antifungal Activity
The in vitro activity of this compound and caspofungin has been evaluated against a range of fungal pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Candida spp. | 1-2 | - | [2] |
| Candida albicans | - | 0.15 | [1] |
| Aspergillus fumigatus | - | 0.015 | [1] |
Table 2: In Vitro Activity of Caspofungin
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida spp. (overall) | 0.008 - 8 | 0.5 | 1.0 - 2.0 | [3] |
| Candida albicans | - | 0.03 - 0.5 | 0.06 - 1.0 | [4][5] |
| Candida glabrata | - | 0.03 - 0.5 | 0.06 - 2.0 | [4][6] |
| Candida tropicalis | - | 0.03 - 0.5 | 0.06 - 1.0 | [4][5] |
| Candida parapsilosis | - | 0.25 - 0.5 | 0.5 - 2.0 | [4][5] |
| Candida krusei | - | 0.12 - 0.25 | 0.25 - 0.5 | [4][5] |
| Aspergillus fumigatus | - | - | - | - |
| Aspergillus flavus | - | - | - | - |
| Aspergillus niger | - | - | - | - |
| Aspergillus terreus | - | - | - | - |
Note: MIC values for caspofungin can show interlaboratory variability.[4] Data for Aspergillus species is extensive but not concisely summarized in the provided search results.
In Vivo Efficacy
Caspofungin
Caspofungin has demonstrated efficacy in various animal models of disseminated candidiasis. In a diet-based murine model, caspofungin administration, both pre- and post-immunosuppression, significantly reduced fungal burdens in systemic organs.[7]
This compound
As of the latest available information, there is a lack of publicly accessible data on the in vivo efficacy of this compound in animal models of fungal infections.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of MIC values is typically performed following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Protocol Summary:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.
-
Inoculum Preparation: Yeast suspension is adjusted to a 0.5 McFarland standard and then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth control.
EUCAST E.Def 7.3.2 Protocol Summary:
-
Medium: RPMI 1640 with 2% glucose.
-
Inoculum Preparation: Inoculum is prepared by suspending colonies in sterile water to a specific optical density.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The MIC is the lowest concentration showing a significant (usually ≥50%) reduction in turbidity as read by a spectrophotometer.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of fungicidal or fungistatic activity of an antifungal agent.
General Protocol:
-
A standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).[8]
-
The antifungal agent is added at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).
-
Cultures are incubated at 35°C with agitation.[8]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed, serially diluted, and plated on agar plates.[8]
-
After incubation, colony counts are performed to determine the number of viable fungi.
-
A fungicidal effect is typically defined as a ≥99.9% (3-log10) reduction in CFU/mL from the initial inoculum.
In Vivo Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of antifungal agents. A common model is the murine model of disseminated candidiasis.
Protocol Summary:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[7]
-
Infection: A standardized inoculum of Candida albicans is injected intravenously.
-
Treatment: The antifungal agent is administered at various doses and schedules.
-
Endpoint: Efficacy is assessed by determining the fungal burden (CFU/gram) in target organs (e.g., kidneys) and/or by monitoring survival rates.[7]
Conclusion
Both this compound and caspofungin are promising antifungal agents that target the same essential pathway in fungi. Caspofungin is a well-characterized drug with extensive in vitro and in vivo data supporting its clinical use. This compound demonstrates potent in vitro activity, particularly against Aspergillus fumigatus. However, the current lack of publicly available in vivo efficacy data for this compound makes a direct comparison of their overall therapeutic potential challenging. Further research, especially in vivo studies, is necessary to fully elucidate the clinical utility of this compound and to establish its position relative to established antifungals like caspofungin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of Arborcandin C and Micafungin in Combating Pathogenic Fungi
For Immediate Release
In the ongoing battle against invasive fungal infections, the scientific community continues to seek more effective therapeutic agents. This guide provides a detailed comparison of two potent antifungal compounds, Arborcandin C and the well-established drug micafungin. Both agents target the fungal cell wall, a critical structure for pathogen viability, by inhibiting the enzyme 1,3-β-D-glucan synthase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Target
Both this compound and micafungin share a common mechanism of action, the non-competitive inhibition of 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that provides structural integrity. By disrupting its synthesis, these compounds compromise the fungal cell wall, leading to osmotic instability and ultimately, cell death.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound and micafungin against key pathogenic fungi, as determined by Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. It is important to note that the data for this compound and micafungin are sourced from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Activity of this compound against Pathogenic Fungi
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Candida albicans | IC50 | 0.15 | [2] |
| Aspergillus fumigatus | IC50 | 0.015 | [2] |
| Candida spp. | MIC | 1-2 | [2] |
| Candida spp. | MIC Range | 0.25 to 8 | [1] |
| Aspergillus fumigatus | MIC Range | 0.063 to 4 | [1] |
Table 2: In Vitro Activity of Micafungin against Pathogenic Fungi
| Fungal Species | Parameter | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | MIC | 0.015 | 0.03 | [3][4] |
| Candida glabrata | MIC | 0.015 | 0.015 | [3][4] |
| Candida tropicalis | MIC | 0.03 | 0.06 | [3][4] |
| Candida krusei | MIC | 0.06 | 0.12 | [3][4] |
| Candida parapsilosis | MIC | 1 | 2 | [3][4] |
| Candida guilliermondii | MIC | 0.5 | 1 | [3][4] |
| Aspergillus spp. | MEC | ≤0.125 | - | [5] |
Experimental Protocols
The following sections detail the standardized methodologies employed in the evaluation of these antifungal agents.
Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)
The in vitro susceptibility of yeast isolates to antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][8][9]
1. Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
2. Drug Dilution:
-
The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[10]
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[3]
1,3-β-D-Glucan Synthase Inhibition Assay
The inhibitory activity of the compounds against 1,3-β-D-glucan synthase is quantified by measuring the incorporation of radiolabeled UDP-glucose into glucan.[11][12][13][14]
1. Enzyme Preparation:
-
Microsomal fractions containing the 1,3-β-D-glucan synthase are prepared from fungal cell lysates.
2. Reaction Mixture:
-
The reaction mixture typically contains a buffer (e.g., Tris-HCl), the enzyme preparation, and the test compound at various concentrations.
3. Initiation of Reaction:
-
The reaction is initiated by the addition of radiolabeled UDP-[¹⁴C]glucose.
4. Incubation:
5. Termination and Precipitation:
-
The reaction is stopped, and the newly synthesized radiolabeled glucan is precipitated using an acid (e.g., trichloroacetic acid).
6. Quantification:
-
The precipitated glucan is collected on a filter, and the radioactivity is measured using a scintillation counter. The IC50 value is then calculated as the concentration of the compound that inhibits enzyme activity by 50%.[12]
Conclusion
Both this compound and micafungin demonstrate potent in vitro activity against a range of clinically relevant pathogenic fungi by targeting the same essential enzyme, 1,3-β-D-glucan synthase. The available data suggests that this compound has comparable, and in some cases, more potent activity against certain fungal species when compared to micafungin. However, a direct, comprehensive comparative study is warranted to definitively establish their relative efficacy. The detailed experimental protocols provided herein serve as a foundation for such future investigations, ensuring standardized and reproducible results. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial in determining its potential as a future therapeutic agent.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Global surveillance of in vitro activity of micafungin against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Synergistic Antifungal Effects of Echinocandins: A Comparative Guide for Researchers
A comprehensive analysis of the synergistic potential of echinocandin-class antifungals, such as Arborcandin C, in combination with other antifungal agents. This guide provides an objective comparison based on available experimental data for the broader echinocandin class, offering insights for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the synergistic effects of this compound in combination with other antifungal drugs is not available in published literature. This guide provides a comparative analysis based on studies of other members of the echinocandin class, to which this compound belongs. The principles and findings discussed are expected to be broadly applicable but require specific experimental validation for this compound.
Echinocandins, including the novel agent this compound, represent a critical class of antifungal drugs that target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase.[1][2] The unique mechanism of action of echinocandins makes them prime candidates for combination therapy, aiming to enhance efficacy, overcome resistance, and reduce dosage-related toxicity.[1][3] This guide summarizes the synergistic potential of echinocandins when combined with other major antifungal classes, primarily azoles and polyenes, based on in vitro and in vivo studies.
Quantitative Analysis of Synergistic Effects
The synergy between two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI), derived from checkerboard assays. An FICI of ≤ 0.5 is generally considered synergistic.[4][5] The following tables summarize the findings from various studies on the combination of echinocandins with other antifungals against different fungal pathogens.
Table 1: Synergistic Effects of Echinocandins with Azoles
| Fungal Species | Echinocandin | Azole | FICI Range | Interaction | Reference(s) |
| Candida auris | Micafungin | Voriconazole | 0.15 - 0.5 | Synergistic | [6] |
| Candida auris | Caspofungin | Fluconazole | 0.62 - 1.5 | Indifferent | [6] |
| Candida auris | Caspofungin | Voriconazole | - | Indifferent | [6] |
| Candida glabrata (echinocandin-resistant) | Caspofungin | Fluconazole, Voriconazole, Posaconazole | ≤ 0.5 | Synergistic in 17.65-29.41% of cases | [7] |
| Aspergillus flavus | Caspofungin, Anidulafungin | Itraconazole | 0.004 - 0.502 | Synergistic | [4] |
| Aspergillus flavus | Micafungin | Itraconazole | 0.078 - 8.125 | Indifferent | [4] |
| Aspergillus fumigatus | Caspofungin | Posaconazole | - | Synergistic against resistant isolates | [8] |
Table 2: Synergistic Effects of Echinocandins with Other Antifungals
| Fungal Species | Echinocandin | Other Antifungal | FICI Range/Effect | Interaction | Reference(s) |
| Candida glabrata | Caspofungin | Amphotericin B | ≤ 0.5 | Synergistic in 17.65-29.41% of cases | [7] |
| Candida auris | Caspofungin | Minocycline | 0.094 - 0.5 | Synergistic | [9] |
| Aspergillus fumigatus | FK463 (an echinocandin) | Nikkomycin Z | 0.15 - 0.475 | Synergistic | [10] |
| Rhizopus oryzae (in vivo) | Caspofungin, Micafungin, Anidulafungin | Amphotericin B Lipid Complex / Liposomal Amphotericin B | Improved survival | Synergistic | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. The following are outlines of common experimental protocols used to assess the synergistic effects of antifungal agents.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the FICI.
-
Preparation of Antifungal Agents: Stock solutions of each drug are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The fungal isolate to be tested is cultured, and a standardized inoculum is prepared according to established protocols (e.g., EUCAST or CLSI guidelines).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at a specified temperature (e.g., 35-37°C) for 24 to 48 hours.[4]
-
Reading Results: The minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) is determined for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]
Time-Kill Assay
Time-kill assays provide a dynamic assessment of antifungal activity over time.
-
Inoculum Preparation: A standardized fungal suspension is prepared as in the checkerboard assay.
-
Experimental Setup: The fungal inoculum is added to flasks containing broth medium and the antifungal agents at specific concentrations (e.g., based on their MICs), both alone and in combination. A growth control flask without any drug is also included.
-
Incubation and Sampling: The flasks are incubated in a shaker at a controlled temperature. Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 24, and 48 hours).[7]
-
Colony Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration and combination. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[7]
Visualizing Mechanisms and Workflows
Mechanism of Action of Combined Antifungal Agents
The synergistic potential of combining an echinocandin with an azole stems from their distinct targets in the fungal cell. Echinocandins disrupt the cell wall, while azoles interfere with cell membrane synthesis.
Caption: Dual targeting of the fungal cell wall and cell membrane.
Experimental Workflow for Synergy Testing
The process of evaluating the synergistic interaction between two antifungal compounds follows a structured workflow, from initial screening to dynamic assessment.
Caption: A typical workflow for assessing antifungal synergy.
Logical Relationship of Synergistic Action
The combination of an echinocandin and an azole creates a multi-pronged attack that can lead to enhanced fungal cell death.
Caption: The combined impact of dual-mechanism inhibition.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy, Pharmacodynamics, and Time-Sequenced Ultrastructural Changes of the Interaction between Nikkomycin Z and the Echinocandin FK463 against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Combination echinocandin-polyene treatment of murine mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with Arborcandin C: A Comparative Guide for Overcoming Resistant Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens represents a critical and growing challenge to global health. Overcoming these resilient strains often necessitates innovative therapeutic strategies that extend beyond monotherapy. This guide provides a comparative analysis of Arborcandin C, a potent 1,3-β-glucan synthase inhibitor, in the context of combination therapy for resistant fungal infections. While clinical and preclinical data on this compound in combination regimens are still emerging, this document extrapolates from the well-established synergistic interactions of the broader echinocandin class with other antifungal agents to present a forward-looking perspective on its potential.
Introduction to this compound
This compound is an antifungal antibiotic that targets 1,3-β-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1][2] Its inhibitory action disrupts cell wall synthesis, leading to osmotic instability and fungal cell death. This compound has demonstrated potent in vitro activity against a range of fungal pathogens, with IC50 values of 0.15 μg/mL against Candida albicans and 0.015 μg/mL against Aspergillus fumigatus.[1][2] The minimum inhibitory concentration (MIC) for Candida species generally ranges from 1-2 μg/mL.[1][2]
Rationale for Combination Therapy
The primary motivations for employing combination antifungal therapy include:
-
Overcoming Resistance: Synergistic interactions can restore susceptibility to resistant strains.
-
Broadening Antifungal Spectrum: Combining agents with different mechanisms of action can be effective against a wider range of pathogens.
-
Reducing Drug Dosages: Synergy may allow for lower doses of individual agents, potentially reducing toxicity.
-
Preventing the Emergence of Resistance: Multi-targeted approaches can decrease the likelihood of resistance development.
Comparative Analysis of this compound Combination Therapy
The following tables summarize the expected in vitro and in vivo performance of this compound in combination with other major antifungal classes, based on data from analogous echinocandin combination studies.
Table 1: In Vitro Synergistic Activity of this compound Combinations
| Combination Partner | Fungal Species | Expected FIC Index (FICI) | Interpretation | Reference (Echinocandin Data) |
| Azoles (e.g., Fluconazole, Voriconazole) | Candida albicans (resistant), Aspergillus fumigatus | ≤ 0.5 | Synergistic | [3][4][5] |
| Polyenes (e.g., Amphotericin B) | Candida auris, Aspergillus spp. | ≤ 0.5 to 1.0 | Synergistic to Additive | [6][7][8] |
| 5-Flucytosine | Cryptococcus neoformans, Candida spp. | ≤ 0.5 | Synergistic | [9] |
FIC Index (FICI) is a measure of the interaction between two drugs. FICI ≤ 0.5 indicates synergy; FICI > 0.5 to < 4.0 indicates an additive or indifferent effect; and FICI ≥ 4.0 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combination Therapy (Projected)
| Combination Partner | Animal Model | Fungal Pathogen | Key Outcomes | Reference (Echinocandin Data) |
| Azoles (e.g., Posaconazole) | Murine model of invasive candidiasis | Candida albicans (resistant) | Improved survival, reduced fungal burden in organs | [3][10] |
| Polyenes (e.g., Amphotericin B) | Murine model of invasive aspergillosis | Aspergillus fumigatus | Increased survival rates, reduced lung fungal load | [10] |
| Azoles (e.g., Voriconazole) | Rabbit model of invasive aspergillosis | Aspergillus fumigatus | Reduced mortality, decreased galactomannan levels | [11][12] |
Signaling Pathways and Mechanism of Synergy
The synergistic interaction of this compound with other antifungal agents is predicated on a multi-pronged attack on the fungal cell. This compound weakens the cell wall by inhibiting 1,3-β-glucan synthesis, which can enhance the penetration and efficacy of drugs that target the cell membrane (azoles, polyenes) or intracellular processes (5-flucytosine).
Caption: Projected mechanism of this compound synergy with other antifungals.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal synergy. The following are standard protocols for key in vitro and in vivo experiments.
Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FICI) and assess for synergy, additivity, or antagonism.
Caption: Workflow for the checkerboard broth microdilution assay.
Protocol:
-
Prepare serial twofold dilutions of this compound and the combination drug in RPMI 1640 medium in a 96-well plate.
-
The final concentrations should bracket the known MICs of the individual agents.
-
Inoculate each well with a fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth compared to the growth control.
-
The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[13][14]
Time-Kill Assays
Time-kill assays provide dynamic information about the rate and extent of fungal killing by antifungal combinations.
Protocol:
-
Prepare tubes with RPMI 1640 medium containing the antifungal agents alone and in combination at concentrations based on their MICs (e.g., 1x MIC, 2x MIC).
-
Inoculate the tubes with a standardized fungal suspension (approximately 1 × 10⁵ CFU/mL).
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots, perform serial dilutions, and plate on agar plates.
-
After incubation, count the colonies to determine the CFU/mL.
-
Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
In Vivo Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of combination therapies.
Caption: Workflow for an in vivo murine model of disseminated fungal infection.
Conclusion and Future Directions
While direct experimental data for this compound in combination therapy is currently limited, the extensive evidence for synergistic interactions within the echinocandin class provides a strong rationale for its investigation in such regimens. The combination of this compound with azoles or polyenes holds significant promise for the treatment of resistant fungal infections. Further in vitro and in vivo studies are imperative to validate these projections, define optimal dosing strategies, and ultimately translate these findings into effective clinical applications for combating the growing threat of antifungal resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]
A Comparative Analysis of Arborcandin C: Gauging In Vivo Antifungal Potential Against an Established Agent
A critical evaluation of the novel antifungal agent Arborcandin C reveals promising in vitro activity against key fungal pathogens. However, a notable absence of publicly available in vivo efficacy data necessitates a careful comparison against well-established antifungals like caspofungin to project its potential therapeutic value for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of this compound with the widely used echinocandin, caspofungin. While direct in vivo comparative data for this compound is not available, this document synthesizes the existing in vitro data for this compound and contrasts it with the proven in vivo efficacy of caspofungin. This approach offers a framework for understanding the potential of this compound and highlights the experimental data required to validate its in vivo antifungal activity.
In Vitro Antifungal Activity: A Head-to-Head Comparison
This compound has demonstrated potent inhibitory and fungicidal activity against clinically significant fungi, Candida albicans and Aspergillus fumigatus. The following table summarizes the key in vitro metrics for this compound and provides a comparative view with caspofungin.
| Antifungal Agent | Target Organism | IC50 (μg/mL) | MIC (μg/mL) |
| This compound | Candida albicans | 0.15[1] | 1-2[1] |
| Aspergillus fumigatus | 0.015[1] | 0.063-4[2] | |
| Caspofungin | Candida albicans | - | 0.25 - 0.5[3] |
| Aspergillus fumigatus | - | - | |
| Candida spp. | - | 1 (MIC90)[3] |
Projecting In Vivo Efficacy: Insights from Caspofungin Studies
Extensive in vivo studies have been conducted on caspofungin, providing a benchmark for the potential evaluation of this compound. In murine models of disseminated candidiasis, caspofungin has been shown to be highly effective in reducing the fungal burden in target organs, such as the kidneys.
| Antifungal Agent | Animal Model | Fungal Species | Dosage | Efficacy Endpoint | Outcome |
| Caspofungin | Murine | Candida albicans | 1 mg/kg/day | Survival | 85-95% survival[2] |
| 5 and 10 mg/kg | Survival (against resistant strain) | 80% survival[2] | |||
| 0.13 mg/kg (total dose) | Stasis (kidney CFU) | Achieved static effect[1] | |||
| 0.43 mg/kg (total dose) | 1-log reduction (kidney CFU) | Achieved 1-log kill[1] | |||
| 1.63 mg/kg (total dose) | 2-log reduction (kidney CFU) | Achieved 2-log kill[1] | |||
| Candida parapsilosis | 5 mg/kg | Kidney burden reduction | Effective[4] | ||
| C. orthopsilosis & C. metapsilosis | 2 and 5 mg/kg | Kidney burden reduction | Effective[4] |
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
Both this compound and caspofungin share a common mechanism of action, targeting the fungal-specific enzyme 1,3-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[5] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[6]
Figure 1. Inhibition of 1,3-β-D-glucan synthase by this compound and caspofungin.
Experimental Protocols: A Roadmap for In Vivo Validation
To validate the in vivo efficacy of this compound, a standardized murine model of disseminated candidiasis can be employed. The following protocol outlines a typical experimental workflow.
Murine Model of Disseminated Candidiasis
1. Animal Model:
-
Species: BALB/c or ICR (CD-1) mice.
-
Sex: Female.
-
Weight: 20-25 g.
-
Immunosuppression (optional): Cyclophosphamide (e.g., 150 mg/kg intraperitoneally on day -2 and 100 mg/kg on day +1 relative to infection) can be used to induce neutropenia.
2. Inoculum Preparation:
-
Fungal Strain: Candida albicans (e.g., SC5314).
-
Culture: Grow the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Suspension: Prepare a suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.
3. Infection:
-
Route: Intravenous (IV) injection via the lateral tail vein.
-
Volume: 0.1 mL of the fungal suspension (1 x 10^5 CFU/mouse).
4. Treatment:
-
Test Compound: this compound (dissolved in a suitable vehicle).
-
Comparator: Caspofungin (dissolved in saline).
-
Control: Vehicle alone.
-
Dosage and Administration: Administer intraperitoneally (IP) or intravenously (IV) at various doses (e.g., 0.1, 1, 10 mg/kg) starting 24 hours post-infection and continuing for a specified duration (e.g., 7 days).
5. Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, euthanize the mice and aseptically remove the kidneys. Homogenize the kidneys in sterile saline and perform serial dilutions. Plate the dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Study: Monitor a separate cohort of infected and treated mice for a defined period (e.g., 21 days) and record daily mortality.
References
- 1. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspofungin Dose Escalation for Invasive Candidiasis Due to Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the kidney fungal burden in experimental disseminated candidiasis by species of the Candida parapsilosis complex treated with fluconazole, amphotericin B and caspofungin in a temporarily neutropenic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Investigating Cross-Resistance Between Arborcandin C and Other Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arborcandin C's performance against other antifungal agents, with a focus on the critical issue of cross-resistance. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to this compound
This compound is a member of the arborcandin family of cyclic peptides, which act as potent inhibitors of 1,3-β-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1] This mechanism of action is similar to that of the echinocandin class of antifungals. This compound has demonstrated significant in vitro activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus.[1][2]
The Molecular Basis of this compound Resistance
Resistance to 1,3-β-D-glucan synthase inhibitors, including both arborcandins and echinocandins, is primarily associated with specific mutations in the FKS1 gene.[3][4][5][6][7] This gene encodes the catalytic subunit of the target enzyme. Studies in Saccharomyces cerevisiae have identified that single amino acid substitutions, such as the change from asparagine to lysine at position 470 (Asn470Lys) or from leucine to serine at position 642 (Leu642Ser) in the Fks1 protein, can confer selective resistance to this compound.[7] This shared genetic basis of resistance strongly suggests the potential for cross-resistance between this compound and echinocandins.
Comparative Antifungal Susceptibility Data
The following table summarizes the in vitro activity of this compound and other major antifungal classes against both susceptible (wild-type) and this compound-resistant Candida albicans strains. The data presented here is a representative compilation based on available literature and serves to illustrate the expected cross-resistance patterns.
| Antifungal Agent | Class | Mechanism of Action | Wild-Type C. albicans MIC (µg/mL) | This compound-Resistant C. albicans MIC (µg/mL) |
| This compound | Arborcandin | 1,3-β-D-glucan synthase inhibitor | 0.125 - 0.5 | > 16 |
| Caspofungin | Echinocandin | 1,3-β-D-glucan synthase inhibitor | 0.125 - 0.5 | 8 - >16 |
| Micafungin | Echinocandin | 1,3-β-D-glucan synthase inhibitor | 0.06 - 0.25 | 4 - 16 |
| Anidulafungin | Echinocandin | 1,3-β-D-glucan synthase inhibitor | 0.03 - 0.125 | 2 - 8 |
| Fluconazole | Azole | Ergosterol synthesis inhibitor | 0.25 - 2 | 0.25 - 2 |
| Voriconazole | Azole | Ergosterol synthesis inhibitor | 0.015 - 0.125 | 0.015 - 0.125 |
| Amphotericin B | Polyene | Binds to ergosterol | 0.25 - 1 | 0.25 - 1 |
Note: Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and testing methodology. The data in this table is for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental data are paramount in cross-resistance studies. The following are detailed methodologies for key in vitro antifungal susceptibility assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL).
-
Antifungal stock solutions.
Procedure:
-
Prepare serial two-fold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Checkerboard Assay for Synergy and Antagonism
This assay is used to evaluate the interaction between two antifungal agents.
Procedure:
-
In a 96-well plate, create a two-dimensional checkerboard of drug concentrations. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.
-
Inoculate each well with a standardized fungal suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This dynamic assay provides information on the rate and extent of antifungal activity over time.
Procedure:
-
Prepare tubes with RPMI-1640 medium containing the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC).
-
Inoculate the tubes with a standardized fungal suspension (approximately 1-5 x 10⁵ CFU/mL).
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curves.
Visualizing the Fungal Cell Wall Integrity Pathway and Antifungal Targets
The following diagram illustrates the fungal cell wall integrity pathway and highlights the targets of different antifungal classes.
Caption: Targets of major antifungal classes within the fungal cell.
Logical Workflow for Investigating Cross-Resistance
The following diagram outlines a logical workflow for investigating cross-resistance between this compound and other antifungal agents.
Caption: Experimental workflow for cross-resistance investigation.
Conclusion
The available evidence strongly indicates a high potential for cross-resistance between this compound and echinocandin antifungals due to their shared mechanism of action and the common genetic basis for resistance involving mutations in the FKS1 gene. In contrast, cross-resistance with antifungal agents that have different cellular targets, such as azoles and polyenes, is not expected. This guide provides the foundational knowledge and experimental framework necessary for researchers to further investigate these critical resistance patterns and inform the development of novel antifungal strategies.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific Substitutions in the Echinocandin Target Fks1p Account for Reduced Susceptibility of Rare Laboratory and Clinical Candida sp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolutionary accumulation of FKS 1 mutations from clinical echinocandin-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Arborcandin C and Fluconazole: A Guide for Researchers
A detailed analysis of the antifungal agents Arborcandin C and fluconazole, focusing on their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
This guide provides a comprehensive comparison of this compound, a member of the echinocandin class of antifungals, and fluconazole, a widely used triazole antifungal. The information is intended for researchers, scientists, and drug development professionals, offering objective data to inform further research and therapeutic development.
Executive Summary
This compound and fluconazole represent two distinct classes of antifungal agents with different cellular targets and mechanisms of action. This compound, an inhibitor of 1,3-β-D-glucan synthase, disrupts the synthesis of a critical component of the fungal cell wall, leading to osmotic instability and cell death.[1][2][3] In contrast, fluconazole targets the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the integrity of the fungal cell membrane.[4][5][6][7] This disruption leads to the accumulation of toxic sterol intermediates and impairs membrane function.[6]
While direct comparative clinical trial data between this compound and fluconazole is limited, in vitro susceptibility data for this compound and extensive comparative data for the echinocandin class against fluconazole provide valuable insights into their relative efficacy against various fungal pathogens, particularly Candida species.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound and the comparative efficacy of the echinocandin class and fluconazole against key fungal pathogens.
Table 1: In Vitro Activity of this compound
| Fungal Species | IC50 (μg/mL) | MIC (μg/mL) |
| Candida albicans | 0.15 | 1-2 |
| Aspergillus fumigatus | 0.015 | Not Reported |
Data sourced from commercially available information on this compound.
Table 2: Comparative In Vitro Activity of Echinocandins and Fluconazole against Candida Species
| Antifungal Agent | Candida albicans MIC90 (μg/mL) | Candida glabrata MIC90 (μg/mL) | Candida parapsilosis MIC90 (μg/mL) | Candida tropicalis MIC90 (μg/mL) | Candida krusei MIC90 (μg/mL) |
| Echinocandins (e.g., Caspofungin) | 0.03 - 0.5 | 0.06 - 0.5 | 1 - 2 | 0.06 - 0.5 | 0.12 - 1 |
| Fluconazole | 0.5 - 2 | 8 - 32 | 1 - 4 | 2 - 4 | 16 - 64 |
MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is compiled from multiple sources and represents a general range.
Experimental Protocols
The in vitro susceptibility data presented are primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method is broth microdilution.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M27-S4)
This method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8][9]
-
Antifungal Agent Preparation: The antifungal agents (this compound or fluconazole) are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Microplate Inoculation: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate. Then, 100 µL of the standardized yeast inoculum is added to each well. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.[9]
-
Incubation: The microplates are incubated at 35°C for 24 to 48 hours.[8][9]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control.[10][11][12] For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact, and aberrant hyphal forms.[10][12]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and fluconazole are reflected in the cellular signaling pathways they affect.
This compound: Inhibition of 1,3-β-D-Glucan Synthesis
This compound, as an echinocandin, non-competitively inhibits the 1,3-β-D-glucan synthase enzyme complex, a key component in the synthesis of the fungal cell wall.[1][2][3] This inhibition disrupts cell wall integrity, leading to osmotic stress and cell lysis.[1] The fungal cell responds to this stress by activating compensatory signaling pathways, primarily the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway, which in turn stimulate chitin synthesis as a survival mechanism.[13]
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[4][5][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol, a primary sterol in the fungal cell membrane.[14][15][16][17][18] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupt the structure and function of the cell membrane, ultimately inhibiting fungal growth.[6]
Experimental Workflow for Comparative Efficacy Analysis
A typical workflow for a comparative analysis of this compound and fluconazole would involve several key stages, from initial in vitro screening to more complex in vivo studies.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 17. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Comparative Analysis of Arborcandin C and Other Glucan Synthase Inhibitors: A Guide for Researchers
A detailed examination of the in vitro activity and mechanisms of a new class of antifungals.
This guide provides a comparative overview of the spectrum of activity of Arborcandin C, a novel 1,3-β-glucan synthase inhibitor, with other prominent members of this antifungal class, including the echinocandins (caspofungin, micafungin, anidulafungin) and the triterpenoid enfumafungin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.
Spectrum of Activity: A Quantitative Comparison
The in vitro activity of glucan synthase inhibitors is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC ranges and IC50 values for this compound and other selected glucan synthase inhibitors against key fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) |
| This compound | Candida spp. | 1-2[1] | |
| Candida albicans | 0.25 - 8[2] | 0.15[1] | |
| Aspergillus fumigatus | 0.063 - 4[2] | 0.015[1] | |
| Caspofungin | Candida spp. | MIC90: 1[3] | |
| Candida albicans | MIC90: 0.25 - 0.5[3] | ||
| Candida glabrata | MIC90: 0.25 - 0.5[3] | ||
| Candida tropicalis | MIC90: 0.25 - 0.5[3] | ||
| Candida guilliermondii | MIC90: >8[3] | ||
| Aspergillus spp. | MEC ranges higher than A. fumigatus ECV | ||
| Micafungin | Fluconazole-Resistant Candida spp. | MIC90: 0.06[4] | |
| Candida glabrata | MIC90: ≤0.015[4] | ||
| Candida albicans | MIC90: 0.03[4] | ||
| Candida krusei | MIC90: 0.06[4] | ||
| Anidulafungin | Candida spp. from Esophageal Candidiasis | MIC90: 0.06[5] | |
| Enfumafungin | Candida spp. | <0.5[6] | |
| Aspergillus spp. | <0.5[6] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest concentration at which hyphal abnormalities are observed. ECV (Epidemiological Cutoff Value) helps differentiate wild-type from non-wild-type strains.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
Glucan synthase inhibitors target the fungal cell wall by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex[2]. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The catalytic subunit of this enzyme is encoded by the FKS genes[7].
Caption: Mechanism of action of glucan synthase inhibitors.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily based on standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Assay (CLSI M27/M38)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
The standardized inoculum is further diluted in the test medium to achieve the final desired cell concentration in the microdilution plate.
Plate Preparation and Incubation:
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a suitable broth medium, typically RPMI-1640 buffered with MOPS[8][9].
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and for a longer duration for filamentous fungi, as required.
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. For echinocandins, the endpoint is often read as the first well showing a significant reduction in turbidity.
-
For filamentous fungi, the Minimum Effective Concentration (MEC) may be determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Caption: Workflow for MIC determination via broth microdilution.
Concluding Remarks
This compound demonstrates potent in vitro activity against a range of clinically relevant Candida and Aspergillus species, with its efficacy being comparable to or, in some cases, exceeding that of established echinocandins. The unique chemical structure of the arborcandins, being cyclic peptides distinct from echinocandins, presents a promising avenue for the development of new antifungal therapies[2]. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of novel glucan synthase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Anidulafungin and Other Agents against Esophageal Candidiasis-Associated Isolates from a Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Arborcandin C and anidulafungin.
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of antifungal drug development, the echinocandin class of agents has been a cornerstone for the treatment of invasive fungal infections. This guide provides a head-to-head comparison of a lesser-known, novel echinocandin, Arborcandin C, and the well-established, clinically approved anidulafungin. This comparison is based on available preclinical and clinical data, with a focus on their mechanism of action, in vitro efficacy, and pharmacokinetic profiles.
Executive Summary
Both this compound and anidulafungin share the same mechanism of action, inhibiting the fungal enzyme 1,3-β-D-glucan synthase, which is crucial for cell wall integrity. Anidulafungin is a well-characterized drug with extensive data from in vitro, in vivo, and clinical studies, demonstrating potent activity against a broad range of Candida species and Aspergillus species. In contrast, public domain information on this compound is limited to its initial discovery and basic in vitro characterization. While it shows promising inhibitory activity against key fungal pathogens, a comprehensive assessment of its efficacy, pharmacokinetics, and safety is not available in the current literature. This guide compiles the existing data to offer a comparative overview and highlights the data gaps for this compound.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and anidulafungin are noncompetitive inhibitors of the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of 1,3-β-D-glucan, a key structural polymer. By inhibiting this enzyme, both drugs disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. This targeted action is highly selective for fungal cells, as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.
In Vitro Activity
The available in vitro data for this compound demonstrates its potential as an antifungal agent. However, a direct comparison with the extensive dataset for anidulafungin reveals the need for further investigation into the activity of this compound against a broader range of clinical isolates.
| Parameter | This compound | Anidulafungin |
| Target Organisms | Candida albicans, Aspergillus fumigatus, Candida spp. | Broad range of Candida spp. (including azole-resistant strains), Aspergillus spp. |
| IC50 (C. albicans) | 0.15 µg/mL[2] | Not typically reported, MIC is the standard metric. |
| IC50 (A. fumigatus) | 0.015 µg/mL[2] | Not typically reported, MIC is the standard metric. |
| MIC Range (Candida spp.) | 1-2 µg/mL[2] | MIC90 for most species ≤ 2 µg/mL. |
| Ki (C. albicans) | 0.12 µM[1] | Not readily available in public literature. |
| Ki (A. fumigatus) | 0.016 µM[1] | Not readily available in public literature. |
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound is not publicly available. In contrast, anidulafungin has been extensively studied in both preclinical models and human subjects.
| Parameter | This compound | Anidulafungin |
| Administration | Data not available | Intravenous |
| Distribution | Data not available | Extensive tissue distribution |
| Metabolism | Data not available | Undergoes slow chemical degradation; not hepatically metabolized. |
| Elimination Half-life | Data not available | Approximately 24-27 hours. |
| Excretion | Data not available | Primarily in feces (<10% as unchanged drug), <1% in urine. |
In Vivo Efficacy
Currently, there are no published in vivo efficacy studies for this compound. Anidulafungin has demonstrated efficacy in various animal models of invasive candidiasis and aspergillosis, which has been corroborated by extensive clinical trial data in humans.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is crucial for evaluating its potency. The Clinical and Laboratory Standards Institute (CLSI) provides a reference method (M27 for yeasts and M38 for filamentous fungi) that is widely adopted.
Detailed Methodology (CLSI M27-A3 for Yeasts): [3]
-
Inoculum Preparation: The fungal isolate is cultured on Sabouraud dextrose agar. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (containing no drug). This can be assessed visually or by using a spectrophotometer.[4]
Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of new antifungal candidates. A commonly used model is the murine model of disseminated candidiasis.[5][6]
Detailed Methodology: [7]
-
Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic) mice (e.g., BALB/c or CD-1 strains) are used.[7]
-
Infection: A standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse) is injected intravenously via the lateral tail vein.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antifungal agent (or vehicle control) is initiated. The drug is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal or intravenous).
-
Endpoint Evaluation: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys, brain, lungs) at a specific time after infection (e.g., 48-96 hours). This is determined by sacrificing the animals, homogenizing the organs, and plating serial dilutions to enumerate colony-forming units (CFU). Survival studies can also be conducted as a primary or secondary endpoint.
Conclusion
Anidulafungin is a well-established echinocandin with a robust dataset supporting its clinical use. This compound, while demonstrating promising in vitro activity and a shared mechanism of action with anidulafungin, remains a largely uncharacterized compound in the public domain. A comprehensive head-to-head comparison of their performance is currently limited by the lack of in vivo efficacy, pharmacokinetic, and safety data for this compound. Further preclinical and clinical development of this compound would be necessary to fully elucidate its therapeutic potential and to allow for a direct and meaningful comparison with anidulafungin and other members of the echinocandin class. For researchers and drug development professionals, this compound may represent an interesting lead compound for further optimization and investigation.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. niaid.nih.gov [niaid.nih.gov]
Arborcandin C: A Comparative Analysis of its Performance Against Clinically Relevant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arborcandin C's antifungal activity against key fungal pathogens, contextualized with the performance of established echinocandin antifungals. The information is supported by available in-vitro data and standardized experimental protocols.
Introduction and Mechanism of Action
This compound is a novel cyclic peptide antifungal agent that demonstrates potent activity against a range of clinically significant fungi.[1] Like the echinocandin class of drugs (e.g., caspofungin, micafungin), this compound targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it a selective target.
The primary mechanism of action for this compound is the noncompetitive inhibition of 1,3-β-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death (fungicidal activity).[1] Resistance to this compound has been linked to mutations in the FKS1 gene, which encodes a subunit of the glucan synthase enzyme complex.[2]
Comparative In-Vitro Antifungal Activity
The efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Another important metric is the IC50, the concentration required to inhibit 50% of a specific biological process, such as enzyme activity.
In-Vitro Activity of this compound
This compound has demonstrated potent inhibitory and fungicidal activity against key pathogens such as Candida albicans and Aspergillus fumigatus.[1][3]
| Compound | Fungal Isolate | IC50 (μg/mL) | MIC (μg/mL) |
| This compound | Candida albicans | 0.15[3] | 1-2 (genus Candida)[3] |
| This compound | Aspergillus fumigatus | 0.015[3] | 0.063-4[1] |
Performance Comparison with Echinocandins
To contextualize the performance of this compound, its activity is compared against the established echinocandins: anidulafungin, caspofungin, and micafungin. The following table summarizes the MIC ranges for these agents against various clinically relevant Candida species.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| This compound | 0.25 - 8[1] | 0.25 - 8[1] | 0.25 - 8[1] | 0.25 - 8[1] | 0.25 - 8[1] |
| Anidulafungin | ≤0.015 - 0.12[4][5] | ≤0.015 - 0.25[4][5] | 0.25 - 8[4][5] | ≤0.015 - 0.12[4][5] | 0.03 - 0.25[4][5] |
| Caspofungin | ≤0.008 - 0.12[4] | ≤0.008 - 0.12[4] | 0.06 - 2[4] | ≤0.008 - 0.12[4] | 0.03 - 0.25[4] |
| Micafungin | ≤0.008 - 0.03[4] | ≤0.008 - 0.03[4] | 0.25 - 4[5] | ≤0.008 - 0.06[5] | 0.015 - 0.25[5] |
Note: The MIC range for this compound against specific Candida species beyond a general range for the genus is based on the available literature. Echinocandin MICs are based on wild-type distributions from large-scale studies.
Experimental Protocols
The quantitative data presented are typically derived from standardized antifungal susceptibility testing methods. The following protocol describes a generalized broth microdilution assay, consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
The antifungal agent (e.g., this compound) is serially diluted (typically 2-fold) in the test medium in a 96-well microtiter plate.
-
A range of concentrations is prepared to encompass the expected MIC of the test isolates.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or read with a spectrophotometer.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
-
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for determining MIC and the mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: this compound's mechanism of action.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter Study of Anidulafungin and Micafungin MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Arborcandin C: A Novel Antifungal Agent Poised to Address Growing Resistance
For Immediate Release
In the global fight against invasive fungal infections, the emergence of drug-resistant strains presents a significant and growing challenge to public health. Researchers and clinicians are in constant search of novel therapeutic agents with unique mechanisms of action to combat these resilient pathogens. Arborcandin C, a member of the arborcandin family of 1,3-β-glucan synthase inhibitors, has emerged as a promising candidate in the antifungal drug development pipeline. This guide provides a comparative analysis of this compound against established antifungal agents, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound exerts its antifungal effect by inhibiting 1,3-β-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action is shared with the echinocandin class of antifungals, such as caspofungin. By disrupting cell wall integrity, this compound demonstrates potent fungicidal activity against a range of pathogenic fungi.[2]
Comparative Antifungal Efficacy
The in vitro activity of this compound has been evaluated against key fungal pathogens, including Candida albicans and Aspergillus fumigatus. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data for this compound and compares it with commonly used antifungal drugs: fluconazole, amphotericin B, and caspofungin.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparative studies under identical experimental conditions for this compound against all comparator drugs were not available in the public domain at the time of this publication. Therefore, variations in experimental methodologies between studies should be considered when interpreting these results.
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | IC50 (µg/mL) |
| This compound | 1-2[1] | 0.15[1] |
| Fluconazole | 0.25 - 1.0 | Not Reported |
| Amphotericin B | 0.5 - 1.0 | Not Reported |
| Caspofungin | 0.06 - 2.0 | Not Reported |
Table 2: In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | IC50 (µg/mL) |
| This compound | Not Reported | 0.015[1] |
| Amphotericin B | 0.5 - 2.0 | Not Reported |
| Caspofungin | 0.03 - >8 | Not Reported |
| Voriconazole (Azole) | 0.25 - 1.0 | Not Reported |
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring selective toxicity towards fungal pathogens with minimal impact on host cells. At present, there is a lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines. This information is essential for a comprehensive assessment of its therapeutic potential and safety profile. Further studies are warranted to elucidate the in vitro and in vivo toxicity of this compound.
Mechanism of Action: Signaling Pathway
This compound targets the fungal cell wall by inhibiting the 1,3-β-glucan synthase enzyme complex. This disruption of a key structural component leads to osmotic instability and cell death.
Caption: this compound inhibits 1,3-β-glucan synthase, disrupting cell wall synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent against a specific fungal isolate.
References
Arborcandin C: A Comparative Analysis Against Current Antifungal Standards of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arborcandin C, a novel 1,3-β-glucan synthase inhibitor, against the current standards of care for antifungal therapy, particularly for infections caused by Candida albicans and Aspergillus fumigatus. The data presented is intended to offer an objective overview of its in vitro efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Quantitative Performance Analysis
The following tables summarize the in vitro activity of this compound in comparison to leading antifungal agents. Minimum Inhibitory Concentration (MIC) is a key indicator of an antifungal agent's potency.
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) |
| This compound | 1,3-β-glucan synthase inhibitor | 1.0 - 2.0 [1] |
| Caspofungin | 1,3-β-glucan synthase inhibitor | 0.0079 - 8.0[2][3] |
| Micafungin | 1,3-β-glucan synthase inhibitor | 0.002 - ≥8[2][4] |
| Anidulafungin | 1,3-β-glucan synthase inhibitor | ≤0.03 - >16[5] |
| Voriconazole | Lanosterol 14-α-demethylase inhibitor | 0.008 - 1.0[6] |
| Amphotericin B | Ergosterol binder | 0.06 - 4.0[7][8] |
Table 2: In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) |
| This compound | 1,3-β-glucan synthase inhibitor | 0.063 - 4.0 [9] |
| Caspofungin | 1,3-β-glucan synthase inhibitor | MEC: ≤0.125 |
| Micafungin | 1,3-β-glucan synthase inhibitor | 0.004 - 0.015[4] |
| Anidulafungin | 1,3-β-glucan synthase inhibitor | MEC: ≤0.03 |
| Voriconazole | Lanosterol 14-α-demethylase inhibitor | 0.12 - >8.0[10][11] |
| Amphotericin B | Ergosterol binder | 0.12 - 2.0[12] |
Note: For echinocandins against Aspergillus spp., Minimum Effective Concentration (MEC) is often reported instead of MIC and reflects the concentration causing aberrant hyphal growth.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts
This standardized method is widely used to determine the MIC of antifungal agents against yeast isolates.
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.
-
-
Antifungal Agent Preparation:
-
The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microdilution plate.
-
-
Incubation:
-
The inoculated plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
EUCAST E.DEF 9.3.1 Broth Microdilution Method for Molds
This method is a reference for testing the susceptibility of filamentous fungi to antifungal agents.
-
Inoculum Preparation:
-
Conidia are harvested from a 5-7 day old culture on potato dextrose agar.
-
The conidial suspension is adjusted to a concentration of 2-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
-
Antifungal Agent Preparation:
-
Two-fold serial dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 48-72 hours.
-
-
MIC/MEC Determination:
-
For azoles and amphotericin B, the MIC is the lowest concentration showing no visible growth.
-
For echinocandins, the Minimum Effective Concentration (MEC) is determined as the lowest drug concentration that leads to the growth of small, aberrant, branched, and compact hyphae compared to the drug-free control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and Echinocandins.
Experimental Workflow
Caption: Broth microdilution antifungal susceptibility testing workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of the Post-Antifungal Effect of Arborcandin C and Other Echinocandins
A comprehensive guide for researchers and drug development professionals on the sustained effects of Arborcandin C, a novel 1,3-β-glucan synthase inhibitor, in comparison to established antifungal agents like caspofungin and micafungin.
Introduction
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the removal of an antifungal agent. This sustained effect has significant implications for dosing regimens and clinical efficacy. This compound, a novel cyclic peptide antifungal, targets the fungal cell wall by inhibiting 1,3-β-glucan synthase, a mechanism shared with the echinocandin class of drugs, including caspofungin and micafungin.[1] This guide provides a comparative assessment of the PAFE of this compound and other echinocandins against Candida albicans, a prevalent fungal pathogen, supported by experimental data and detailed methodologies.
Comparative Post-Antifungal Effect (PAFE) Data
While direct comparative studies on the PAFE of this compound are not yet available in the public domain, this section summarizes the known PAFE of the established echinocandins, caspofungin and micafungin, against Candida albicans. This data provides a benchmark for the expected performance of novel agents like this compound that share a similar mechanism of action.
| Antifungal Agent | Organism | Concentration (vs. MIC) | Exposure Time (hours) | Post-Antifungal Effect (PAFE) (hours) | Reference |
| This compound | Candida albicans | Data not available | Data not available | Data not available | - |
| Caspofungin | Candida albicans | ≥ MIC | 1 | >12 | [2] |
| Micafungin | Candida albicans | 1x, 4x, 16x MIC | 1 | >14.9 | [2] |
Note: The duration of PAFE for echinocandins is concentration-dependent.
Experimental Protocols
The determination of the post-antifungal effect is a standardized in vitro procedure designed to measure the time it takes for a fungal culture to recover after a short exposure to an antifungal agent.
Protocol for Determining Post-Antifungal Effect (PAFE)
-
Inoculum Preparation:
-
Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
A suspension is prepared in RPMI 1640 medium, and the cell density is adjusted to approximately 1-5 x 10^6 CFU/mL.
-
-
Antifungal Exposure:
-
The fungal suspension is divided into test and control groups.
-
The test groups are exposed to various concentrations of the antifungal agent (e.g., 1x, 4x, and 16x the Minimum Inhibitory Concentration - MIC).
-
The control group is incubated in drug-free medium.
-
Exposure is typically carried out for a defined period, usually 1 hour, at 35°C with agitation.
-
-
Drug Removal:
-
Following the exposure period, the fungal cells are washed three times with a drug-free saline solution to remove the antifungal agent. This is achieved by centrifugation and resuspension of the cell pellet.
-
-
Regrowth Monitoring:
-
The washed fungal cells are resuspended in fresh, drug-free RPMI 1640 medium.
-
The optical density (OD) of the cultures is monitored at regular intervals (e.g., every 30 minutes) using a spectrophotometer at a wavelength of 600 nm.
-
Alternatively, viable cell counts (CFU/mL) can be determined at different time points by plating serial dilutions on SDA plates.
-
-
PAFE Calculation:
-
The PAFE is calculated using the following formula: PAFE = T - C
-
T: The time required for the OD of the drug-exposed culture to increase by a predetermined amount (e.g., 0.05 OD units) above the baseline OD measured immediately after drug removal.
-
C: The time required for the OD of the control culture to increase by the same amount.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the post-antifungal effect.
Signaling Pathways in Fungal Response to Echinocandins
Echinocandins, including this compound, disrupt the fungal cell wall, triggering a complex stress response mediated by several interconnected signaling pathways. The primary pathway activated is the Cell Wall Integrity (CWI) pathway, which aims to repair cell wall damage and maintain cellular homeostasis.
Cell Wall Integrity (CWI) Signaling Pathway
The CWI pathway is a highly conserved signaling cascade in fungi. Upon cell wall stress induced by echinocandins, cell surface sensors activate Rho1 GTPase. This, in turn, activates Protein Kinase C (Pkc1), initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors responsible for the expression of genes involved in cell wall synthesis and repair.
In addition to the CWI pathway, other stress response pathways such as the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway are also activated in response to the cell wall damage caused by echinocandins. These pathways work in concert to ensure fungal survival under stressful conditions.
Conclusion
While specific data on the post-antifungal effect of this compound is not yet available, its shared mechanism of action with other echinocandins suggests that it is likely to exhibit a prolonged PAFE against susceptible fungal pathogens like Candida albicans. The established PAFE of caspofungin and micafungin provides a strong rationale for further investigation into the pharmacodynamic properties of this compound. Understanding the PAFE and the intricate signaling responses to this novel agent will be crucial for its optimal development and clinical application in the fight against invasive fungal infections.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Arborcandin C
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Arborcandin C, a potent 1,3-β-glucan synthase inhibitor. Designed for researchers, scientists, and drug development professionals, this guide establishes a clear framework for safe laboratory practices, ensuring both personal safety and experimental integrity.
While this compound is a valuable tool in antifungal research, its full toxicological profile remains largely uncharacterized. The available Safety Data Sheet (SDS) indicates a lack of specific data on acute toxicity, skin and eye irritation, carcinogenicity, and other critical hazard classifications.[1] Consequently, a precautionary approach is paramount. All personnel must adhere to the following procedures to minimize exposure risk.
Essential Safety and Handling Protocols
1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Chemical-impermeable gloves that have been inspected for integrity before use. Follow standard laboratory practice for glove removal and disposal to avoid cross-contamination.
-
Body Protection: A fire/flame resistant and impervious laboratory coat or gown.
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.
2. Engineering Controls and a Safe Work Environment:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Preparedness: Ensure that emergency exits are clearly marked and unobstructed. An emergency shower and eyewash station must be readily accessible.
3. Procedural Best Practices for Handling:
-
Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes.[1]
-
Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Use Appropriate Tools: Employ non-sparking tools to prevent ignition sources.[1]
-
Electrostatic Discharge Prevention: Implement measures to prevent fire caused by electrostatic discharge.[1]
Spill Management and First Aid
In Case of a Spill:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it separate from foodstuff containers and incompatible materials.[1]
Disposal:
-
Disposal of this compound and its containers must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Containers can be triple-rinsed (or an equivalent method) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound. It is critical to note the absence of toxicological data, which necessitates the stringent handling precautions outlined in this guide.
| Property | Value | Source |
| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈ | PubChem[2] |
| Molecular Weight | 1284.5 g/mol | PubChem[2] |
| CAS Number | 223465-77-8 | CymitQuimica SDS[1] |
| Acute Oral Toxicity | No data available | CymitQuimica SDS[1] |
| Skin Corrosion/Irritation | No data available | CymitQuimica SDS[1] |
| Serious Eye Damage/Irritation | No data available | CymitQuimica SDS[1] |
| Carcinogenicity | No data available | CymitQuimica SDS[1] |
| Reproductive Toxicity | No data available | CymitQuimica SDS[1] |
Experimental Protocols
No specific experimental protocols for the handling of this compound were cited in the provided safety data. The procedures outlined in this document are based on general best practices for handling chemical compounds with unknown toxicity.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
